4-Ethyl-2,3,5-trimethylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62198-58-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,3,5-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-10(5)12(8-2)11(6)9(3)4/h9-12H,7-8H2,1-6H3 |
InChI Key |
UEZAASCWBAVHRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)C(C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4-Ethyl-2,3,5-trimethylheptane
This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 4-Ethyl-2,3,5-trimethylheptane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physicochemical characteristics, reactivity, and toxicological profile, and outlines general experimental protocols relevant to its class of compounds.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed properties and general characteristics of branched alkanes provides a profile of this compound.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | --INVALID-LINK--[1] |
| Molecular Weight | 170.33 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Registry Number | 62198-58-7 | --INVALID-LINK--[2] |
| Canonical SMILES | CCC(C)C(CC)C(C)C(C)C | --INVALID-LINK--[3] |
| Computed XLogP3 | 5.6 | --INVALID-LINK--[1] |
| Boiling Point | Not experimentally determined. Expected to be lower than its linear isomer, n-dodecane (216.3 °C), due to increased branching.[4] | - |
| Melting Point | Not experimentally determined. Branched alkanes generally have lower melting points than their straight-chain counterparts, though this trend can be unpredictable for larger molecules.[4] | - |
| Density | Not experimentally determined. The density of branched-chain alkanes is typically slightly lower than their straight-chain isomers.[5] | - |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents. (General property of alkanes) | - |
Spectroscopic Data
Chemical Reactivity and Synthesis
As a saturated hydrocarbon, this compound exhibits reactivity typical of alkanes.
Key Chemical Reactions:
-
Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water.[3]
-
Halogenation: It can react with halogens (e.g., chlorine, bromine) under UV light or at high temperatures via a free-radical substitution mechanism.[3]
-
Isomerization: Acid-catalyzed skeletal rearrangements can occur, with studies indicating that this compound undergoes isomerization at significantly faster rates (approximately 25 to 50 times faster) than linear n-heptane under similar conditions.[6] The activation energy for its isomerization is reported to be in the range of 85 to 105 kJ/mol.[6]
General Synthesis Methods:
Detailed experimental protocols for the specific synthesis of this compound are not described in the available literature. However, general methods for synthesizing branched alkanes can be applied.[3]
-
Alkylation: This process involves the reaction of a smaller alkane or alkene with an alkylating agent in the presence of a catalyst (e.g., a strong acid like sulfuric acid or hydrofluoric acid) to form a larger, more branched alkane.
-
Fractional Distillation: It can be isolated from complex hydrocarbon mixtures, such as those found in petroleum fractions, due to differences in boiling points among the various isomers.[3]
Experimental Protocols
Due to the absence of specific literature detailing the experimental procedures for this compound, this section provides a generalized workflow for the synthesis and analysis of a branched alkane via an alkylation route.
Toxicological and Biological Profile
Specific toxicological or biological activity data for this compound is not available. The following information is based on the general properties of branched alkanes and other C12 isomers.
General Toxicity of Branched Alkanes:
-
Acute Toxicity: Branched alkanes generally exhibit low acute oral, dermal, and inhalation toxicity.[7]
-
Irritation: They may be slightly irritating to the skin and eyes.[7]
-
Aspiration Hazard: Due to their low viscosity, there is a risk of aspiration toxicity if swallowed, which can be fatal.[7]
-
Neurotoxicity: Ingestion of some simple alkanes can lead to neurotoxic effects.[8]
-
Dermal Effects: Prolonged skin contact can lead to lesions due to the removal of the skin's natural protective oils.[8]
Biological Activity of C12 Isomers:
-
Some studies on n-alkanes with 12 to 28 carbon atoms have indicated potential cocarcinogenic or tumor-promoting activities in animal models.[9] It is important to note that these findings are for other isomers and may not be representative of this compound. The biological activity of different isomers of a compound can vary significantly.[10][11]
Applications
The primary potential application for this compound is as a fuel additive.[3] Its highly branched structure suggests it would have a high octane (B31449) rating, making it beneficial for improving the combustion performance of gasoline and reducing engine knocking.[3] Additionally, due to its nonpolar nature, it could serve as a solvent in various industrial applications or as a chemical intermediate in organic synthesis.[6]
References
- 1. This compound | C12H26 | CID 53428902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 4-ethyl-2,3,5-trimethyl- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. fvs.com.py [fvs.com.py]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. Buy this compound | 62198-58-7 [smolecule.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. reddit.com [reddit.com]
- 9. Correlation of cocarcinogenic activity among n-alkanes with their physical effects on phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2,3,5-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 4-Ethyl-2,3,5-trimethylheptane, a branched alkane of interest in fuel science and organic chemistry. This document details its chemical identity, structural characteristics, stereochemical complexity, and general synthetic pathways.
Chemical Identity
This compound is a saturated hydrocarbon with a heptane (B126788) backbone substituted with one ethyl and three methyl groups. Its fundamental properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₆[1] |
| Molecular Weight | 170.3348 g/mol [1] |
| CAS Registry Number | 62198-58-7[1] |
Molecular Structure and Stereochemistry
The molecular structure of this compound is characterized by a high degree of branching, which significantly influences its physical and chemical properties, such as its high octane (B31449) rating.
The molecule consists of a seven-carbon main chain (heptane). An ethyl group is attached at the fourth carbon atom, and methyl groups are located at the second, third, and fifth carbon atoms.
A critical aspect of the molecular structure of this compound is the presence of multiple chiral centers. A chiral center is a carbon atom attached to four different substituent groups. In this molecule, the carbon atoms at positions 2, 3, 4, and 5 are all chiral centers.
The number of possible stereoisomers can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with four chiral centers, there are 2⁴ = 16 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers. The precise stereochemical configuration of the molecule would be designated using the Cahn-Ingold-Prelog (R/S) notation for each chiral center.
The diagram below illustrates the connectivity of the atoms in this compound.
Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | Not Available | Not Available | Not Available | Not Available |
| ¹³C | Not Available | Not Available | Not Available | Not Available |
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Not Available | Not Available | Not Available |
| m/z | Relative Intensity (%) | Fragment Ion |
| Not Available | Not Available | Not Available |
Experimental Protocols: Synthesis
The synthesis of highly branched alkanes like this compound is primarily achieved through catalytic processes in the petroleum industry, aimed at producing high-octane gasoline.
A common industrial method for producing branched alkanes is the catalytic reforming of straight-run naphtha from crude oil.[2][3] This process typically involves the use of bifunctional catalysts, often containing a noble metal (like platinum) on an acidic support (such as a zeolite).
General Experimental Workflow for Alkane Isomerization:
Key Steps in the Catalytic Isomerization Process:
-
Feedstock Preparation: The process begins with a feedstock of less branched or linear alkanes, such as n-heptane, which is a component of naphtha.[2]
-
Catalyst System: A bifunctional catalyst is employed. The metallic sites (e.g., platinum) facilitate dehydrogenation and hydrogenation, while the acidic sites on the support (e.g., zeolites) promote the isomerization of the resulting carbocation intermediates.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures in the presence of hydrogen to minimize coke formation and maintain catalyst activity.
-
Product Separation: The product stream is a mixture of various isomers. Fractional distillation is used to separate the desired highly branched alkanes.
While this provides a general overview, specific experimental protocols for the targeted synthesis of a single stereoisomer of this compound are complex and not widely published. Such a synthesis would likely involve multi-step organic chemistry routes with stereoselective control.
References
An In-depth Technical Guide to 4-Ethyl-2,3,5-trimethylheptane
CAS Number: 62198-58-7
This technical guide provides a comprehensive overview of 4-Ethyl-2,3,5-trimethylheptane, a branched alkane with applications in fuel and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed chemical and physical data, as well as insights into its synthesis and potential biological relevance.
Chemical Identity and Physical Properties
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone substituted with an ethyl group at the fourth position and methyl groups at the second, third, and fifth positions.[1][2] This specific arrangement of alkyl groups influences its physical properties and chemical reactivity.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 62198-58-7 |
| IUPAC Name | This compound[1][2] |
| Molecular Formula | C12H26[1][2] |
| Molecular Weight | 170.33 g/mol [1][2] |
| Canonical SMILES | CCC(C)C(CC)C(C)C(C)C[1] |
| InChI Key | UEZAASCWBAVHRO-UHFFFAOYSA-N[1][2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 5.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 170.203450829 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Note: The physicochemical properties listed above are computationally derived and have not been experimentally verified in the available literature.
Synthesis and Reactions
The synthesis of this compound can be achieved through several established organic chemistry methods. The most common approaches involve the construction of the branched carbon skeleton through alkylation reactions or the isolation from complex hydrocarbon mixtures.
Synthesis Methodologies
Alkylation: This is a primary method for synthesizing highly branched alkanes. It typically involves the reaction of a smaller alkane or alkene with an alkylating agent in the presence of a catalyst. For this compound, this could involve the alkylation of a heptane derivative with ethyl and methyl groups.[2]
Fractional Distillation: This compound may also be present in petroleum fractions and can be isolated through fractional distillation, a process that separates components of a mixture based on their different boiling points.[2]
Below is a conceptual workflow for the synthesis of this compound via a catalyzed alkylation route.
Chemical Reactions
As a saturated alkane, this compound exhibits characteristic reactions of this class of compounds.
Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[2] This high energy of combustion contributes to its utility as a fuel additive.
Halogenation: Under ultraviolet (UV) light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction to form haloalkanes.[2]
The general scheme for the free-radical halogenation is depicted below.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the numerous non-equivalent protons in the molecule. The spectrum would show overlapping multiplets in the alkane region (typically 0.8-1.7 ppm). The integration of the signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the non-equivalent carbon atoms in the molecule, offering a clearer picture of the carbon skeleton.
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z 170, corresponding to the molecular weight of the compound. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments (e.g., methyl, ethyl groups) that could help in confirming the structure.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characteristic of a saturated alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Biological Activity and Toxicology
There is no specific information available in the scientific literature regarding the biological activity or toxicological profile of this compound. However, general toxicological data for branched C12 alkanes can provide some insight.
General Toxicology of Branched C12 Alkanes:
-
Acute Toxicity: Branched alkanes in the C9-C12 range generally exhibit low acute oral and dermal toxicity.[3]
-
Inhalation: Inhalation of high concentrations of volatile alkanes can cause central nervous system depression.[4]
-
Skin Irritation: Prolonged or repeated skin contact may cause dryness and irritation due to the defatting properties of hydrocarbons.[3]
-
Aspiration Hazard: Aspiration of liquid alkanes into the lungs can cause severe chemical pneumonitis and may be fatal.
-
Genotoxicity and Carcinogenicity: Most saturated alkanes are not considered to be genotoxic or carcinogenic.[3]
It is important to note that toxicological properties can vary between isomers. Therefore, in the absence of specific data, this compound should be handled with the appropriate precautions for a flammable, volatile organic compound with a potential aspiration hazard.
Applications
The primary applications of this compound are in the fuel and chemical industries.
-
Fuel Additive: Due to its highly branched structure, it is expected to have a high octane (B31449) rating, making it a valuable component in gasoline formulations to improve engine performance and prevent knocking.[2]
-
Solvent: Its nonpolar nature makes it a suitable solvent for various industrial applications.
-
Chemical Intermediate: It can serve as a precursor in the synthesis of other chemical compounds.[2]
Conclusion
This compound is a branched alkane with well-defined chemical identity and computed physical properties. While specific experimental data, particularly spectroscopic and toxicological information, is limited, its general characteristics can be inferred from the properties of similar branched alkanes. Its primary utility lies in its potential as a high-octane fuel additive and as a solvent or chemical intermediate. Further research is needed to fully characterize its experimental properties and to investigate any potential biological activity or specific toxicological profile, which would be of interest to the drug development community for understanding the metabolism and potential effects of such branched hydrocarbon structures.
References
Synthesis of 4-Ethyl-2,3,5-trimethylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 4-Ethyl-2,3,5-trimethylheptane, a highly branched aliphatic hydrocarbon. The described methodology follows a three-step sequence involving a Grignard reaction, dehydration, and subsequent hydrogenation, providing a comprehensive framework for the laboratory-scale production of this compound.
Physicochemical Properties
The key physical and chemical properties of the target compound, this compound, are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol |
| CAS Number | 62198-58-7 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~190-200 °C (estimated) |
| Density | ~0.76 g/cm³ (estimated) |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process, commencing with the formation of a tertiary alcohol via a Grignard reaction. This intermediate is then dehydrated to yield a mixture of alkenes, which are subsequently hydrogenated to afford the final saturated alkane.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Ethyl-2,3,5-trimethylheptan-4-ol (Grignard Reaction)
This step involves the nucleophilic addition of sec-butylmagnesium bromide to the carbonyl group of 3,4-dimethylhexan-2-one.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
3,4-Dimethylhexan-2-one
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
A solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small portion of the 2-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once initiated, the remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing crushed ice and saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
Purification can be achieved by vacuum distillation.
-
Caption: Workflow for the synthesis of 4-Ethyl-2,3,5-trimethylheptan-4-ol.
Step 2: Dehydration of 4-Ethyl-2,3,5-trimethylheptan-4-ol
The tertiary alcohol is dehydrated using a strong acid catalyst to form a mixture of alkene isomers.
Materials:
-
4-Ethyl-2,3,5-trimethylheptan-4-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
The crude 4-Ethyl-2,3,5-trimethylheptan-4-ol is placed in a round-bottom flask.
-
A few drops of concentrated sulfuric acid are added as a catalyst.
-
The flask is fitted with a distillation apparatus.
-
-
Dehydration:
-
The mixture is gently heated. The alkene products, being more volatile, will distill over along with water.
-
The distillation is continued until no more organic material is collected.
-
-
Work-up and Purification:
-
The collected distillate is washed with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous Na₂SO₄.
-
The crude alkene mixture is obtained after filtration. Fractional distillation can be used to separate the isomers if desired, although this is often not necessary for the subsequent hydrogenation step.
-
Step 3: Hydrogenation of the Alkene Mixture
The mixture of alkenes is reduced to the final saturated alkane using catalytic hydrogenation.
Materials:
-
Alkene mixture from Step 2
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) or Ethyl Acetate (B1210297) (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup:
-
The alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The flask is connected to a hydrogenation apparatus.
-
-
Hydrogenation:
-
The system is flushed with hydrogen gas to remove air.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.
-
The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques such as GC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The resulting crude this compound can be purified by fractional distillation to obtain the final product of high purity.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are estimates and can vary based on experimental conditions and techniques.
| Step | Product | Theoretical Yield | Expected Yield (%) | Purity (%) |
| 1 | 4-Ethyl-2,3,5-trimethylheptan-4-ol | Based on Limiting Reagent | 70-85 | >95 (after distillation) |
| 2 | Alkene Mixture | Based on Alcohol Input | 80-90 | Mixture of Isomers |
| 3 | This compound | Based on Alkene Input | >95 | >98 (after distillation) |
Spectroscopic Data (Predicted)
The following tables provide the predicted spectroscopic data for the final product, this compound.
¹H NMR (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.80 - 1.00 | m | 18H | -CH₃ groups |
| 1.00 - 1.70 | m | 8H | -CH₂- and -CH- groups |
¹³C NMR (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 10 - 25 | -CH₃ |
| 25 - 45 | -CH₂- and -CH- |
Mass Spectrometry (Predicted, EI)
| m/z | Relative Intensity | Assignment |
| 170 | Low | [M]⁺ |
| 141 | Moderate | [M - C₂H₅]⁺ |
| 127 | Moderate | [M - C₃H₇]⁺ |
| 57, 43 | High | Alkyl fragments |
Infrared Spectroscopy (Predicted, neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong, Sharp | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (CH₂) |
| 1375 | Medium | C-H bend (CH₃) |
An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of C12 alkanes, with a specific focus on the effects of isomeric branching. Dodecane (C12H26) has 355 structural isomers, and while the linear n-dodecane is well-characterized, the physical properties of its branched counterparts can vary significantly. Understanding these variations is crucial for applications ranging from solvent formulation and fuel development to their use as excipients in drug delivery systems.
The Influence of Molecular Structure on Physical Properties
Alkanes are non-polar molecules held together by weak van der Waals dispersion forces.[1][2][3] The strength of these forces is primarily dependent on the molecule's surface area and its ability to pack efficiently. As the molecular weight of straight-chain alkanes increases, the surface area and the strength of these intermolecular forces increase, leading to higher boiling points, melting points, and viscosity.[1][4][5]
However, for alkanes with the same molecular formula (isomers), branching introduces significant changes. Increased branching generally leads to a more compact, spherical molecular shape.[2][6] This reduces the effective surface area available for intermolecular contact, which in turn weakens the van der Waals forces.[3][4][6] Consequently, branched alkanes typically exhibit lower boiling points than their straight-chain counterparts.[2][4][6][7][8]
The effect on melting points is more nuanced. While weaker intermolecular forces would suggest lower melting points, molecular symmetry also plays a critical role. Highly branched, symmetrical isomers can sometimes pack more efficiently into a crystal lattice, resulting in a higher melting point than less symmetrical or straight-chain isomers.[1][9]
Quantitative Physical Property Data
The following tables summarize key physical properties for n-dodecane (the linear C12 alkane) and a highly branched isomer, 2,2,4,6,6-pentamethylheptane. This comparison clearly illustrates the impact of molecular branching.
Table 1: Boiling and Melting Points of C12 Alkane Isomers
| Compound | IUPAC Name | Molecular Structure | Boiling Point (°C) | Melting Point (°C) |
| n-Dodecane | Dodecane | Straight-chain | 216.2[10] | -9.6[10][11][12][13] |
| A Branched Isomer | 2,2,4,6,6-Pentamethylheptane | Highly Branched | 170.0 - 195.0[14] | -60.0[14] |
Table 2: Density, Viscosity, and Refractive Index of C12 Alkane Isomers
| Compound | Density (g/mL) | Viscosity (mPa·s) | Refractive Index (n20/D) |
| n-Dodecane | 0.75 @ 25°C[11][12] | 1.34[15][16] | 1.421[11][15] |
| 2,2,4,6,6-Pentamethylheptane | 0.751[14] | Not available | 1.4190 - 1.4230[14] |
Structure-Property Relationship Visualization
The interplay between molecular branching and physical properties can be visualized as a logical pathway. Increased branching alters molecular geometry, which is the primary driver for changes in intermolecular forces and, consequently, bulk physical properties.
Caption: Logical flow from molecular branching to physical properties.
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. The methodologies for measuring the key properties of C12 alkanes are detailed below.
Boiling Point Determination (ASTM D1120 Method)
The equilibrium boiling point is a critical parameter, often determined using a method analogous to ASTM D1120.[4][7][17]
-
Apparatus Setup: A 100 mL round-bottom flask is connected to a water-cooled reflux condenser. A calibrated thermometer or thermocouple is positioned in the flask so that the bulb is immersed in the liquid but not touching the bottom of the flask.[18]
-
Sample Preparation: A 60 mL sample of the C12 alkane is placed into the flask, along with a few boiling chips to ensure smooth boiling.[18]
-
Heating: The flask is heated gently with an electric heating mantle. The heating rate is controlled to achieve a steady reflux.
-
Measurement: The temperature is recorded when it becomes stable, indicating that the liquid is boiling under equilibrium conditions. This stable temperature is the boiling point.
-
Correction: The observed boiling point is corrected for any deviation from standard atmospheric pressure (101.3 kPa).
Density Measurement
The density of a liquid alkane can be determined gravimetrically.
-
Mass of Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is measured using an analytical balance.[3][19]
-
Volume of Sample: A known, precise volume of the C12 alkane is added to the measuring cylinder.[10][19] If using a pycnometer, it is filled completely to its calibrated volume.[5]
-
Mass of Sample: The mass of the container with the liquid sample is measured. The mass of the liquid is found by subtracting the mass of the empty container.[3][10]
-
Calculation: Density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[19] Measurements should be performed at a constant, recorded temperature.
Viscosity Measurement (Rotational Viscometer)
Rotational viscometers are suitable for measuring the viscosity of liquid alkanes.
-
Principle: The instrument measures the torque required to rotate a spindle submerged in the test fluid at a constant speed.[16][20][21] The resistance to this rotation is proportional to the dynamic viscosity of the fluid.
-
Procedure: a. The C12 alkane sample is placed in a thermostatically controlled sample holder. b. A suitable spindle is selected and submerged in the liquid to the correct depth. c. The spindle is rotated at a known, constant speed. d. The instrument's sensor measures the torque (rotational resistance) and calculates the viscosity, typically in millipascal-seconds (mPa·s).
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a fundamental physical constant that is useful for substance identification and purity assessment.
-
Principle: An Abbe refractometer works by measuring the critical angle of total internal reflection of light at the interface between a high-refractive-index prism and the sample.[6][11]
-
Procedure: a. A few drops of the C12 alkane sample are placed on the surface of the measuring prism. b. The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (commonly 20°C). c. A light source (often a sodium D-line LED at 589 nm) is directed through the prism.[6] d. The user looks through the eyepiece and adjusts a knob to bring the boundary line between the light and dark regions into sharp focus at the center of the crosshairs. e. The refractive index is then read directly from a calibrated scale.
Experimental Workflow Visualization
The general workflow for characterizing the physical properties of a liquid C12 alkane sample is outlined below.
Caption: General experimental workflow for physical property analysis.
References
- 1. Refractometer / Brix meter | Principles | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 2. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 3. wjec.co.uk [wjec.co.uk]
- 4. Lin-Tech: Boiling Point of Engine Coolants [lin-tech.ch]
- 5. batman.edu.tr [batman.edu.tr]
- 6. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. store.astm.org [store.astm.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. torontech.com [torontech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How Does A Refractometer Work: A Guide (2024) [ryzechemie.com]
- 12. smart.dhgate.com [smart.dhgate.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. instrumentchoice.com.au [instrumentchoice.com.au]
- 16. What is the principle of Viscometer? Q&A | NBCHAO [en1.nbchao.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. scribd.com [scribd.com]
- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 20. How Does a Viscometer Work? - SenTec [cdsentec.com]
- 21. scimed.co.uk [scimed.co.uk]
An In-depth Technical Guide to the Isomers of Trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural isomers of trimethylheptane (C₁₀H₂₂), focusing on their physicochemical properties, experimental protocols for their synthesis and analysis, and their relevance in various scientific and industrial fields, including potential applications in drug development.
Introduction to Trimethylheptane Isomers
Trimethylheptane refers to a group of branched-chain alkanes with the molecular formula C₁₀H₂₂. These saturated hydrocarbons consist of a seven-carbon heptane (B126788) backbone substituted with three methyl groups. The specific placement of these methyl groups gives rise to numerous structural isomers, each possessing unique physical and chemical properties. While often encountered in complex hydrocarbon mixtures such as gasoline and petroleum distillates, individual isomers serve as important reference standards in analytical chemistry. Furthermore, as highly branched, lipophilic molecules, their interactions with biological systems, such as cell membranes, are of increasing interest to researchers in materials science and drug delivery.
This document serves as a technical resource, consolidating key data and methodologies relevant to the study and application of trimethylheptane isomers.
Structural Isomers and Physicochemical Properties
There are 15 unique structural isomers of trimethylheptane. Their distinct branching patterns lead to significant variations in physical properties such as boiling point, density, and chromatographic retention times. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to less branched isomers.
The table below summarizes key physicochemical data for the known structural isomers of trimethylheptane.
| IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/cm³) @ 20°C | Refractive Index (n²⁰/D) | Kovats Retention Index (non-polar column) |
| 2,2,3-Trimethylheptane (B12651796) | 52896-92-1 | 158[1] | N/A | 1.417 | ~914-932[2] |
| 2,2,4-Trimethylheptane | 14720-74-2 | 148.15[3] | 0.7275[3] | N/A | ~890 |
| 2,2,5-Trimethylheptane | 20291-95-6 | 150.8[4] | 0.724[4] | 1.4078[4] | ~878[5] |
| 2,2,6-Trimethylheptane | 1190-83-6 | ~148-150 | 0.726 | 1.408 | ~871 |
| 2,3,3-Trimethylheptane | 52896-93-2 | ~163-165 | 0.761 | 1.425 | ~932[6] |
| 2,3,4-Trimethylheptane (B14641633) | 52896-95-4 | ~161-163 | 0.754 | 1.422 | ~933-934[7][8] |
| 2,3,5-Trimethylheptane | 1069-53-0 | ~160[9] | 0.750[9] | 1.420 | ~913-921[10] |
| 2,3,6-Trimethylheptane | 4032-93-3 | 157.3[11] | 0.730[11] | 1.410[11] | ~919[12] |
| 2,4,4-Trimethylheptane | 4032-92-2 | ~156-158 | 0.742 | 1.416 | ~916 |
| 2,4,5-Trimethylheptane | 20278-84-6 | ~154-156 | 0.738 | 1.414 | ~907[6] |
| 2,4,6-Trimethylheptane | 2613-61-8 | 147-149[13] | 0.721 | 1.406 | ~874-877 |
| 2,5,5-Trimethylheptane | 1189-99-7 | 150[14] | 0.733[14] | 1.412[14] | ~892 |
| 3,3,4-Trimethylheptane | 20278-87-9 | ~164-166 | 0.764 | 1.427 | ~937-957[15] |
| 3,3,5-Trimethylheptane (B1193924) | 7154-80-5 | ~159-161 | 0.746 | 1.418 | ~908-913 |
| 3,4,5-Trimethylheptane | 20278-89-1 | 162.5[16] | 0.752[16] | 1.421[16] | ~945-947[17] |
Note: "N/A" indicates that reliable experimental data was not found in the searched sources. Some values are estimated or represent a range from multiple sources.
Experimental Protocols
Synthesis of Branched Alkanes: Corey-House Reaction
The Corey-House synthesis is a versatile and robust method for creating unsymmetrical alkanes, making it well-suited for the targeted synthesis of specific trimethylheptane isomers.[10][18] The reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[19]
Protocol: Synthesis of 3,3,5-Trimethylheptane
This protocol describes a plausible route to synthesize 3,3,5-trimethylheptane as an example.
Step 1: Preparation of Lithium Di-tert-pentylcuprate (Gilman Reagent)
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Alkyllithium Formation: Place lithium metal (2.2 equivalents) in the flask with anhydrous diethyl ether as the solvent. Add 2-bromopentane (B28208) (1.0 equivalent) dropwise via the dropping funnel while stirring. The reaction is exothermic and will initiate the formation of pentyllithium. Maintain a gentle reflux.
-
Gilman Reagent Formation: In a separate flask under inert atmosphere, suspend copper(I) iodide (CuI, 0.5 equivalents) in anhydrous diethyl ether at -10 °C. Slowly add the freshly prepared pentyllithium solution (2.0 equivalents) to the CuI suspension with vigorous stirring. The formation of the Gilman reagent, lithium di-pentylcuprate, is indicated by a color change.
Step 2: Coupling Reaction
-
Addition of Alkyl Halide: To the freshly prepared Gilman reagent at 0 °C, add a solution of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide, 1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via fractional distillation or column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure 3,3,5-trimethylheptane.
-
Caption: Workflow for the Corey-House synthesis of branched alkanes.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for the separation and identification of volatile and semi-volatile hydrocarbon isomers.[7] The similarity in boiling points and mass spectra among trimethylheptane isomers presents an analytical challenge, necessitating high-resolution capillary columns and carefully optimized methods.[20]
Protocol: Isomer Separation and Identification
-
Sample Preparation:
-
Prepare a mixed standard solution containing known trimethylheptane isomers at a concentration of ~10-100 µg/mL in a volatile solvent like hexane (B92381) or pentane.
-
Prepare unknown samples by dissolving or diluting them in the same solvent to a similar concentration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be required.
-
Filter all samples and standards through a 0.45 µm syringe filter prior to injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column is recommended for separating alkanes based on boiling point. A common choice is a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), 30–60 m length x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Split/splitless injector at 250 °C. Use a split ratio of 50:1 or higher for concentrated samples.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes. (This program should be optimized based on the specific column and isomer mixture to achieve baseline separation.)
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
-
Mass Analyzer: Quadrupole, temperature at 150 °C.
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Identification: Identify individual isomers by comparing their retention times to those of the authenticated standards. Confirm identity by matching the acquired mass spectrum with a reference library (e.g., NIST). Mass spectra of branched alkanes are characterized by preferential fragmentation at branch points, leading to a complex pattern of CnH2n+1 fragments that can aid in structural elucidation.[20]
-
Quantification: Generate a calibration curve for each isomer using the peak areas from the standard solutions. Quantify the amount of each isomer in the unknown samples by comparing their peak areas to the calibration curve.
-
Caption: Workflow for the GC-MS analysis of trimethylheptane isomers.
Applications and Relevance to Drug Development
While direct therapeutic applications of trimethylheptane isomers are not established, their unique physicochemical properties make them relevant to several areas of interest for pharmaceutical and materials scientists.
Analytical Standards and Fuel Science
Highly purified isomers of branched alkanes are critical as reference standards for the petrochemical industry. They are used in Detailed Hydrocarbon Analysis (DHA) to characterize the composition of gasoline and other fuels. Their combustion properties, particularly their resistance to knocking (autoignition), are important for determining octane (B31449) ratings. For instance, 2,3,4-trimethylheptane is noted for its high octane rating and use as a reference fuel.[11]
Interaction with Lipid Bilayers and Drug Delivery
The most significant area of interest for drug development professionals lies in the behavior of branched alkanes as hydrophobic molecules and their interaction with lipid-based systems.
-
Membrane Fluidity and Stability: Alkanes can partition into the hydrophobic core of lipid bilayers, the primary structure of cell membranes.[21] This intercalation can alter the physical properties of the membrane, including its fluidity, thickness, and phase transition temperature.[22] Shorter alkanes tend to occupy the center of the bilayer, increasing disorder, while longer alkanes may align with the lipid acyl chains, increasing order.[21] The complex, bulky structure of trimethylheptane isomers could induce localized changes in membrane packing and curvature, potentially influencing the function of membrane-bound proteins or altering permeability.
-
Component of Lipid Nanoparticles (LNPs): The formulation of lipid-based drug delivery systems, such as LNPs for mRNA or siRNA delivery, requires a precise combination of lipids to ensure stability and efficacy. While not a standard component, hydrophobic molecules like alkanes can be incorporated into the core of these nanoparticles. They can act as a solvent for highly lipophilic drugs, potentially increasing drug loading capacity and modulating the release profile. The study of how branched alkanes like trimethylheptane affect the internal structure and stability of such delivery systems could lead to novel formulation strategies.[23]
-
Solvents for Hydrophobic Drugs: Due to their non-polar nature, trimethylheptane isomers are excellent solvents for other hydrophobic molecules. This property is potentially useful in the early stages of drug development for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) for in-vitro screening assays or in non-aqueous formulations.
References
- 1. 2,2,3-trimethylheptane [stenutz.eu]
- 2. 2,2,3-Trimethylheptane | C10H22 | CID 521416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. The effect of temperature on lipid-n-alkane interactions in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heptane, 2,3,3-trimethyl- [webbook.nist.gov]
- 6. 2,3,3-Trimethylheptane | C10H22 | CID 521417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3,4-Trimethylheptane | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,4-Trimethylheptane. | 4032-92-2 [chemicalbook.com]
- 10. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 11. Page loading... [guidechem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 3,3,4-Trimethylheptane | C10H22 | CID 140668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. 3,4,5-Trimethylheptane | C10H22 | CID 89304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. byjus.com [byjus.com]
- 19. Corey-House_synthesis [chemeurope.com]
- 20. vurup.sk [vurup.sk]
- 21. The organization of n-alkanes in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. opendata.uni-halle.de [opendata.uni-halle.de]
Spectroscopic Analysis of 4-Ethyl-2,3,5-trimethylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Ethyl-2,3,5-trimethylheptane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ).[1][2] Due to the limited availability of specific experimental spectra for this compound in public databases, this document presents predicted data based on fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein serves as a valuable reference for the structural elucidation and characterization of branched alkanes.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established correlation charts and fragmentation patterns typical for alkanes.
Table 1: Predicted ¹H NMR Spectral Data
Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[3] The complex structure of this compound would result in significant signal overlap. A high-field instrument would be necessary for complete resolution and assignment.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (C1, C7) | ~ 0.8-0.9 | Doublet/Triplet | 6H |
| CH₃ (C2-methyl) | ~ 0.8-0.9 | Doublet | 3H |
| CH₃ (C3-methyl) | ~ 0.8-0.9 | Doublet | 3H |
| CH₃ (C5-methyl) | ~ 0.8-0.9 | Doublet | 3H |
| CH₂ (Ethyl) | ~ 1.2-1.4 | Quartet | 2H |
| CH (C2, C3, C5) | ~ 1.3-1.7 | Multiplet | 3H |
| CH (C4) | ~ 1.4-1.8 | Multiplet | 1H |
| CH₃ (Ethyl) | ~ 0.8-1.0 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Primary) | ~ 10-20 |
| CH₂ (Secondary) | ~ 20-40 |
| CH (Tertiary) | ~ 25-50 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
The mass spectrum of a branched alkane is characterized by the fragmentation of C-C bonds. The molecular ion peak (M+) for alkanes is often weak or absent, and the spectrum is dominated by fragment ions.[4][5]
| m/z | Proposed Fragment Ion |
| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 141 | [M - C₂H₅]⁺ |
| 127 | [M - C₃H₇]⁺ |
| 113 | [M - C₄H₉]⁺ |
| 99 | [M - C₅H₁₁]⁺ |
| 85 | [M - C₆H₁₃]⁺ |
| 71 | [M - C₇H₁₅]⁺ |
| 57 | [C₄H₉]⁺ (likely base peak) |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[6][7]
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 2850-3000 | C-H Stretch | Strong |
| 1450-1470 | C-H Bend (Scissoring) | Medium |
| 1370-1380 | C-H Bend (Methyl Rock) | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
The analysis would be performed on a 400 MHz or higher NMR spectrometer.[9]
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
The probe is tuned to the appropriate frequency for ¹H or ¹³C.
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.[10]
-
Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[11]
-
-
Instrumentation (Gas Chromatography-Mass Spectrometry):
-
A gas chromatograph is used to separate the compound from any impurities. The GC is coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: ~250 °C
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detector: Electron multiplier.
-
-
-
Data Acquisition:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly on the ATR crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
-
Data Acquisition:
-
A background spectrum of the empty salt plates or ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. This compound | C12H26 | CID 53428902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 4-ethyl-2,3,5-trimethyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. rsc.org [rsc.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermochemical Data of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for a selection of branched alkanes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate and readily accessible thermochemical properties for these compounds. This document summarizes key quantitative data in structured tables, details the experimental and computational methodologies used to obtain this data, and provides visualizations of the key relationships and workflows involved in thermochemical data determination.
Thermochemical Data of Selected Branched Alkanes
The following tables present the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and isobaric heat capacity (Cp) for five common branched alkanes at 298.15 K (25 °C) and 1 bar. These values are crucial for understanding the stability and reactivity of these molecules.
Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected Branched Alkanes in the Gas Phase
| Compound | IUPAC Name | Formula | ΔfH° (kJ/mol) |
| Isobutane | 2-Methylpropane | C4H10 | -134.2 ± 0.6 |
| Isopentane | 2-Methylbutane | C5H12 | -153.3 ± 0.7 |
| Neopentane | 2,2-Dimethylpropane | C5H12 | -167.9 |
| Diisopropyl | 2,3-Dimethylbutane | C6H14 | -177.57 ± 0.81[1] |
| Triptane | 2,2,3-Trimethylbutane | C7H16 | -204.3 ± 1.2 |
Note: Data sourced from the NIST Chemistry WebBook unless otherwise cited. Uncertainty values are provided where available.
Table 2: Standard Molar Entropy (S°) of Selected Branched Alkanes in the Gas Phase
| Compound | IUPAC Name | Formula | S° (J/mol·K) |
| Isobutane | 2-Methylpropane | C4H10 | 294.6 ± 0.4 |
| Isopentane | 2-Methylbutane | C5H12 | 343.5 ± 0.8 |
| Neopentane | 2,2-Dimethylpropane | C5H12 | 306.4 |
| Diisopropyl | 2,3-Dimethylbutane | C6H14 | 369.2 ± 2.1 |
| Triptane | 2,2,3-Trimethylbutane | C7H16 | 391.8 ± 2.1 |
Note: Data sourced from the NIST Chemistry WebBook. Uncertainty values are provided where available.
Table 3: Isobaric Heat Capacity (Cp) of Selected Branched Alkanes in the Gas Phase
| Compound | IUPAC Name | Formula | Cp (J/mol·K) |
| Isobutane | 2-Methylpropane | C4H10 | 96.5 ± 0.4 |
| Isopentane | 2-Methylbutane | C5H12 | 118.9 ± 0.4[2] |
| Neopentane | 2,2-Dimethylpropane | C5H12 | 121.0 |
| Diisopropyl | 2,3-Dimethylbutane | C6H14 | 139.4 ± 0.7[3] |
| Triptane | 2,2,3-Trimethylbutane | C7H16 | 163.3 ± 0.4[4] |
Note: Data sourced from the NIST Chemistry WebBook unless otherwise cited. Uncertainty values are provided where available.
Methodologies for Determining Thermochemical Data
The thermochemical data presented in this guide are determined through a combination of experimental and computational methods.
Experimental Protocols
2.1.1. Combustion Calorimetry
Combustion calorimetry is a primary experimental technique for determining the enthalpy of formation of combustible compounds like alkanes. The fundamental principle involves the complete combustion of a known mass of the substance in a controlled environment and measuring the heat evolved.
-
Apparatus: A bomb calorimeter is the standard instrument used. It consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.
-
Procedure:
-
A precisely weighed sample of the branched alkane is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with an excess of pure oxygen.
-
The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is monitored and the maximum temperature reached is recorded.
-
The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system.
-
The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.
-
2.1.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacities and enthalpies of phase transitions.
-
Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.
-
Procedure for Heat Capacity Measurement:
-
An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.
-
A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated at the same rate.
-
The branched alkane sample is placed in the sample pan and subjected to the same heating program.
-
The heat flow difference between the sample and the reference is measured.
-
By comparing the heat flow data of the sample to that of the standard and the baseline, the heat capacity of the alkane can be determined as a function of temperature.[5][6]
-
Computational Protocols
2.2.1. Statistical Thermodynamics
Statistical thermodynamics provides a bridge between the microscopic properties of molecules (energy levels, vibrational frequencies, etc.) and the macroscopic thermodynamic properties of a substance.
-
Methodology:
-
The molecular properties of the branched alkane, such as its rotational constants and vibrational frequencies, are determined, typically from quantum mechanical calculations or spectroscopic data.
-
These molecular parameters are used to calculate the molecular partition function (q), which is a sum over all possible energy states of the molecule.
-
The macroscopic thermodynamic properties, such as internal energy (U), enthalpy (H), entropy (S), and heat capacity (Cp), are then calculated from the partition function and its temperature derivatives.
-
2.2.2. Ab Initio Quantum Mechanical Methods
Ab initio (from first principles) methods are a class of computational chemistry methods that do not rely on empirical parameters.
-
Methodology:
-
The electronic structure of the branched alkane molecule is solved using the principles of quantum mechanics.
-
High-level methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed for high accuracy.
-
These calculations yield the total electronic energy of the molecule.
-
The enthalpy of formation can be calculated by combining the computed total energy with the energies of the constituent elements in their standard states, often through the use of atomization or isodesmic reaction schemes.
-
Visualizations
The following diagrams illustrate the relationships between the different methodologies for determining thermochemical data and a typical workflow for computational thermochemistry.
References
The Dawn of Molecular Complexity: A Technical History of Highly Branched Alkanes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Analysis of Highly Branched Alkanes
The seemingly simple family of alkanes, hydrocarbons with the general formula CnH2n+2, holds a fascinating history of discovery that challenged and reshaped our fundamental understanding of chemical structure. The existence of highly branched alkanes, with their unique physical and chemical properties, spurred significant advancements in theoretical chemistry, separation science, and industrial applications, most notably in the development of high-performance fuels. This technical guide delves into the core of this history, presenting the pivotal discoveries, the evolution of experimental techniques, and the quantitative data that underpins our knowledge of these complex molecules.
From Isomerism Theory to the First Synthesis
The journey into the world of branched alkanes began not with a specific discovery, but with a revolutionary concept: isomerism. In the mid-19th century, chemists grappled with the observation that different compounds could share the same elemental composition. It was the Russian chemist Alexander Butlerov who, in 1861, laid the theoretical groundwork for understanding this phenomenon with his theory of chemical structure.[1] Butlerov posited that the properties of a molecule were determined not just by the number and type of its atoms, but by their specific arrangement and bonding.[1][2] He predicted the existence of isomers for alkanes, such as two possible structures for butane (B89635) and three for pentane.[1]
This theoretical framework was given physical reality in 1866 when Butlerov successfully synthesized isobutane (B21531) , providing concrete evidence for the existence of a branched alkane.[1] This marked a pivotal moment, confirming that carbon atoms could indeed form non-linear chains, opening a new dimension in organic chemistry.
Furthering the understanding of branched structures, Vladimir Markovnikov , a student of Butlerov, made significant contributions. In 1869, he formulated the renowned Markovnikov's rule, which described the regioselectivity of addition reactions to unsymmetrical alkenes, a principle that is fundamentally related to the stability of carbocations at more substituted (branched) carbon atoms.[3][4][5] His work also included investigations into the isomerism of butyric acids and the properties of cyclic hydrocarbons, further solidifying the importance of molecular structure in determining chemical behavior.[6][7]
The Rise of High-Octane Fuels and the Importance of Branching
The practical significance of highly branched alkanes became profoundly evident with the advent of the internal combustion engine. Engine "knocking," or premature detonation of the fuel-air mixture, was a major obstacle to developing more powerful engines. In the early 20th century, it was discovered that the structure of the hydrocarbon fuel played a critical role in its tendency to knock.
This led to the development of the octane (B31449) rating scale in 1926 by Graham Edgar.[8] This scale was defined by two reference compounds: n-heptane, a straight-chain alkane prone to knocking, was assigned an octane rating of 0, while a highly branched isomer of octane, 2,2,4-trimethylpentane (isooctane) , which exhibited excellent anti-knock properties, was given a rating of 100.[9][10] The octane rating of a gasoline was then determined by comparing its knocking characteristics to a mixture of these two compounds.[8] This discovery solidified the link between a high degree of branching in alkanes and superior fuel performance.[11]
The demand for high-octane aviation fuel during World War II dramatically accelerated research into the synthesis and production of highly branched alkanes like isooctane (B107328).[12] This era saw the large-scale implementation of processes like the alkylation of isobutene with isobutane to produce isooctane.[9][13]
Comparative Physical Properties of Alkane Isomers
The degree of branching in an alkane has a significant impact on its physical properties. Generally, for a given number of carbon atoms, a more branched isomer will have a lower boiling point and melting point compared to its straight-chain counterpart. This is due to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular van der Waals forces.
| Alkane | Molecular Formula | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Research Octane Number (RON) |
| n-Pentane | C5H12 | Straight-chain | 36.1 | -130 | 0.626 | 61.7 |
| Isopentane (2-Methylbutane) | C5H12 | Branched | 27.7 | -160 | 0.620 | 92.3 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | Highly Branched | 9.5 | -16.6 | 0.613 | 85.5 |
| n-Heptane | C7H16 | Straight-chain | 98.4 | -91 | 0.684 | 0 |
| Triptane (2,2,3-Trimethylbutane) | C7H16 | Highly Branched | 80.9 | -25 | 0.690 | 112.1 |
| n-Octane | C8H18 | Straight-chain | 125.7 | -57 | 0.703 | -20 |
| Isooctane (2,2,4-Trimethylpentane) | C8H18 | Highly Branched | 99.3 | -107.4 | 0.692 | 100 |
Note: Data compiled from various sources.[9][10][14][15][16][17] RON values can vary slightly depending on the source and measurement conditions.
Experimental Protocols: From Separation to Identification
The study of highly branched alkanes has been intrinsically linked to the development of powerful separation and analytical techniques.
Historical Method: Fractional Distillation
One of the earliest and most fundamental techniques for separating hydrocarbons is fractional distillation. This method exploits the differences in the boiling points of various alkane isomers.
Methodology:
-
Heating the Mixture: A mixture of crude oil or a synthetic reaction product containing various alkane isomers is heated in a distillation flask.
-
Vaporization: As the temperature increases, the components of the mixture vaporize, with the more volatile (lower boiling point) compounds vaporizing more readily.
-
Fractionating Column: The vapor mixture rises through a fractionating column, which is packed with glass beads, rings, or metal sponges. This packing provides a large surface area for repeated condensation and vaporization cycles.
-
Temperature Gradient: A temperature gradient exists along the column, with the temperature being highest at the bottom and decreasing towards the top.
-
Separation: As the vapor rises and cools, components with higher boiling points condense on the packing material and fall back down. The component with the lowest boiling point will continue to rise to the top of the column, where it will pass into a condenser.
-
Condensation and Collection: In the condenser, the vapor is cooled by circulating water, causing it to condense back into a liquid, which is then collected in a receiving flask. By carefully controlling the temperature, different fractions of isomers can be separated.
This technique was crucial in the early days of the petroleum industry for separating crude oil into fractions like gasoline, kerosene, and lubricating oils.[18][19]
Modern Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Today, the definitive method for separating and identifying complex mixtures of alkanes is Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the powerful separation capabilities of gas chromatography with the precise identification ability of mass spectrometry.
Methodology:
-
Sample Injection: A small, vaporized sample of the hydrocarbon mixture is injected into the gas chromatograph.
-
Separation in the GC Column: The sample is carried by an inert carrier gas (e.g., helium) through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. The different alkane isomers in the mixture interact with the stationary phase to varying degrees based on their boiling points and polarities. Compounds that interact weakly with the stationary phase travel through the column more quickly, while those that interact strongly are retained longer. This results in the separation of the mixture into its individual components.
-
Elution and Entry into the Mass Spectrometer: As each separated component elutes from the GC column, it enters the mass spectrometer.
-
Ionization: In the ion source of the mass spectrometer, the molecules are bombarded with high-energy electrons, which knocks off an electron from the molecule, creating a positively charged ion (molecular ion). This process also causes the molecules to fragment into smaller, characteristic charged pieces.
-
Mass Analysis: The positively charged ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The mass spectrum is a unique "fingerprint" of the molecule, showing the molecular ion and the pattern of fragment ions.
-
Compound Identification: By comparing the obtained mass spectrum to a library of known spectra, the chemical structure of each separated alkane isomer can be unequivocally identified.
This powerful technique allows for the precise analysis of complex hydrocarbon mixtures found in petroleum products and environmental samples.[20][21][22]
Standardized Octane Rating Determination
The anti-knock quality of a fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[23][24]
Methodology:
-
Engine Preparation: The CFR engine is calibrated and warmed up to standard operating conditions.
-
Reference Fuel Testing: The engine is run on a series of reference fuels, which are mixtures of isooctane and n-heptane with known octane ratings. The knock intensity for each reference fuel is measured at a specific compression ratio.
-
Sample Fuel Testing: The test fuel is then run in the engine under the same conditions, and the compression ratio is adjusted until a standard level of knock is observed.
-
Octane Rating Assignment: The octane rating of the test fuel is determined by finding the composition of the isooctane/n-heptane mixture that produces the same knock intensity at the same compression ratio. For example, if a test fuel has the same knocking characteristics as a mixture of 90% isooctane and 10% n-heptane, it is assigned an octane rating of 90.
Visualizing the Concepts
To better illustrate the key relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Aleksandr Butlerov | Organic Chemistry, Stereochemistry, Synthesis | Britannica [britannica.com]
- 2. Alexander Butlerov by Pavel Yudin and Mark Rosenthal 1954 [marxists.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Who was Vladimir Markovnikov? - askIITians [askiitians.com]
- 5. Vladimir Vassilyevich Markovnikov [chemistry.msu.edu]
- 6. V. Markovnikov [natsci.parkland.edu]
- 7. Vladimir Vasilyevich Markovnikov | Organic Chemistry, Addition Reactions, Hydrocarbons | Britannica [britannica.com]
- 8. September 19, 1887 - The developer of the octane rating system is born - This Day In Automotive History [automotivehistory.org]
- 9. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 10. Octane rating - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. How Gasoline Has Changed Through The Years | Cycle World [cycleworld.com]
- 13. acs.org [acs.org]
- 14. Alkane - Wikipedia [en.wikipedia.org]
- 15. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 16. passmyexams.co.uk [passmyexams.co.uk]
- 17. byjus.com [byjus.com]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. energyeducation.ca [energyeducation.ca]
- 20. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. calum-douglas.com [calum-douglas.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethyl-2,3,5-trimethylheptane
Introduction
4-Ethyl-2,3,5-trimethylheptane is a highly branched aliphatic hydrocarbon with potential applications in fuel and lubricant industries due to its structural properties that can influence combustion characteristics and viscosity.[1] Its complex, sterically hindered structure necessitates a multi-step synthesis approach for laboratory-scale preparation. This document outlines a detailed protocol for the synthesis of this compound, designed for researchers in organic synthesis, materials science, and drug development. The described methodology is based on a convergent Grignard-based approach, which offers flexibility and control in the construction of complex carbon skeletons.[2]
The synthesis is divided into two main stages:
-
Stage 1: Synthesis of the Ketone Intermediate (2,3,5-trimethylheptan-4-one). This stage involves the reaction of a nitrile with a Grignard reagent, a reliable method for the preparation of ketones.
-
Stage 2: Formation and Reduction of the Tertiary Alcohol. The ketone intermediate is reacted with a second Grignard reagent to form a tertiary alcohol, which is subsequently deoxygenated to yield the final alkane product.
All procedures should be conducted by trained personnel in a well-ventilated fume hood, adhering to all relevant safety precautions for handling flammable and reactive chemicals.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are representative of the reaction types and may vary based on experimental conditions and scale.
| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1a | Grignard Formation | 2-Bromobutane (B33332), Mg | sec-Butylmagnesium bromide | 137.01 (bromide) | - | >90% |
| 1b | Ketone Synthesis | 2,3-Dimethylpentanenitrile, sec-Butylmagnesium bromide | 2,3,5-Trimethylheptan-4-one | 111.19 (nitrile) | 1.56 | 75-85% |
| 2a | Grignard Formation | Bromoethane (B45996), Mg | Ethylmagnesium bromide | 108.97 (bromide) | - | >90% |
| 2b | Tertiary Alcohol Formation | 2,3,5-Trimethylheptan-4-one, Ethylmagnesium bromide | 4-Ethyl-2,3,5-trimethylheptan-4-ol | 156.27 (ketone) | 1.86 | 80-90% |
| 2c | Reduction to Alkane | 4-Ethyl-2,3,5-trimethylheptan-4-ol, Triethylsilane | This compound | 186.34 (alcohol) | 1.70 | 70-80% |
Note: Theoretical yields for products are calculated based on a starting quantity of 10 mmol of the limiting reagent for each reaction step.
Experimental Protocols
Stage 1: Synthesis of 2,3,5-Trimethylheptan-4-one
This stage involves the synthesis of the key ketone intermediate via a Grignard reaction with a nitrile.
1.1: Preparation of sec-Butylmagnesium Bromide
-
Materials: Magnesium turnings (0.36 g, 15 mmol), 2-bromobutane (1.37 g, 10 mmol), anhydrous diethyl ether (25 mL), iodine (1 crystal).
-
Procedure:
-
Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[3]
-
Add 5 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 2-bromobutane (10 mmol) in 15 mL of anhydrous diethyl ether.
-
Add a small portion (~1-2 mL) of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to start the reaction.[3]
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting grey solution is used directly in the next step.
-
1.2: Synthesis of 2,3,5-Trimethylheptan-4-one
-
Materials: Solution of sec-butylmagnesium bromide (from step 1.1), 2,3-dimethylpentanenitrile (1.11 g, 10 mmol), anhydrous diethyl ether (10 mL), 3 M HCl solution.
-
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2,3-dimethylpentanenitrile (10 mmol) in 10 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and carefully add 20 mL of 3 M HCl solution dropwise to hydrolyze the intermediate imine and quench any unreacted Grignard reagent.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 2,3,5-trimethylheptan-4-one.
-
Stage 2: Synthesis and Reduction of 4-Ethyl-2,3,5-trimethylheptan-4-ol
This stage completes the carbon skeleton and removes the hydroxyl group to yield the target alkane.
2.1: Preparation of Ethylmagnesium Bromide
-
Procedure: Follow the protocol outlined in step 1.1, substituting 2-bromobutane with bromoethane (1.09 g, 10 mmol).
2.2: Synthesis of 4-Ethyl-2,3,5-trimethylheptan-4-ol
-
Materials: Solution of ethylmagnesium bromide (from step 2.1), 2,3,5-trimethylheptan-4-one (1.56 g, 10 mmol), anhydrous diethyl ether (10 mL), saturated aqueous NH₄Cl solution.
-
Procedure:
-
Cool the freshly prepared solution of ethylmagnesium bromide to 0 °C in an ice bath.
-
Dissolve 2,3,5-trimethylheptan-4-one (10 mmol) in 10 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[2]
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.[2]
-
Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol, which can be used in the next step without further purification.
-
2.3: Reduction of 4-Ethyl-2,3,5-trimethylheptan-4-ol to this compound
-
Materials: 4-Ethyl-2,3,5-trimethylheptan-4-ol (1.86 g, 10 mmol), triethylsilane (2.33 g, 20 mmol), trifluoroacetic acid (10 mL).
-
Procedure:
-
In a round-bottom flask, dissolve the crude 4-ethyl-2,3,5-trimethylheptan-4-ol in trifluoroacetic acid at 0 °C.
-
Add triethylsilane dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture into a flask containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with pentane (B18724) (3 x 30 mL).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.
-
Filter and distill the pentane to yield the pure this compound. Further purification can be achieved by fractional distillation if required.
-
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Alkylation Methods of Heptane Derivatives
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
Alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to construct more complex molecules from simpler precursors. In the context of heptane (B126788) and its derivatives, alkylation is a critical process, primarily in the petroleum industry, for producing high-octane gasoline components known as alkylate.[1] Alkylate is a premium blending stock due to its high concentration of branched-chain paraffinic hydrocarbons (mostly isoheptane and isooctane), which results in excellent antiknock properties and clean combustion.[1] Beyond fuel production, the principles of alkylation are fundamental in synthetic chemistry for creating specific branched alkanes.
This document provides an overview of key alkylation methods involving heptane derivatives, focusing on catalytic approaches. It includes detailed, generalized experimental protocols, quantitative data summaries for catalyst performance, and diagrams illustrating workflows and reaction pathways. The primary methods discussed are the alkylation of isobutane (B21531) with light olefins to produce C7-C8 range alkylates and the alkylation of aromatics using heptane.
Catalytic Alkylation of Isobutane with Light Olefins
This is the most significant industrial alkylation process for producing fuel-grade branched alkanes. The reaction combines isobutane with C3-C5 olefins (like propene and butene) to yield a mixture of highly branched isoparaffins, predominantly in the C7 to C9 range.[2] The reaction is typically catalyzed by strong liquid acids, but solid acid and ionic liquid catalysts are emerging as more environmentally benign alternatives.[3][4][5]
Catalyst Systems
-
Liquid Acids: Concentrated sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are the most widely used industrial catalysts.[1][6] They operate at mild temperatures (0-30 °C) and promote the formation of carbocation intermediates necessary for the alkylation reaction.[1] However, their corrosive nature and potential for environmental harm are significant drawbacks.[3][7]
-
Solid Acid Catalysts: To overcome the hazards of liquid acids, extensive research has focused on solid acid catalysts.[4] These include zeolites (such as FAU, BEA, MFI), sulfated zirconia, and supported heteropolyacids.[4][8][9] While safer, solid catalysts can suffer from rapid deactivation due to the deposition of heavy hydrocarbon byproducts on their surface.[1][7] Catalyst regeneration is a key challenge in these systems.[5]
-
Ionic Liquids (ILs): Ionic liquids, particularly chloroaluminate ILs, are a newer class of catalysts for alkylation.[1][10] They are liquid salts with low melting points that can act as strong acid catalysts.[1] ILs offer benefits such as easier separation from the product stream and potential for recycling, positioning them as a "green" alternative.[8] Their catalytic activity can be tuned by adding co-catalysts like HCl or various metal halides.[11]
Quantitative Data Summary
The performance of different catalyst systems varies significantly based on the reactants and operating conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Comparison of Different Catalyst Systems for Isobutane Alkylation
| Catalyst Type | Typical Operating Temperature (°C) | Key Advantages | Key Disadvantages | Alkylate Octane (B31449) (RON) | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 0 - 15 | High activity, well-established technology | Corrosive, high acid consumption, sludge disposal | 92 - 98 | [1][12] |
| Hydrofluoric Acid (HF) | 16 - 38 | High activity, catalyst regeneration possible | Extremely toxic and corrosive, safety risks | 92 - 98 | [1] |
| Solid Acids (e.g., Zeolites) | 80 - 120 | Non-corrosive, environmentally safer, easy separation | Rapid deactivation, lower selectivity at times | 88 - 95 | [4][9] |
| Ionic Liquids (Chloroaluminate) | -10 to 100 | Recyclable, tunable acidity, non-volatile | Sensitivity to impurities, higher initial cost | 94 - 98 |[1][8][11] |
Table 2: Influence of Operating Conditions on Sulfuric Acid Alkylation
| Parameter | Range | Effect on Product Quality | Reference |
|---|---|---|---|
| Reaction Temperature | 0 - 30 °C | Lower temperatures favor alkylation over polymerization, improving octane number. | [1][12] |
| Acid Strength | 88 - 95 wt% H₂SO₄ | Higher acid strength increases reaction rate and selectivity to desired products. | [12] |
| Isobutane/Olefin Ratio | 4:1 - 15:1 (molar) | High ratios minimize olefin polymerization, leading to higher octane alkylate. | [1][12] |
| Mixing/Agitation | High | Good mixing is crucial as the reaction occurs at the acid-hydrocarbon interface. |[6] |
Alkylation of Aromatics with n-Heptane
Another application involves using n-heptane as an alkylating agent for aromatic compounds like benzene (B151609). This process, often falling under Friedel-Crafts alkylation, can be catalyzed by solid acids.
Catalyst Systems
Montmorillonite-based clays, particularly cation-exchanged montmorillonites, have shown promise as catalysts for this reaction.[13] These materials act as solid Brønsted or Lewis acids. For instance, Al-exchanged montmorillonite (B579905) has been shown to catalyze the alkylation of benzene with n-heptane, yielding a variety of alkylated products with good selectivity.[13]
Table 3: Performance of Montmorillonite Catalyst in Benzene Alkylation with n-Heptane
| Catalyst | Reactants | Temperature (°C) | Pressure | Selectivity to Alkylated Products (%) | Reference |
|---|
| Al-exchanged Montmorillonite | Benzene, n-Heptane | Not specified | Not specified | 44 - 73 |[13] |
Experimental Protocols
The following are generalized protocols for laboratory-scale alkylation experiments based on common practices described in the literature.
Protocol 1: General Procedure for Isobutane Alkylation with Butene using a Solid Acid Catalyst
Objective: To synthesize C8 alkylates from isobutane and a butene mixture in a fixed-bed reactor system.
Materials:
-
Catalyst: Pelletized solid acid catalyst (e.g., H-BEA Zeolite), dried at 400°C for 4 hours prior to use.
-
Reactants:
-
High-purity isobutane (liquid).
-
Butene feed (e.g., a mixture of 1-butene (B85601) and 2-butene).
-
Nitrogen or Argon gas (for inerting).
-
Equipment:
-
High-pressure fixed-bed reactor (e.g., stainless steel tube).
-
Mass flow controllers (for gas and liquid feeds).
-
High-pressure liquid pumps.
-
Back-pressure regulator.
-
Heating jacket or furnace for the reactor.
-
Gas-liquid separator downstream of the reactor.
-
Gas chromatograph (GC) equipped with an FID detector for product analysis.
Procedure:
-
Catalyst Loading: Load a known mass (e.g., 5-10 g) of the dried solid acid catalyst into the center of the fixed-bed reactor, securing it with quartz wool plugs.
-
System Purge: Assemble the reactor system and purge with inert gas (N₂) for 30-60 minutes to remove air and moisture.
-
Pressurization and Heating: Pressurize the system with the inert gas to the desired reaction pressure (e.g., 20-30 atm). Heat the reactor to the target reaction temperature (e.g., 90°C).
-
Reactant Introduction:
-
Start the flow of liquid isobutane through the reactor using a high-pressure pump at a predetermined flow rate. Maintain a high molar ratio of isobutane to olefin (e.g., 10:1).
-
Once the system is stable, introduce the butene feed at its specified flow rate.
-
-
Reaction: Allow the reaction to proceed for the desired time-on-stream. Collect product samples periodically from the gas-liquid separator.
-
Product Analysis:
-
Analyze the liquid product using GC to determine the composition of the alkylate (e.g., trimethylpentanes, dimethylhexanes) and unreacted hydrocarbons.
-
Analyze the gas product to quantify light ends.
-
-
Shutdown: Stop the olefin feed first, followed by the isobutane feed. Cool the reactor to room temperature and depressurize the system safely.
Protocol 2: General Procedure for Benzene Alkylation with n-Heptane
Objective: To perform the Friedel-Crafts alkylation of benzene with n-heptane using a montmorillonite catalyst in a batch reactor.
Materials:
-
Catalyst: Activated Al-exchanged montmorillonite clay.
-
Reactants:
-
Benzene (anhydrous).
-
n-Heptane.
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying).
-
Equipment:
-
Three-necked round-bottom flask.
-
Reflux condenser.
-
Magnetic stirrer and hotplate.
-
Inert gas supply (Nitrogen or Argon).
-
Standard glassware for extraction and filtration.
-
Rotary evaporator.
-
GC-MS for product identification and quantification.
Procedure:
-
Reaction Setup: To a dry three-necked flask equipped with a magnetic stir bar and reflux condenser, add the montmorillonite catalyst (e.g., 1 g).
-
Inert Atmosphere: Flush the system with an inert gas.
-
Addition of Reactants: Add anhydrous benzene (e.g., 50 mL) and n-heptane (e.g., 10 mL) to the flask via syringe.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by taking small aliquots over time and analyzing them by GC.
-
Work-up:
-
After the reaction is complete (e.g., 8-12 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the solid catalyst. Wash the catalyst with a small amount of fresh benzene or diethyl ether.
-
Combine the filtrate and washings. Wash the organic solution with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Analyze the crude product using GC-MS to identify and quantify the phenylheptane isomers and other products.
Visualizations
General Experimental Workflow
References
- 1. Alkylation unit - Wikipedia [en.wikipedia.org]
- 2. US5583275A - Alkylation of olefins utilizing mixtures of isoparaffins - Google Patents [patents.google.com]
- 3. Improved Alkylation Technology with Solid Acid Material as Catalyst [cjcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. library.e.abb.com [library.e.abb.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 10. mdpi.com [mdpi.com]
- 11. US7432408B2 - Integrated alkylation process using ionic liquid catalysts - Google Patents [patents.google.com]
- 12. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Isomerization of Linear Alkanes to Branched Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic isomerization of linear alkanes into their branched isomers is a fundamental process in the petrochemical industry, primarily aimed at enhancing the octane (B31449) number of gasoline.[1][2] Branched alkanes exhibit superior combustion properties compared to their straight-chain counterparts.[3] This process is typically facilitated by bifunctional catalysts, which possess both metal sites for dehydrogenation/hydrogenation and acid sites for skeletal rearrangement.[4][5] This document provides detailed application notes and experimental protocols for researchers and scientists involved in catalyst development and process optimization for alkane isomerization.
Catalytic Systems and Mechanisms
The most effective catalysts for linear alkane isomerization are bifunctional, combining a metallic function (typically a noble metal like Platinum or Palladium) with an acidic support.[1][6]
Key Catalyst Components:
-
Acidic Supports: Zeolites (e.g., ZSM-5, Mordenite, Beta) and sulfated metal oxides (e.g., sulfated zirconia) are commonly used due to their strong acid sites.[7][8] The strength and distribution of these acid sites are critical for catalytic activity and selectivity.[7]
-
Metallic Promoters: Platinum (Pt) is a widely used metallic component that facilitates the dehydrogenation of alkanes to alkenes and the subsequent hydrogenation of branched alkenes to the final product.[6]
Reaction Mechanism:
The isomerization of linear alkanes over bifunctional catalysts is generally accepted to proceed via a multi-step mechanism:
-
Dehydrogenation: The linear alkane is first dehydrogenated on a metal site to form an alkene intermediate.[2]
-
Protonation: The alkene then migrates to a Brønsted acid site on the support, where it is protonated to form a carbenium ion.
-
Skeletal Isomerization: The carbenium ion undergoes a skeletal rearrangement to a more stable branched carbenium ion.
-
Deprotonation: The branched carbenium ion deprotonates to form a branched alkene.
-
Hydrogenation: Finally, the branched alkene migrates back to a metal site and is hydrogenated to the corresponding branched alkane.[9]
This intricate process requires a delicate balance between the metal and acid functions of the catalyst to maximize the yield of desired isomers and minimize side reactions like cracking.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the catalytic isomerization of linear alkanes.
Table 1: Catalyst Composition and Properties
| Catalyst | Support Material | Metal Loading (wt%) | Acidity (mmol/g) | Surface Area (m²/g) | Reference |
| Pt/Mordenite | Mordenite Zeolite | 0.5 | - | 296.69 | [10] |
| Pt/Sulfated Zirconia | Sulfated Zirconia | 0.5 | 0.12-0.69 | 93-150 | [11] |
| Pt/Al-SZ | Al-promoted Sulfated Zirconia | 0.5 | - | - | [12] |
| Pt/HY-SZ | HY Zeolite-Sulfated Zirconia Composite | - | - | - |
Table 2: Reaction Conditions and Performance for n-Pentane Isomerization
| Catalyst | Temperature (°C) | Pressure (bar) | H₂/n-Pentane Molar Ratio | n-Pentane Conversion (%) | Isopentane Selectivity (%) | Reference |
| Pt/Mordenite | 220 | 1 | - | - | - | [10] |
| Pt/Al-SZ | 220 | 1 | 9.6 | ~70 | ~94 | [12] |
Table 3: Reaction Conditions and Performance for n-Butane Isomerization
| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | n-Butane Conversion (%) | Isobutane Selectivity (%) | Reference |
| Pt/Mordenite | 250-350 | 0.1 | 1.98 | - | - | [2] |
| Pt/Al₂O₃-Cl | - | - | - | - | - | |
| Cs₂.₅H₀.₅PW₁₂O₄₀/Pt | 90 | - | 600 | 73 (isomerization rate) | - |
Experimental Protocols
Protocol 1: Preparation of Pt/Sulfated Zirconia Catalyst
This protocol describes the synthesis of a Pt-loaded sulfated zirconia catalyst via a sol-gel method followed by wet impregnation.
Materials:
-
Zirconium(IV) oxynitrate (ZrO(NO₃)₂·xH₂O)
-
Ammonia (B1221849) solution (25 wt%)
-
Sulfuric acid (H₂SO₄), 1 M
-
Hexachloroplatinic acid (H₂PtCl₆) solution
-
Deionized water
Procedure:
-
Zirconium Hydroxide (B78521) Precipitation:
-
Dissolve zirconium oxynitrate in deionized water.
-
Add ammonia solution dropwise with constant stirring until the pH reaches 8 to precipitate zirconium hydroxide (Zr(OH)₄).
-
Age the resulting suspension for 20 hours at room temperature.
-
Filter the precipitate and wash thoroughly with deionized water until free of nitrate (B79036) ions.
-
Dry the obtained Zr(OH)₄ at 100°C for 18 hours.
-
-
Sulfation:
-
Impregnate the dried Zr(OH)₄ powder with a 1 M H₂SO₄ solution using a wet incipient technique.
-
Dry the sulfated zirconia at 110°C for 12 hours.
-
Calcine the powder in air at a suitable temperature (e.g., 500-650°C) for 3 hours.
-
-
Platinum Impregnation:
-
Impregnate the sulfated zirconia support with an aqueous solution of H₂PtCl₆ using the incipient wetness method to achieve the desired Pt loading (e.g., 0.5 wt%).[12]
-
Dry the Pt-impregnated catalyst at 110°C for 12 hours.[12]
-
Calcine the final catalyst in air at a specified temperature (e.g., 500°C) for 3 hours.[12]
-
Protocol 2: Catalytic Isomerization in a Fixed-Bed Reactor
This protocol outlines the procedure for evaluating the catalytic performance of the prepared catalyst for n-alkane isomerization in a continuous flow fixed-bed reactor.
Equipment:
-
Fixed-bed reactor system (typically stainless steel)
-
Mass flow controllers for gases (e.g., H₂, N₂, alkane vapor)
-
Temperature controller and furnace
-
High-pressure liquid pump for alkane feed
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading:
-
Load a specific amount of the prepared catalyst (e.g., 0.5 - 2.0 g) into the center of the reactor tube, supported by quartz wool plugs.
-
-
Catalyst Pre-treatment (Reduction):
-
Heat the catalyst under a flow of dry nitrogen to the desired reaction temperature.
-
Reduce the catalyst in situ by flowing hydrogen (H₂) at a controlled rate (e.g., 50 mL/min) and temperature (e.g., 350°C) for a specified duration (e.g., 3 hours) prior to the reaction.
-
-
Isomerization Reaction:
-
Set the reactor to the desired reaction temperature (e.g., 150-350°C) and pressure (e.g., 1-30 bar).[10]
-
Introduce the linear alkane feed (e.g., n-pentane, n-butane) into the reactor at a controlled weight hourly space velocity (WHSV).
-
Co-feed hydrogen at a specific molar ratio to the alkane (e.g., H₂/alkane = 1-10) to maintain catalyst stability and minimize coking.
-
-
Product Collection and Analysis:
-
Cool the reactor effluent to condense the liquid products.
-
Periodically sample the gaseous and liquid products and analyze them using a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Protocol 3: Analysis of Branched Isomers by Gas Chromatography
This protocol provides a general method for the separation and quantification of linear and branched alkane isomers in the reaction product.
Instrumentation:
-
Gas Chromatograph (GC) with FID
-
Capillary column suitable for hydrocarbon analysis (e.g., SH-I-1MS or similar non-polar column)[5]
GC Parameters (Example): [5]
-
Injector Temperature: 280°C
-
Detector Temperature (FID): 350°C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 0.3 minutes
-
Ramp 1: 65°C/min to 175°C
-
Ramp 2: 45°C/min to 300°C
-
Ramp 3: 35°C/min to 340°C, hold for 0.5 minutes
-
-
Injection Volume: 1.0 µL (split injection)
Procedure:
-
Standard Preparation: Prepare standard solutions of the linear alkane and all expected branched isomers in a suitable solvent (e.g., hexane).
-
Sample Preparation: Dilute the reaction product in the same solvent.
-
Analysis: Inject the standards and samples into the GC. Identify the peaks corresponding to each isomer based on their retention times compared to the standards.
-
Quantification: Determine the concentration of each isomer in the product stream by comparing the peak areas to a calibration curve generated from the standards.
Visualizations
Caption: Experimental workflow for catalytic isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jprs.gov.iq [jprs.gov.iq]
- 4. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. vurup.sk [vurup.sk]
- 8. researchgate.net [researchgate.net]
- 9. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 10. Synthesis of sulfated zirconia catalyst using sol–gel technique for alkane isomerization | Semantic Scholar [semanticscholar.org]
- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 12. jeeng.net [jeeng.net]
Application Notes and Protocols for the Purification of 4-Ethyl-2,3,5-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-Ethyl-2,3,5-trimethylheptane, a branched C12 alkane. The information compiled herein is intended to guide researchers in selecting and applying appropriate purification techniques to achieve the desired level of purity for this compound.
Introduction to Purification Challenges
This compound (C₁₂H₂₆, MW: 170.33 g/mol ) is a highly branched alkane.[1] Its purification can be challenging due to the potential presence of structurally similar isomers with very close physical properties, such as boiling point and polarity. Common impurities may include other C12 alkane isomers generated during synthesis or fractionation of hydrocarbon mixtures. The choice of purification technique will depend on the nature of the impurities, the required purity level, and the scale of the purification.
Recommended Purification Techniques
Several techniques can be employed for the purification of this compound. The selection of the most suitable method is critical for achieving high purity. The primary methods include:
-
Fractional Distillation: Ideal for separating compounds with different boiling points.
-
Preparative Gas Chromatography (Prep-GC): Offers high resolution for separating isomers with very similar boiling points.
-
Adsorptive Purification (Molecular Sieves): Effective for separating branched isomers from linear or less-branched alkanes.
-
Urea Adduction: A selective method for removing linear alkanes from branched isomers.
-
High-Performance Liquid Chromatography (HPLC): Can be adapted for the separation of non-polar compounds like alkanes.
The final purity of the compound should be assessed using a reliable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Overview of Purification Techniques
The following table summarizes the expected performance of each purification technique for this compound. The quantitative data is based on typical results for similar branched alkanes and should be considered as a general guideline.
| Purification Technique | Principle of Separation | Expected Purity | Typical Recovery | Throughput | Key Advantages | Key Limitations |
| Fractional Distillation | Difference in boiling points | >95%[2] | 60-80% | High | Scalable, cost-effective for large quantities. | Low resolution for isomers with close boiling points. |
| Preparative GC | Differential partitioning between a mobile and stationary phase | >99% | 50-70% | Low | High resolution, excellent for isomer separation. | Small sample capacity, not easily scalable. |
| Molecular Sieves (5A) | Size exclusion of molecules | >98% (for removal of n-alkanes) | >90% | Moderate | High selectivity for linear vs. branched alkanes.[3][4][5] | Does not separate between different branched isomers. |
| Urea Adduction | Formation of crystalline inclusion complexes with linear alkanes | >98% (for removal of n-alkanes)[6] | >80%[7] | Moderate | Highly selective for linear alkanes.[6][8] | Ineffective for separating branched isomers from each other. |
| Normal-Phase HPLC | Adsorption chromatography based on polarity | >97% | 40-60% | Low | Can separate some isomers. | Lower resolution than Prep-GC for alkanes, requires specific non-polar mobile phases.[9] |
Experimental Protocols
Fractional Distillation
This protocol is suitable for the initial purification of this compound, especially when it is present in a mixture with compounds having significantly different boiling points.
Principle: Fractional distillation separates liquids based on differences in their boiling points.[10][11][12] By heating a mixture, the component with the lower boiling point will vaporize more readily, and its vapor will be enriched in the distillation column.
Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is dry and joints are properly sealed.
-
Place a magnetic stir bar in the round-bottom flask.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound mixture (do not fill more than two-thirds full).
-
Heat the flask gently using a heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the first fraction.
-
Collect the fraction that distills over at a constant temperature. The boiling point of this compound is approximately 190-200 °C. Isomers will have very similar boiling points.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the component has been distilled.
-
Collect different fractions at different temperature ranges.
-
-
Purity Analysis:
-
Analyze each fraction by GC-MS to determine the composition and identify the fraction with the highest purity of this compound.
-
Workflow Diagram:
Preparative Gas Chromatography (Prep-GC)
This method is highly effective for isolating high-purity this compound from a mixture of its isomers.
Principle: Prep-GC separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[13] By using a column with a high number of theoretical plates, excellent separation of isomers can be achieved.
Protocol:
-
Instrumentation:
-
A preparative gas chromatograph equipped with a fraction collector.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), typically with a larger internal diameter and film thickness than analytical columns.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
-
-
GC Parameters (starting point):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 5 °C/min to 200 °C.
-
Final Temperature: 200 °C, hold for 10 min.
-
-
Carrier Gas Flow Rate: 5-10 mL/min.
-
Split Ratio: Optimized for the best balance between resolution and sample load.
-
Detector Temperature: 280 °C
-
-
Procedure:
-
Dissolve the partially purified this compound in a volatile solvent (e.g., hexane).
-
Inject an appropriate volume of the sample onto the Prep-GC system.
-
Monitor the chromatogram to identify the peak corresponding to this compound.
-
Set the fraction collector to collect the eluent corresponding to the target peak.
-
Multiple injections may be necessary to obtain the desired amount of purified product.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical GC-MS to confirm its purity.
-
Workflow Diagram:
Adsorptive Purification using Molecular Sieves
This technique is particularly useful for removing n-alkane impurities from branched alkanes.
Principle: Molecular sieves are porous materials with uniform pore sizes that can selectively adsorb molecules based on their size and shape.[4] 5A molecular sieves have a pore opening of approximately 5 angstroms, which allows linear n-alkanes to enter and be retained, while larger branched isomers like this compound are excluded.[3][5]
Protocol:
-
Materials:
-
Activated 5A molecular sieves.
-
A suitable non-polar solvent (e.g., hexane).
-
Chromatography column.
-
-
Procedure:
-
Activate the molecular sieves by heating them at 300-350 °C for 3-4 hours under a stream of inert gas or in a vacuum oven.
-
Pack a chromatography column with the activated molecular sieves.
-
Dissolve the impure this compound in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with hexane. The branched isomers will pass through the column while the n-alkanes are retained.
-
Collect the eluate.
-
Evaporate the solvent to obtain the purified product.
-
-
Purity Analysis:
-
Analyze the purified product by GC-MS to confirm the removal of n-alkanes.
-
Workflow Diagram:
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[14] It is the gold standard for assessing the purity of volatile organic compounds like this compound.
Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
-
GC-MS Parameters (analytical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final Temperature: 250 °C, hold for 5 min.
-
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (e.g., 100 ppm) in a volatile solvent like hexane.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
-
Logical Diagram for Purity Assessment:
Disclaimer: The protocols and data presented in these application notes are intended for guidance and may require optimization for specific laboratory conditions and sample matrices. It is recommended to perform initial small-scale trials to validate the chosen purification method.
References
- 1. This compound | C12H26 | CID 53428902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 4. Molecular sieve - Wikipedia [en.wikipedia.org]
- 5. sse.co.th [sse.co.th]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 9. Separation of alkanes using HPLC - Chromatography Forum [chromforum.org]
- 10. savemyexams.com [savemyexams.com]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. studymind.co.uk [studymind.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Secondary organic aerosol composition from C12 alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution GC-MS Analysis of C12 Alkane Isomers
Abstract
This application note details a comprehensive methodology for the separation and identification of C12 alkane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the subtle differences in their physicochemical properties and similar mass spectral fragmentation patterns, the analysis of alkane isomers presents a significant analytical challenge. This document provides a robust protocol for achieving high-resolution chromatographic separation and subsequent mass spectrometric identification of dodecane (B42187) and its isomers. The presented methods are particularly relevant for researchers and professionals in the fields of environmental analysis, geochemistry, and quality control in the chemical and fuel industries.
Introduction
C12 alkanes, including the linear n-dodecane and its various branched and cyclic isomers, are prevalent in numerous environmental and industrial samples, such as diesel fuel, lubricating oils, and contaminated soils.[1] The isomeric composition of these alkanes can provide valuable information about the origin, age, and degradation state of these materials. However, the structural similarity among isomers results in overlapping boiling points and nearly identical mass spectra under standard electron ionization (EI), making their individual identification and quantification a complex task.[2][3]
Effective chromatographic separation is therefore paramount for the successful analysis of C12 alkane isomers.[4] This application note outlines an optimized GC-MS method that leverages a high-resolution capillary column to separate key C12 alkane isomers, followed by mass spectrometric analysis for confirmation and quantification.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to ensure accurate and reproducible results.
-
Liquid Samples (e.g., fuels, oils):
-
Perform a serial dilution of the sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.
-
If necessary, utilize solid-phase extraction (SPE) with a silica-based sorbent to isolate the saturated hydrocarbon fraction from more polar compounds.
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
-
Solid Samples (e.g., soil, sediment):
-
Perform a solvent extraction using a Soxhlet apparatus or accelerated solvent extraction (ASE) with a non-polar solvent like hexane.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Clean up the extract using column chromatography with silica (B1680970) gel or alumina (B75360) to remove polar interferences.
-
Dilute the purified extract to an appropriate concentration for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of C12 alkane isomers.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC System or equivalent |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[5][6] |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutesRamp 1: 5 °C/min to 200 °CRamp 2: 10 °C/min to 300 °C, hold for 5 minutes |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[7] |
| MS Source Temperature | 230 °C[5] |
| MS Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-250 |
| Solvent Delay | 3 minutes |
Data Presentation
Chromatographic Separation
Under the specified GC conditions, a baseline separation of n-dodecane from its branched isomers can be achieved. Branched alkanes, having lower boiling points, will typically elute earlier than the corresponding n-alkane. The retention times will vary slightly between instruments, but the elution order should remain consistent.
Mass Spectral Data
The mass spectra of alkane isomers are often very similar, characterized by a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).[2] The most common fragment ions include m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺).[3] Branched alkanes tend to fragment preferentially at the branching point, leading to more stable secondary or tertiary carbocations.[8] This can result in subtle differences in the relative abundances of certain fragment ions compared to their linear counterparts. The molecular ion (M⁺) for C12 alkanes is at m/z 170, which may be of low abundance, especially in highly branched isomers.[2][9]
Table 2: Representative GC-MS Data for Select C12 Alkane Isomers
| Compound | Structure | Expected Retention Time (min) | Key Fragment Ions (m/z) and Relative Abundance |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | ~15.5 | 57 (100%) , 43 (85%), 71 (60%), 85 (45%), M⁺ 170 (~5%) |
| 2-Methylundecane | CH₃CH(CH₃)(CH₂)₈CH₃ | ~15.2 | 43 (100%) , 57 (90%), 71 (55%), 85 (40%), M⁺ 170 (~3%) |
| Cyclododecane | (CH₂)₁₂ | ~16.0 | 83 (100%) , 55 (95%), 69 (80%), 97 (50%), M⁺ 168 (~20%) |
Note: Retention times and relative abundances are illustrative and may vary depending on the specific instrument and conditions.
Mandatory Visualization
Experimental Workflow
The logical flow of the GC-MS analysis of C12 alkane isomers is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of C12 alkane isomers.
Conclusion
The GC-MS method detailed in this application note provides a reliable and reproducible approach for the separation and identification of C12 alkane isomers. The key to this analysis is achieving high-resolution chromatographic separation, which allows for the differentiation of isomers that produce very similar mass spectra. By carefully following the outlined sample preparation and instrumental protocols, researchers can confidently identify and quantify C12 alkane isomers in a variety of complex matrices. This methodology is essential for applications requiring detailed hydrocarbon characterization, from environmental forensics to fuel quality assessment.
References
- 1. Undecane, 2-methyl- [webbook.nist.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. postnova.com [postnova.com]
- 7. english.gyig.cas.cn [english.gyig.cas.cn]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. whitman.edu [whitman.edu]
Application Notes and Protocols for NMR Spectroscopy in the Characterization of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of organic molecules, including branched alkanes. While the ¹H NMR spectra of alkanes can be complex due to small chemical shift dispersion and significant signal overlap, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments enables the unambiguous assignment of proton and carbon signals. This provides invaluable insights into the molecular framework, including the degree and position of branching.[1] These application notes offer a comprehensive guide to analyzing branched-chain alkanes using NMR spectroscopy, complete with detailed experimental protocols and data interpretation strategies.
Principles of Alkane Characterization by NMR
The chemical shifts of protons and carbons in alkanes are influenced by their local electronic environment. Branching creates distinct structural features, such as methine (CH) and quaternary carbons, which have characteristic spectral signatures.[1]
-
¹H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift depends on the substitution pattern.[1][2]
-
¹³C NMR: Carbon atoms in alkanes exhibit a wider range of chemical shifts compared to protons, making it easier to distinguish between different carbon environments.[2][3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. DEPT-90 experiments show only CH signals, while DEPT-135 experiments show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in DEPT spectra.[4][5][6]
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are crucial for establishing connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (vicinal coupling).[7][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms.[10][11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two, three, or even four bonds, which is particularly useful for identifying connectivity around quaternary carbons.[10][13][14][15]
-
Data Presentation: Characteristic NMR Data for Branched Alkanes
The following tables summarize typical chemical shift ranges for protons and carbons in branched alkanes. These values can vary depending on the solvent, temperature, and the presence of other functional groups.[16]
Table 1: ¹H NMR Chemical Shifts for Branched Alkanes
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 0.7 - 1.3[1][17] |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6[17] |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8[17] |
Table 2: ¹³C NMR Chemical Shifts for Branched Alkanes
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 10 - 15[18] |
| Secondary (methylene) | R₂-CH₂ | 16 - 25[18] |
| Tertiary (methine) | R₃-CH | 25 - 35[18] |
| Quaternary | R₄-C | 30 - 40[2] |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These are general protocols and may require optimization based on the specific sample and NMR spectrometer used.
Protocol 1: Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the branched alkane sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that has a simple spectrum and resonances that do not overlap with the analyte signals.[19] Tetramethylsilane (TMS) is commonly used as a chemical shift reference (0 ppm).[20][21]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently shake the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D ¹H NMR Spectroscopy
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm.
-
Number of Scans (NS): 8-16 scans are usually sufficient for good signal-to-noise (S/N) on concentrated samples.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T1) is necessary to ensure complete relaxation of all protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative ratios of different types of protons.
-
Protocol 3: 1D ¹³C and DEPT NMR Spectroscopy
-
Instrument Setup: Use the same sample and ensure the instrument is properly tuned for ¹³C observation.
-
¹³C{¹H} Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Typically 0-220 ppm.
-
Number of Scans (NS): A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
-
DEPT Acquisition Parameters:
-
Run DEPT-90 and DEPT-135 experiments.
-
Use standard pulse programs for DEPT (e.g., 'dept90' and 'dept135' on Bruker instruments).
-
The number of scans and relaxation delay will be similar to the standard ¹³C experiment.
-
-
Data Processing:
-
Process the FIDs similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Analyze the DEPT spectra in conjunction with the ¹³C spectrum to assign carbon multiplicities.
-
Protocol 4: 2D COSY Spectroscopy
-
Instrument Setup: Use the same sample.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (SW): Set the same spectral width in both dimensions as used for the ¹H spectrum.
-
Number of Increments (TD in F1): Typically 256-512 increments.
-
Number of Scans (NS): 2-8 scans per increment.
-
-
Data Processing:
Protocol 5: 2D HSQC Spectroscopy
-
Instrument Setup: Use the same sample.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2' on Bruker instruments for an edited HSQC which differentiates CH/CH₃ from CH₂).
-
Spectral Width (SW): Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Number of Increments (TD in F1): Typically 128-256 increments.
-
Number of Scans (NS): 4-16 scans per increment.
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum.
-
Analyze the cross-peaks, which show correlations between protons and their directly attached carbons.
-
Protocol 6: 2D HMBC Spectroscopy
-
Instrument Setup: Use the same sample.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Long-Range Coupling Delay: Optimize the delay for the expected long-range J-couplings (typically 4-8 Hz).
-
Number of Increments (TD in F1): Typically 256-512 increments.
-
Number of Scans (NS): 8-32 scans per increment.
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum (usually magnitude mode is used).
-
Analyze the cross-peaks, which show correlations between protons and carbons over two to three bonds.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for branched alkane characterization by NMR.
Logical Relationships in NMR Data Interpretation
Caption: Logical relationships in NMR data interpretation for structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. compoundchem.com [compoundchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for 4-Ethyl-2,3,5-trimethylheptane as a High-Octane Fuel Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,3,5-trimethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C12H26.[1] Its structure and high degree of branching suggest its potential as a valuable high-octane component in gasoline formulations. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound as a fuel additive. The information is intended to guide researchers in the fields of fuel science, chemical engineering, and automotive research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior as a fuel component and for designing appropriate handling and testing procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 62198-58-7 | [2] |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of lighter alkanes and alkenes or the isomerization of linear or less-branched C12 alkanes.[1]
Protocol 1: Acid-Catalyzed Alkylation of Isobutane (B21531) with Butene
This protocol describes a general procedure for the synthesis of highly branched alkanes, which can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions. The alkylation process combines light iso-paraffins with olefins to produce a mixture of higher molecular weight iso-paraffins.[3]
Materials:
-
Isobutane
-
Butene (or other suitable alkene mixture)
-
Sulfuric acid (H₂SO₄) or Hydrofluoric acid (HF) as a catalyst
-
Pressurized reaction vessel
-
Cooling system
-
Separation and purification equipment (e.g., distillation column)
Procedure:
-
Cool the reaction vessel to the desired temperature (e.g., 0-10 °C for H₂SO₄ alkylation).
-
Introduce the isobutane and the acid catalyst into the reactor.
-
Maintain a high isobutane-to-olefin ratio to minimize side reactions.
-
Gradually feed the butene stream into the reactor while vigorously agitating the mixture to ensure good contact between the reactants and the catalyst.
-
Monitor the reaction temperature and pressure and adjust the cooling as necessary to maintain stable conditions.
-
After the desired reaction time, transfer the reactor contents to a settler to separate the hydrocarbon phase from the acid phase.
-
The hydrocarbon phase is then subjected to fractional distillation to isolate the desired this compound from other alkylate components.
Logical Relationship for Alkylation Synthesis
Caption: Alkylation process for the synthesis of this compound.
Application as a High-Octane Fuel Additive
The highly branched structure of this compound contributes to its high octane (B31449) number, making it a desirable component for gasoline blending to improve anti-knock characteristics.
Octane Number and Performance
Experimental Protocols for Octane Number Determination
The octane number of this compound can be determined using standardized engine tests.
Protocol 2: Research Octane Number (RON) Determination (ASTM D2699)
This protocol outlines the standardized procedure for determining the Research Octane Number of a spark-ignition engine fuel.[5][6][7][8]
Apparatus:
-
Instrumentation for measuring knock intensity.
-
Primary reference fuels (isooctane and n-heptane).
Procedure:
-
Calibrate the CFR engine using the primary reference fuels to establish the standard knock intensity curve.
-
Introduce the sample of this compound into the engine's fuel system.
-
Operate the engine under the specified mild conditions for the RON test (600 RPM).[8]
-
Adjust the compression ratio of the engine until the knock intensity of the sample matches a standard knock intensity level.
-
The RON of the sample is determined by comparing its performance to that of the primary reference fuel blends.
Protocol 3: Motor Octane Number (MON) Determination (ASTM D2700)
This protocol describes the standardized procedure for determining the Motor Octane Number, which evaluates the fuel's performance under more severe engine conditions.[9][10][11]
Apparatus:
-
A standard Cooperative Fuel Research (CFR) engine.[10]
-
Instrumentation for measuring knock intensity.
-
Primary reference fuels (isooctane and n-heptane).
Procedure:
-
Calibrate the CFR engine using the primary reference fuels.
-
Introduce the sample of this compound into the engine's fuel system.
-
Operate the engine under the specified severe conditions for the MON test (higher engine speed and intake mixture temperature than RON).
-
Adjust the compression ratio to achieve the standard knock intensity.
-
The MON is determined by comparing the sample's performance to the primary reference fuel blends.
Experimental Workflow for Octane Number Evaluation
Caption: Workflow for the evaluation of this compound as a fuel additive.
Data Presentation
The following table summarizes the expected performance characteristics of this compound as a high-octane fuel additive. The specific values for RON and MON would need to be determined experimentally.
Table 2: Expected Fuel Performance Characteristics
| Parameter | Expected Value/Characteristic |
| Research Octane Number (RON) | High (Expected > 95) |
| Motor Octane Number (MON) | High (Expected > 90) |
| Blending Octane Value | Expected to be high, synergistic blending effects possible. |
| Volatility | Compatible with gasoline blending. |
| Sulfur Content | Negligible (when synthesized from pure feedstocks). |
| Aromatic Content | None. |
Conclusion
This compound shows significant promise as a high-octane blending component for spark-ignition engine fuels. Its highly branched structure is conducive to high anti-knock quality. The provided protocols for synthesis and octane number determination offer a framework for researchers to further investigate and quantify the benefits of this compound as a fuel additive. Further research should focus on obtaining precise RON and MON values and evaluating its blending behavior with various gasoline base stocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 4. Alkylation unit - Wikipedia [en.wikipedia.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 8. ASTM D2699 - eralytics [eralytics.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D2700 - eralytics [eralytics.com]
- 11. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
Application Notes and Protocols for 4-Ethyl-2,3,5-trimethylheptane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,3,5-trimethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆.[1][2][3] While its primary application to date has been as a high-octane component in fuel formulations, its complex and sterically hindered carbon skeleton presents an intriguing, albeit challenging, scaffold for organic synthesis.[1] These application notes explore the potential of this compound as a starting material for the synthesis of novel chemical entities relevant to pharmaceutical and materials science research. Due to a lack of extensive literature on its specific synthetic applications, this document focuses on its synthesis and proposes potential functionalization strategies based on established methods for alkane C-H activation.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][2][3] |
| CAS Number | 62198-58-7 | [2][3][4] |
| IUPAC Name | This compound | [2][3] |
| Canonical SMILES | CCC(C)C(CC)C(C)C(C)C | [1] |
| InChI Key | UEZAASCWBAVHRO-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the catalytic isomerization of linear or less-branched alkanes.[1][5] This process typically employs bifunctional catalysts that possess both metal sites for hydrogenation-dehydrogenation and acidic sites for skeletal rearrangement.[5]
Experimental Protocol: Catalytic Isomerization of n-Dodecane
This protocol is a representative procedure based on established principles of alkane isomerization.
Objective: To synthesize this compound from n-dodecane.
Catalyst: Platinum-supported Beta zeolite (Pt/H-Beta).
Materials:
-
n-Dodecane (99%+)
-
Pt/H-Beta catalyst
-
High-pressure reactor (e.g., Parr reactor)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvent for product analysis (e.g., hexane)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
The reactor is charged with the Pt/H-Beta catalyst.
-
The catalyst is activated in situ by heating under a flow of hydrogen.
-
After activation, the reactor is cooled and purged with an inert gas.
-
n-Dodecane is introduced into the reactor.
-
The reactor is pressurized with hydrogen to the desired pressure.
-
The mixture is heated to the reaction temperature and stirred for the specified duration.
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The liquid product is collected, filtered to remove the catalyst, and analyzed by GC-MS to determine the product distribution and yield of this compound.
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalysts in the isomerization of heptane, which serves as a model for the synthesis of branched alkanes like this compound.
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Branched Isomers (%) |
| Pt/H-Beta | 260–340 | 81.1 | 76.4 |
| Sulfated Zirconia | 300 | 58.7 | 91.2 |
| MoOₓ-Pd/Ce-MCM-48 | 300 | 58.7 | 91.2 |
This data is indicative of typical performance in alkane isomerization reactions.[1]
Proposed Applications in Organic Synthesis: Functionalization Strategies
While direct applications are not well-documented, the structure of this compound offers potential for the creation of unique molecular architectures through selective functionalization. The primary challenge lies in overcoming the inertness of its C-H bonds and achieving regioselectivity.
Caption: Potential synthetic routes originating from this compound.
Radical Halogenation
Concept: The introduction of a halogen atom provides a handle for further synthetic transformations such as nucleophilic substitution or the formation of organometallic reagents.
Protocol: Free-Radical Bromination
Objective: To synthesize a mixture of monobrominated this compound isomers.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or UV lamp
-
Carbon tetrachloride (CCl₄) or other inert solvent
-
Aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography setup for purification
Procedure:
-
A solution of this compound and NBS in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of AIBN is added, or the flask is irradiated with a UV lamp to initiate the reaction.
-
The mixture is heated to reflux and monitored by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed sequentially with aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of isomeric bromides, can be purified by column chromatography.
Challenges:
-
Regioselectivity: Free-radical halogenation of alkanes is notoriously unselective, leading to a mixture of products.[1] The relative reactivity of C-H bonds (tertiary > secondary > primary) will influence the product distribution.
-
Polyhalogenation: Controlling the reaction to favor monohalogenation can be difficult.
Oxidative Functionalization
Concept: Direct oxidation of C-H bonds to introduce oxygen-containing functional groups (alcohols, ketones) is a highly desirable transformation.
Protocol: Catalytic Oxidation with a Metalloporphyrin Catalyst
Objective: To selectively oxidize a C-H bond in this compound.
Materials:
-
This compound
-
A robust metalloporphyrin catalyst (e.g., an iron or manganese complex)
-
A terminal oxidant (e.g., iodosylbenzene, m-chloroperoxybenzoic acid)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, the metalloporphyrin catalyst is dissolved in the anhydrous solvent.
-
This compound is added to the solution.
-
The terminal oxidant is added portion-wise to the stirred solution at a controlled temperature.
-
The reaction is monitored by GC-MS.
-
Upon completion, the reaction is quenched, and the products are extracted.
-
The crude product is purified by chromatography to isolate the oxidized products.
Challenges:
-
Catalyst Stability: The catalyst must be robust enough to withstand the harsh oxidative conditions.
-
Selectivity: Achieving high regioselectivity among the numerous C-H bonds is a significant challenge. Steric hindrance around the catalyst's active site can potentially direct oxidation to less hindered positions.
Caption: Decision-making process for the functionalization of a complex alkane.
Conclusion
This compound represents an underutilized, yet potentially valuable, building block in organic synthesis. Its ready availability through well-established industrial processes makes it an attractive starting material. While its inert nature poses significant challenges for selective functionalization, modern advances in C-H activation catalysis offer promising avenues for its conversion into more complex and valuable molecules. The protocols and strategies outlined above provide a conceptual framework for researchers to begin exploring the synthetic utility of this unique branched alkane. Future research in this area will likely focus on the development of highly selective catalysts capable of differentiating between the various C-H bonds within this sterically congested molecule, thereby unlocking its full potential for applications in drug discovery and materials science.
References
- 1. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H26 | CID 53428902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heptane, 4-ethyl-2,3,5-trimethyl- [webbook.nist.gov]
- 5. Buy this compound | 62198-58-7 [smolecule.com]
Reaction kinetics of 4-Ethyl-2,3,5-trimethylheptane isomerization
Application Note & Protocol:
Reaction Kinetics of 4-Ethyl-2,3,5-trimethylheptane Isomerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkane isomerization is a chemical process that involves the structural rearrangement of straight-chain or lightly branched alkanes into more highly branched isomers.[5] These branched isomers are often more desirable for fuel applications due to their higher octane (B31449) ratings. The reaction is typically catalyzed by a bifunctional catalyst, which possesses both acidic and metallic sites.[3] The metallic sites (e.g., platinum) are responsible for dehydrogenation and hydrogenation, while the acidic sites (e.g., zeolites or sulfated zirconia) facilitate the skeletal rearrangement of the resulting olefinic intermediates.[2][3]
The kinetics of these reactions are crucial for optimizing catalyst performance, reactor design, and overall process efficiency. Key parameters influencing the reaction rate and product selectivity include temperature, pressure, hydrogen-to-hydrocarbon ratio, and the nature of the catalyst.[1] This document details a protocol for investigating these parameters for the isomerization of this compound (C12H26).[6][7]
Experimental Protocol
This protocol describes a typical laboratory-scale experiment for the hydroisomerization of this compound using a Pt/H-ZSM-22 bifunctional catalyst.
2.1 Materials and Equipment
-
Reactant: this compound (98% purity or higher)
-
Catalyst: 0.5 wt% Pt/H-ZSM-22 (or similar bifunctional catalyst)
-
Gases: Hydrogen (high purity), Nitrogen (high purity)
-
Reactor: High-pressure fixed-bed reactor system
-
Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., DB-1 or equivalent).
-
Ancillary Equipment: Mass flow controllers, temperature controller, pressure regulator, condenser, and gas-liquid separator.
2.2 Experimental Workflow
Caption: Experimental workflow for studying the isomerization of this compound.
2.3 Procedure
-
Catalyst Loading: Load the fixed-bed reactor with a known amount of the Pt/H-ZSM-22 catalyst (e.g., 1.0 g).
-
Catalyst Activation:
-
Purge the reactor with nitrogen to remove air.
-
Activate the catalyst by heating in a flow of hydrogen (e.g., 50 mL/min) to a specified temperature (e.g., 400°C) for a set duration (e.g., 2 hours).
-
-
Reaction Start-up:
-
Cool the reactor to the desired reaction temperature (e.g., 230-280°C).[1]
-
Set the reactor pressure (e.g., 30 bar) and adjust the hydrogen flow rate to achieve the desired hydrogen-to-hydrocarbon molar ratio (e.g., 10:1).
-
Introduce the this compound feed into the reactor at a specific liquid hourly space velocity (LHSV, e.g., 1 h⁻¹).
-
-
Product Collection and Analysis:
-
Allow the reaction to reach a steady state.
-
Collect the reactor effluent in a gas-liquid separator cooled with a chiller.
-
Periodically sample the liquid product and analyze it using GC-FID to determine the composition of the product mixture, including the conversion of the reactant and the selectivity to various isomers.
-
-
Kinetic Data Collection:
-
Repeat the experiment at different temperatures, pressures, and space velocities to obtain a range of data for kinetic modeling.
-
Data Presentation
The quantitative data obtained from the GC-FID analysis should be summarized in tables for clear comparison.
Table 1: Effect of Temperature on this compound Isomerization (Representative Data)
| Temperature (°C) | Conversion (%) | Selectivity to C12 Isomers (%) | Yield of C12 Isomers (%) |
| 230 | 35 | 95 | 33.3 |
| 250 | 55 | 90 | 49.5 |
| 270 | 75 | 80 | 60.0 |
| 290 | 85 | 65 | 55.3 |
Table 2: Product Distribution at 250°C (Hypothetical Product Distribution)
| Product | Retention Time (min) | Peak Area (%) |
| This compound | 15.2 | 45.0 |
| 2,2,3,4,5-Pentamethylheptane | 14.8 | 15.0 |
| 3,3,4,5,6-Pentamethylheptane | 14.5 | 12.0 |
| Other C12 Isomers | Various | 18.0 |
| Cracked Products ( | <14.0 | 10.0 |
Signaling Pathways and Logical Relationships
The isomerization of alkanes over a bifunctional catalyst follows a well-established reaction mechanism.
Caption: Generalized reaction pathway for alkane isomerization over a bifunctional catalyst.
Conclusion
This application note provides a comprehensive, though generalized, protocol for studying the reaction kinetics of this compound isomerization. The provided experimental workflow, data presentation format, and mechanistic diagram offer a solid foundation for researchers to design and execute their own kinetic studies. The isomerization of long-chain alkanes is generally favored at lower temperatures to maximize the yield of branched isomers and minimize cracking.[1][2] The choice of catalyst, particularly the balance between metal and acid sites, is critical for achieving high selectivity.[1] Further research could focus on catalyst development and the optimization of reaction conditions to enhance the production of specific high-value isomers.
References
Application Notes and Protocols for 4-Ethyl-2,3,5-trimethylheptane as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,3,5-trimethylheptane is a highly branched aliphatic hydrocarbon, a member of the dodecane (B42187) isomer family.[1] Its non-polar nature and unique structural characteristics suggest its potential as a specialized solvent in various applications within chemical synthesis and drug development.[2] This document provides a summary of its known and estimated physical properties, along with generalized protocols for its use as a non-polar solvent in laboratory and research settings. Due to a lack of extensive experimental data for this specific isomer, some properties are benchmarked against its straight-chain counterpart, n-dodecane, with appropriate considerations for the effects of branching.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available computed data and provides estimated values based on the properties of n-dodecane and established principles of hydrocarbon chemistry.
| Property | This compound (Computed/Estimated) | n-Dodecane (Experimental) | Reference/Notes |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | 170.34 g/mol | [1] |
| CAS Number | 62198-58-7 | 112-40-3 | [1] |
| Boiling Point | Estimated: 200-210 °C | 216.3 °C | Branched alkanes typically have lower boiling points than their straight-chain isomers due to reduced surface area and weaker van der Waals forces. |
| Melting Point | Not available | -9.6 °C | |
| Density | Estimated: ~0.74 g/mL at 20°C | 0.749 g/mL at 20°C | Branching can slightly decrease the density compared to linear alkanes. |
| Viscosity | Estimated: < 1.34 mPa·s at 20°C | 1.34 mPa·s at 20°C | Increased branching in alkanes generally leads to a reduction in viscosity.[2] |
| Refractive Index | Not available | 1.421 at 20°C | [3] |
| Solubility in Water | Insoluble | Insoluble | As a non-polar hydrocarbon, it is immiscible with water. |
| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, toluene) | Soluble in non-polar solvents | Expected to be miscible with other hydrocarbons and non-polar organic solvents. |
| XLogP3 | 5.6 | 6.1 | [1] A high XLogP3 value indicates high lipophilicity. |
Applications in Research and Drug Development
Based on its non-polar and lipophilic characteristics, this compound can be considered for the following applications:
-
Solvent for Non-Polar Reactions: It can serve as a high-boiling point, non-polar medium for organic synthesis, particularly for reactions involving non-polar reactants and reagents. Its branched structure may offer different solvency characteristics compared to linear alkanes.
-
Specialty Solvent for Crystallization: Its unique molecular shape might influence crystal packing, potentially leading to the formation of different polymorphs of active pharmaceutical ingredients (APIs) compared to more conventional non-polar solvents.
-
Component in Formulation Studies: For poorly water-soluble drugs, it could be investigated as a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a non-aqueous vehicle for topical and parenteral formulations.
-
Extraction Solvent: Its lipophilicity makes it a potential candidate for the extraction of non-polar natural products or for liquid-liquid extractions to remove non-polar impurities from reaction mixtures.
Experimental Protocols
The following are generalized protocols for the use of this compound as a solvent. Note: These are general guidelines and should be adapted based on the specific requirements of the experiment.
Protocol 1: General Procedure for an Organic Reaction in this compound
This protocol outlines a general workflow for conducting a chemical reaction using this compound as the solvent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-2,3,5-trimethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2,3,5-trimethylheptane. The information focuses on identifying and mitigating common side products encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound that are prone to side product formation?
A1: The synthesis of highly branched alkanes like this compound often involves the formation of carbon-carbon bonds using organometallic reagents. Two common methods that can lead to significant side products are Grignard reactions and Wittig reactions.[1][2] The high degree of branching in the target molecule can lead to steric hindrance, which often favors side reactions.[1][3]
Q2: During a Grignard-based synthesis, my yield of the desired tertiary alcohol precursor is low, and I'm isolating the starting ketone. What is happening?
A2: This is a common issue when working with sterically hindered ketones. The Grignard reagent, in addition to acting as a nucleophile, can also act as a base and abstract an alpha-hydrogen from the ketone.[4] This process, known as enolization, forms an enolate intermediate, which, upon aqueous workup, will revert to the starting ketone, thus reducing your yield.[1][4]
Q3: I've observed the formation of a secondary alcohol instead of the expected tertiary alcohol in my Grignard reaction. What causes this?
A3: The formation of a secondary alcohol is likely due to the reduction of the ketone.[3] If the Grignard reagent possesses a beta-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[1][3] This side reaction is more prevalent with sterically hindered ketones where the direct nucleophilic addition of the Grignard reagent is slowed.[1]
Q4: My reaction mixture from a Grignard synthesis contains a significant amount of a high molecular weight, non-polar impurity. What could this be?
A4: This is likely a Wurtz-type coupling product.[5] This side reaction occurs when the Grignard reagent reacts with the alkyl halide starting material, leading to the coupling of two alkyl groups.[5] This can be more prominent if there is a high local concentration of the alkyl halide during the formation of the Grignard reagent.
Q5: In my Wittig reaction to form an alkene precursor, I have a persistent, high-boiling solid that is difficult to separate from my product. What is it and how can I remove it?
A5: The most common and often problematic side product in a Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[2] It is formed from the phosphorus ylide as the alkene is generated.[2] Due to its physical properties, it can be challenging to remove by simple extraction or distillation.[2] Purification often requires column chromatography. An alternative is to use a Horner-Wadsworth-Emmons reaction, where the phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[2]
Troubleshooting Guide: Common Side Products
This table summarizes common side products, their likely causes, and suggested troubleshooting steps.
| Side Product | Analytical Signature (Expected) | Probable Cause | Suggested Mitigation |
| Starting Ketone | GC-MS and NMR data identical to the starting material. | Enolization of the ketone by the Grignard reagent acting as a base.[1][4] | Use a less sterically hindered Grignard reagent if possible. Lower the reaction temperature. Consider using a different organometallic reagent like an organolithium, which is more nucleophilic. |
| Secondary Alcohol | Mass spectrum shows a molecular ion corresponding to the addition of H₂ to the ketone. NMR will show a CH-OH proton. | Reduction of the ketone by a Grignard reagent with beta-hydrogens.[1][3] | Use a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide). Alternatively, use a different synthetic route that avoids this specific Grignard reaction. |
| Wurtz Coupling Product | GC-MS will show a hydrocarbon with a molecular weight corresponding to the coupling of two alkyl groups from the Grignard reagent and/or alkyl halide. | Reaction of the Grignard reagent with the alkyl halide.[5] | Ensure slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide. |
| Triphenylphosphine Oxide | A high-boiling, crystalline solid. Can be identified by ³¹P NMR. | Inevitable byproduct of the Wittig reaction.[2] | Optimize column chromatography conditions for separation. Consider using the Horner-Wadsworth-Emmons modification to form a water-soluble phosphate byproduct.[2] |
| (E/Z)-Alkene Isomers | GC analysis will show two distinct peaks for the alkene product. ¹H NMR will show different coupling constants for the vinylic protons. | The stereoselectivity of the Wittig reaction depends on the stability of the ylide.[6] | For non-stabilized ylides, lower temperatures and salt-free conditions favor the (Z)-isomer. For stabilized ylides, thermodynamic conditions (higher temperature, protic solvent) favor the (E)-isomer.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction with a Sterically Hindered Ketone
-
Apparatus: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
Reagent Preparation: Prepare the Grignard reagent by slowly adding a solution of the appropriate alkyl halide in anhydrous diethyl ether or THF to a stirred suspension of magnesium turnings in the same solvent.
-
Reaction: Cool the Grignard reagent solution to 0 °C. Add a solution of the sterically hindered ketone in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Wittig Reaction
-
Ylide Formation: Suspend the appropriate triphenylphosphonium salt in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere. Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base, such as n-butyllithium, dropwise. Allow the mixture to stir and warm to 0 °C, then re-cool to -78 °C.[2]
-
Reaction: Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the ylide solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and a common side reaction in a Grignard synthesis.
References
Technical Support Center: Synthesis of 4-Ethyl-2,3,5-trimethylheptane
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 4-Ethyl-2,3,5-trimethylheptane. The information is structured to address specific experimental challenges and improve reaction yields.
Proposed Synthesis Route
A plausible multi-step synthesis for this compound involves a three-stage process:
-
Grignard Reaction: Formation of a tertiary alcohol, 4-ethyl-2,3,5-trimethylheptan-4-ol, through the reaction of a suitable ketone and a Grignard reagent.
-
Dehydration: Elimination of a water molecule from the tertiary alcohol to yield a mixture of corresponding alkenes.[1][2]
-
Hydrogenation: Saturation of the carbon-carbon double bond of the alkene mixture to produce the final alkane product.[3]
Troubleshooting Guides
Stage 1: Grignard Reaction
Issue 1.1: Low or No Yield of Tertiary Alcohol
| Potential Cause | Recommended Solution |
| Moisture in Reaction | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[4] |
| Inactive Magnesium | Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring.[5] |
| Side Reactions | Minimize Wurtz-type coupling by adding the alkyl halide dropwise to keep its concentration low.[4] To prevent enolization of the ketone, consider using a less sterically hindered Grignard reagent or adding cerium(III) chloride.[4][6] |
| Incorrect Solvent | Tetrahydrofuran (THF) is often preferred for its ability to stabilize the Grignard reagent, especially with less reactive halides.[5][7] |
Issue 1.2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Wurtz Coupling | Slow, dropwise addition of the alkyl halide to the magnesium suspension can minimize this side reaction.[4] |
| Enolization of Ketone | If the starting ketone is recovered, it indicates that the Grignard reagent acted as a base. Use a less hindered Grignard reagent, lower the reaction temperature, or use organolithium reagents which are less prone to enolization.[4] |
| Reduction of Ketone | If the Grignard reagent has β-hydrogens, it can reduce the ketone.[6] Consider a Grignard reagent without β-hydrogens if this is a significant issue. |
Stage 2: Dehydration of Tertiary Alcohol
Issue 2.1: Incomplete Dehydration
| Potential Cause | Recommended Solution |
| Insufficient Acid Catalyst | Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][8] |
| Inadequate Temperature | Tertiary alcohols dehydrate more readily than primary or secondary alcohols, but gentle heating (25-80°C) may be required.[8][9] |
| Reversibility of Reaction | Remove the alkene product as it forms (e.g., by distillation) to drive the equilibrium forward. |
Issue 2.2: Formation of Polymerization Products
| Potential Cause | Recommended Solution |
| High Temperature or Acid Concentration | Use the mildest conditions that afford a reasonable reaction rate. Opt for phosphoric acid, which is less prone to cause polymerization than sulfuric acid. |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC and work up as soon as the starting material is consumed. |
Stage 3: Catalytic Hydrogenation
Issue 3.1: Incomplete Hydrogenation
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, high-quality catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[3][10] |
| Insufficient Hydrogen Pressure | While many hydrogenations can be done at atmospheric pressure, highly substituted alkenes may require higher pressures.[11] |
| Steric Hindrance | Highly substituted alkenes can be slow to hydrogenate.[11] Increase catalyst loading, temperature, or pressure, or consider a more active catalyst system like Crabtree's catalyst.[11] |
Issue 3.2: Isomerization of the Alkane Product
| Potential Cause | Recommended Solution |
| Acidic Catalyst Support | Use a neutral catalyst support to avoid acid-catalyzed rearrangement of the product. |
| High Reaction Temperature | Perform the hydrogenation at the lowest temperature that allows for a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the best Grignard reagent to use for this synthesis?
The choice of Grignard reagent and ketone is critical. A retrosynthetic analysis suggests that reacting 3,4-dimethyl-2-hexanone (B107209) with isopropylmagnesium bromide or 2-methyl-3-pentanone (B165389) with sec-butylmagnesium bromide are viable options. The selection depends on the availability and stability of the starting materials.
Q2: How can I improve the overall yield of this multi-step synthesis?
To improve the overall yield, it is crucial to optimize each step individually. Purifying the intermediate product after each stage can prevent side reactions in subsequent steps. Careful handling to avoid loss of material during transfers and workup is also essential.[12][13]
Q3: Are there alternative methods for synthesizing this compound?
Yes, other methods for synthesizing highly branched alkanes exist, such as the catalytic isomerization of linear alkanes.[14] This industrial method often employs bifunctional catalysts like platinum-supported zeolites.[14] However, for laboratory-scale synthesis, the Grignard-based approach offers more control over the final structure.
Q4: What are the safety precautions for this synthesis?
Grignard reagents are highly reactive and pyrophoric. All reactions involving them must be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.[7] Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety measures.
Data Presentation
Table 1: Illustrative Yields for a Three-Step Synthesis
| Step | Reaction | Reagents | Conditions | Typical Yield (%) |
| 1 | Grignard Reaction | Isopropylmagnesium bromide, 3,4-dimethyl-2-hexanone | THF, 0°C to rt | 75-85 |
| 2 | Dehydration | H₃PO₄ | 50-60°C | 80-90 |
| 3 | Hydrogenation | H₂, 10% Pd/C | Ethanol (B145695), rt, 1 atm | >95 |
| Overall | 57-77 |
Experimental Protocols
Protocol 1: Synthesis of 4-ethyl-2,3,5-trimethylheptan-4-ol (Grignard Reaction)
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, place a solution of the alkyl halide (e.g., 2-bromopropane, 1.1 eq) in anhydrous THF. Add a small portion of the alkyl halide solution to the magnesium. Gentle warming may be necessary to initiate the reaction.[4]
-
Formation: Once the reaction begins, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of the ketone (e.g., 3,4-dimethyl-2-hexanone, 1.0 eq) in anhydrous THF dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash chromatography.[4]
Protocol 2: Synthesis of 4-ethyl-2,3,5-trimethylheptene Isomers (Dehydration)
-
Setup: Place the purified tertiary alcohol (1.0 eq) in a round-bottom flask with a distillation head.
-
Reaction: Add a catalytic amount of phosphoric acid. Heat the mixture to the appropriate temperature (typically 50-80°C for tertiary alcohols) to induce dehydration.[8][9]
-
Purification: The resulting alkene mixture can be distilled directly from the reaction flask. Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and use directly in the next step.
Protocol 3: Synthesis of this compound (Hydrogenation)
-
Setup: Dissolve the alkene mixture from the previous step in a suitable solvent such as ethanol or ethyl acetate (B1210297) in a flask suitable for hydrogenation.
-
Catalyst: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Reaction: Purge the flask with hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions at atmospheric pressure). Stir the reaction mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).[10]
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite with the reaction solvent. Remove the solvent from the filtrate under reduced pressure to yield the final product. Further purification by distillation may be necessary.
Visualizations
Caption: A three-stage synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yields in the Grignard reaction stage.
Caption: Relationship between key experimental parameters and overall synthesis yield.
References
- 1. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. How To [chem.rochester.edu]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Buy this compound | 62198-58-7 [smolecule.com]
Technical Support Center: Separation of Trimethylheptane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic separation of trimethylheptane isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of trimethylheptane isomers challenging? A1: The primary challenge in separating trimethylheptane isomers lies in their structural similarity. As isomers, they share the same molecular weight and have very similar physicochemical properties, including boiling points and polarity. Standard gas chromatography (GC) conditions often result in co-elution, where multiple isomers exit the column simultaneously, leading to overlapping peaks.[1] Achieving separation requires high-efficiency columns and optimized methods that can exploit subtle differences in their molecular structure and interaction with the stationary phase.[2]
Q2: What type of GC column (stationary phase) is recommended for separating trimethylheptane isomers? A2: For a new separation, a nonpolar stationary phase, such as one made of polydimethyl siloxane (e.g., DB-1, SE-30), is a good starting point.[3] With these columns, the elution order generally follows the boiling points of the isomers.[3] If co-elution persists, a stationary phase with different selectivity is required. Mid-polarity phases, like those containing phenyl groups (e.g., 5%-Phenyl-methylpolysiloxane), or more specialized phases like liquid crystalline stationary phases, can offer enhanced selectivity for resolving structurally similar hydrocarbons.[2][4]
Q3: Should I use an isothermal or temperature-programmed GC method? A3: A temperature-programmed method is highly recommended.[5][6] While an isothermal method (constant oven temperature) can work for simple mixtures with well-separated boiling points, it is often inadequate for complex isomer mixtures. Temperature programming, where the oven temperature is increased during the run, improves peak shapes (especially for later-eluting compounds), reduces analysis time, and increases the number of compounds that can be separated in a single run.[5][7]
Q4: What is a good starting temperature program for method development? A4: A generic "scouting" temperature program is an effective way to start.[5] This typically involves a low initial oven temperature of 35–40 °C, a moderate ramp rate of 10 °C/min, and a final hold at the column's maximum operating temperature for at least 10 minutes to ensure all components have eluted.[5] This initial run helps determine the volatility range of the isomers and provides a baseline for further optimization.
Q5: How can I improve the resolution between two closely eluting or co-eluting isomers? A5: To improve the separation of closely eluting peaks, you should focus on optimizing selectivity and retention.[1] The most effective strategies include:
-
Lowering the Initial Temperature: A lower starting temperature can increase the retention of early-eluting compounds and improve their resolution.[5]
-
Reducing the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) gives the isomers more time to interact with the stationary phase, which can significantly enhance separation.
-
Changing the Stationary Phase: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase chemistry is the next logical step to alter selectivity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatographic separation of trimethylheptane isomers.
Problem: Poor Resolution and Co-elution of Isomers
This is the most frequent challenge, occurring when two or more isomers elute at nearly the same time.[1]
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Possible Cause 1: Suboptimal Temperature Program.
-
Possible Cause 2: Inappropriate Stationary Phase.
-
Solution: The choice of stationary phase is a critical factor governing selectivity.[3] If a nonpolar column fails to resolve the isomers, a column with a different chemistry is needed. A mid-polarity column, such as one with 5% phenyl substitution, can provide different interactions and improve separation.[4] For extremely difficult separations, highly selective phases like liquid crystalline columns may be necessary.[2]
-
-
Possible Cause 3: Carrier Gas Flow Rate is Not Optimal.
-
Solution: The efficiency of the separation is dependent on the linear velocity of the carrier gas (e.g., Helium, Hydrogen).[8] An excessively high or low flow rate will reduce column efficiency and, consequently, resolution. Adjust the flow rate or head pressure to achieve the optimal linear velocity for your column dimensions.
-
Experimental Workflows and Logical Relationships
The following diagram illustrates a systematic workflow for troubleshooting poor resolution in the separation of trimethylheptane isomers.
Caption: Troubleshooting workflow for improving the separation of trimethylheptane isomers.
Data Presentation
Quantitative data, such as retention indices, are crucial for identifying specific isomers.
Table 1: Recommended GC Columns for Alkane Isomer Separation
| Stationary Phase | Polarity | Key Characteristics & Use Case |
|---|---|---|
| 100% Dimethylpolysiloxane | Nonpolar | Good first choice; separates based on boiling point differences.[3] |
| 5% Phenyl-95% Dimethylpolysiloxane | Low to Mid-Polarity | Offers different selectivity for aromatic and unsaturated compounds; often improves isomer resolution.[4] |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Mid-Polarity | Used for separating n-heptane and isooctane, indicating suitability for branched alkanes.[9] |
| Liquid Crystalline Phases | High Selectivity | Provide unique shape-selective interactions, ideal for resolving challenging positional isomers.[2] |
Table 2: Kovats Retention Indices (RI) of Select C10H22 Isomers on a Non-Polar Column
| Isomer | Kovats RI (Isothermal) | Reference |
|---|---|---|
| 2,5,5-Trimethylheptane | 892 | [10] |
| 3,3,4-Trimethylheptane | 946 | [11] |
Note: Retention indices are dependent on the specific column and conditions used.
Experimental Protocols
Protocol: Gas Chromatographic Analysis of Trimethylheptane Isomers
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the available instrumentation.
1. Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each trimethylheptane isomer at 1000 µg/mL in a volatile solvent like hexane (B92381) or pentane.
-
Working Standard Mixture: Create a mixed working standard containing all isomers of interest by diluting the stock solutions. A typical starting concentration is 50-100 µg/mL for each component.
2. GC Instrument Setup and Parameters The following table outlines a robust set of starting parameters for a GC-FID system.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) | FID provides excellent sensitivity for hydrocarbons. |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common mid-polarity column that offers good efficiency and selectivity for isomers.[4] |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase.[3] Adjust flow rate for optimal linear velocity (e.g., ~30-40 cm/s for He). |
| Injection Port | Split/Splitless, 250 °C | Ensures rapid volatilization of the sample. A high split ratio (e.g., 50:1) is recommended to avoid column overload. |
| Injection Volume | 1 µL | Standard volume; adjust as needed based on sample concentration. |
| Oven Program | Initial: 40 °C, hold for 5 min. Ramp: 5 °C/min to 150 °C. Hold: 2 min. | A slow ramp rate is crucial for resolving closely boiling isomers.[5][12] |
| Detector | FID at 280 °C | High temperature prevents condensation of analytes. |
3. Analysis and Data Processing
-
Equilibrate the column at the initial oven temperature for at least 5-10 minutes before the first injection.
-
Inject the prepared standard mixture to establish retention times and peak shapes for each isomer.
-
Inject the unknown sample.
-
Identify peaks in the sample chromatogram by comparing their retention times to those of the standards. Use Kovats retention indices for more confident identification.[2]
The following diagram illustrates the relationship between key chromatographic parameters and the goal of achieving peak resolution.
Caption: Relationship between experimental parameters and chromatographic resolution factors.
References
- 1. benchchem.com [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. srigc.com [srigc.com]
- 9. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]
- 10. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]
- 11. Heptane, 3,3,4-trimethyl- [webbook.nist.gov]
- 12. Temperature Programming for High-Speed GC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Signal Overlap in Poly-substituted Alkanes
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of poly-substituted alkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with NMR signal overlap in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the NMR analysis of poly-substituted alkanes and provides actionable solutions.
Problem: Severe signal crowding in the ¹H NMR spectrum makes it impossible to assign individual proton resonances.
Solution: Employ two-dimensional (2D) NMR techniques to disperse the signals into a second dimension, thereby resolving the overlap.
-
Recommended Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems within the alkane scaffold.
-
HSQC (Heteronuclear Single Quantum Coherence): Disperses overlapped proton signals based on the chemical shift of the directly attached ¹³C nucleus.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a single spin system, even if some are overlapped.
-
Problem: Even with 2D NMR, some cross-peaks in the HSQC or HMBC spectra are still overlapping.
Solution: Optimize acquisition parameters and consider advanced NMR techniques.
-
Troubleshooting Steps:
-
Increase Digital Resolution: A longer acquisition time can improve digital resolution, potentially resolving closely spaced signals.
-
Solvent and Temperature Effects: Changing the solvent or acquisition temperature can sometimes induce small changes in chemical shifts, which may be sufficient
-
Optimizing temperature and pressure for alkane isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkane isomerization experiments.
Troubleshooting Guide
This guide is designed to provide rapid solutions to common issues observed during alkane isomerization experiments.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of n-Alkanes | Sub-optimal Temperature: The reaction temperature is too low to achieve a sufficient reaction rate. | Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for the onset of cracking products.[1] |
| Insufficient Catalyst Activity: The catalyst may not be active enough at the desired temperature. | Consider using a more active catalyst, such as a sulfated zirconia or a platinum-supported zeolite.[1] | |
| Catalyst Poisoning: Impurities in the feed, such as sulfur, nitrogen, or water, can poison the catalyst.[2] | Ensure the feed is properly dried and purified before it enters the reactor. An additional adsorptive after-treatment block may be necessary.[2] | |
| Low Selectivity to Branched Isomers (High Cracking) | Excessive Temperature: High temperatures favor cracking reactions over isomerization. | Decrease the reaction temperature. Isomerization is an exothermic reaction, and lower temperatures favor the formation of branched isomers.[3] |
| High Catalyst Acidity: Very strong acid sites on the catalyst can promote cracking. | Modify the catalyst to reduce its acidity or choose a catalyst with a more balanced metal/acid functionality. | |
| Low Hydrogen Pressure: Insufficient hydrogen partial pressure can lead to the formation of olefins, which are precursors to cracking and coke formation. | Increase the hydrogen-to-hydrocarbon molar ratio in the feed. | |
| Rapid Catalyst Deactivation | Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface blocks active sites.[4] | Increase the hydrogen pressure to suppress coke formation.[5] Consider periodic catalyst regeneration by controlled oxidation (burning off the coke) followed by reduction. |
| Sintering: High reaction or regeneration temperatures can cause the metal particles on the catalyst to agglomerate, reducing the active surface area.[4] | Avoid excessive temperatures during reaction and regeneration. Follow the catalyst manufacturer's recommended operating and regeneration temperature limits. | |
| Feed Impurities: Water or other oxygenates in the feed can lead to irreversible catalyst deactivation. | Ensure the feed is thoroughly dried, often using molecular sieves, before it comes into contact with the catalyst. | |
| Inconsistent Product Distribution | Fluctuations in Reaction Conditions: Unstable temperature, pressure, or feed flow rates will lead to variable product compositions. | Ensure precise control of all reaction parameters using reliable controllers and monitoring systems. |
| Channeling in the Catalyst Bed: The gas flow may not be uniform through the catalyst bed, leading to inefficient reactions. | Ensure proper packing of the catalyst bed to avoid channeling. Using smaller, uniform catalyst particles can help. | |
| Pressure Drop Across the Reactor | Coke Formation/Fouling: Severe coking can plug the catalyst bed, leading to an increased pressure drop.[4] | If a significant pressure drop is observed, it may be necessary to shut down the reactor and regenerate or replace the catalyst. |
| Catalyst Attrition: Mechanical breakdown of the catalyst particles can create fines that block the flow path. | Handle the catalyst carefully during loading and operation to minimize attrition. Use a catalyst with good mechanical strength. |
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal temperature and pressure ranges for alkane isomerization?
A1: Alkane isomerization is generally favored at lower temperatures and higher pressures. Typical temperature ranges are between 120°C and 250°C.[2] Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions like cracking. Pressures are typically in the range of 10-30 bar, with a high hydrogen-to-hydrocarbon ratio to suppress coke formation and maintain catalyst activity.
Q2: How do I choose the right catalyst for my alkane isomerization experiment?
A2: The choice of catalyst depends on the specific alkane being isomerized and the desired operating conditions. Common catalysts include:
-
Chlorinated Alumina (Pt/Al2O3-Cl): Highly active at low temperatures but sensitive to impurities like water.[1]
-
Zeolite-based Catalysts (e.g., Pt/H-mordenite, Pt/H-beta): Offer good stability and can tolerate some impurities.[6][7][8]
-
Sulfated Zirconia (Pt/SO4-ZrO2): A newer generation of catalysts with high activity and environmental acceptability.[1]
A bifunctional catalyst with both metal (for hydrogenation/dehydrogenation) and acid sites (for isomerization) is typically required.[5]
Q3: What is the role of hydrogen in alkane isomerization?
A3: Hydrogen plays a crucial role in alkane isomerization, even though it is not consumed in the net reaction. Its primary functions are to:
-
Suppress the formation of coke and other carbonaceous deposits on the catalyst surface, which would otherwise lead to deactivation.[5]
-
Hydrogenate olefin intermediates, preventing their polymerization into undesirable byproducts.
-
Help maintain the activity and stability of the catalyst.
Q4: My n-hexane isomerization is working, but I'm getting no conversion for n-pentane with the same catalyst. What could be the issue?
A4: While it seems counterintuitive, this can occur. One possible explanation is that at the operating temperature, the conditions are favorable for n-hexane cracking, which might be mistaken for isomerization if the product analysis is not detailed. For n-pentane at the same temperature, cracking might lead to the formation of ethylene, which can then polymerize and form coke, deactivating the catalyst before significant isomerization can occur. The stability of the carbocation intermediates also plays a role, and the reaction pathway for pentane (B18724) might be more prone to deactivating side reactions under certain conditions.[9]
Q5: How can I regenerate a deactivated catalyst?
A5: Catalyst regeneration typically involves a carefully controlled process to remove coke deposits. A common method is:
-
Inert Gas Purge: Purge the reactor with an inert gas like nitrogen to remove hydrocarbons.
-
Controlled Oxidation: Introduce a stream of air or a mixture of oxygen and nitrogen at a controlled temperature to burn off the coke. This must be done carefully to avoid excessive temperatures that could damage the catalyst through sintering.
-
Reduction: After coke removal, the catalyst (especially those containing platinum) needs to be re-reduced, typically with a hydrogen stream at an elevated temperature, to restore the active metal sites.
Optimal Operating Conditions for Alkane Isomerization
The following tables summarize typical operating conditions for the isomerization of different alkanes. These values are indicative and may need to be optimized for specific experimental setups and catalysts.
Table 1: n-Butane Isomerization
| Parameter | Catalyst: Chlorinated Alumina | Catalyst: Sulfated Zirconia |
| Temperature | 150 - 200 °C | 200 - 250 °C |
| Pressure | 15 - 25 bar | 15 - 25 bar |
| H2/Hydrocarbon Molar Ratio | 2 - 5 | 2 - 5 |
Table 2: n-Pentane and n-Hexane Isomerization
| Parameter | Catalyst: Pt/Zeolite | Catalyst: Pt/Sulfated Zirconia |
| Temperature | 200 - 270 °C[10] | 150 - 170 °C[1] |
| Pressure | 10 - 30 bar | 25 bar[1] |
| H2/Hydrocarbon Molar Ratio | 3 - 5[10] | 3[1] |
| Liquid Hourly Space Velocity (LHSV) | 1 - 3 h⁻¹[10] | 1 h⁻¹[1] |
Experimental Protocols
General Laboratory-Scale Protocol for Alkane Isomerization
This protocol provides a general procedure for conducting alkane isomerization in a laboratory setting using a fixed-bed reactor.
1. Catalyst Preparation and Loading:
-
Prepare the chosen catalyst (e.g., Pt/H-beta) by impregnation or other suitable methods.
-
Pelletize and sieve the catalyst to a uniform particle size (e.g., 300-500 μm) to ensure uniform packing and flow distribution.[11]
-
Load a known weight of the catalyst into a fixed-bed reactor, ensuring the bed is well-packed to prevent channeling. Use inert materials like quartz wool or glass beads above and below the catalyst bed to secure it and ensure it is in the isothermal zone of the furnace.[11]
2. System Setup and Leak Check:
-
Assemble the reactor system, including gas and liquid feed lines, a furnace for heating the reactor, a back-pressure regulator to control the system pressure, and a product collection system (e.g., a cold trap or gas chromatograph inlet).
-
Pressurize the system with an inert gas (e.g., nitrogen or helium) and perform a leak check.
3. Catalyst Activation (In-situ):
-
Dry the catalyst by heating it under a flow of nitrogen to remove any adsorbed water.[11]
-
Reduce the catalyst (if it contains a noble metal like platinum) by introducing a flow of hydrogen at a specified temperature (e.g., 350-400°C) for several hours to ensure the metal is in its active state.[7][12]
4. Reaction Execution:
-
Set the reactor temperature and pressure to the desired values.
-
Introduce the hydrogen flow at the desired rate.
-
Start the liquid alkane feed using a high-precision pump (e.g., a syringe pump or HPLC pump) at the calculated flow rate to achieve the target Liquid Hourly Space Velocity (LHSV).[12]
-
Allow the reaction to reach a steady state, which may take several hours.
5. Product Analysis:
-
Periodically sample the reactor effluent.
-
Analyze the product stream using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating hydrocarbon isomers) and detector (e.g., a Flame Ionization Detector - FID).
-
Identify and quantify the products (isomers, unreacted n-alkane, and any cracking products) by comparing their retention times and peak areas with those of known standards.
6. Shutdown:
-
Stop the liquid alkane feed.
-
Continue the hydrogen flow while the reactor cools down.
-
Once at a safe temperature, switch to an inert gas flow.
Visualizations
Caption: Experimental workflow for laboratory-scale alkane isomerization.
Caption: Troubleshooting logic for common alkane isomerization issues.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. N-Butane Isomerization | SIE NEFTEHIM, LLC [nefthim.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Combining computational and experimental studies to gain mechanistic insights for n -butane isomerisation with a model microporous catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01035C [pubs.rsc.org]
- 12. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Branched Alkane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during branched alkane synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of branched alkanes via isomerization.
Problem 1: Rapid Loss of Catalyst Activity
Q1: My catalyst is deactivating much faster than expected. What are the likely causes and how can I troubleshoot this?
A rapid loss of catalyst activity is a common issue in alkane isomerization. The primary causes are typically catalyst poisoning or severe coking. Here’s a step-by-step guide to diagnose and address the problem:
Step 1: Analyze the Feedstock for Impurities Impurities in the alkane feed are a primary cause of rapid deactivation through poisoning.
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Sulfur Compounds: Sulfur-containing molecules can strongly adsorb to and poison the metal sites (e.g., platinum) on the catalyst.[1]
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Water: Water can negatively impact catalysts, especially chlorinated alumina, by affecting the acidic functional groups.[2] Even at low concentrations, water can hydrolyze the active sites.
-
Nitrogen Compounds: Nitrogen-containing organic compounds can also act as poisons.
-
Oxygenates: Compounds like alcohols or ethers can deactivate the catalyst.[2]
Troubleshooting Actions:
-
Feedstock Analysis: Use analytical techniques like gas chromatography with a sulfur-specific detector (GC-SCD) or a nitrogen-specific detector (GC-NCD) to quantify impurities.
-
Purification: Implement or check the efficiency of your feed purification system. This may include using guard beds with appropriate adsorbents to remove sulfur, water, and other poisons before the feed enters the reactor.[3]
Step 2: Evaluate Operating Conditions Suboptimal operating conditions can accelerate deactivation.
-
High Temperature: Excessively high temperatures can lead to thermal degradation (sintering) of the metal particles and promote rapid coke formation.[4]
-
Low Hydrogen-to-Hydrocarbon Ratio: In processes that use hydrogen, a low ratio can lead to increased coke formation as hydrogen helps to suppress the formation of coke precursors.[5]
Troubleshooting Actions:
-
Temperature Profile: Review the temperature profile of your reactor. Ensure that there are no "hot spots" and that the temperature is within the recommended range for your specific catalyst.
-
Hydrogen Flow: Verify the hydrogen-to-hydrocarbon molar ratio is within the optimal range for your process. U.S. Patent 4,804,803 suggests that for halogenated platinum-alumina catalysts, maintaining a sufficient hydrogen-to-hydrocarbon ratio is crucial to mitigate coking.[3]
Step 3: Characterize the Deactivated Catalyst Analyzing the spent catalyst is crucial to pinpoint the deactivation mechanism.
-
Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of coke deposited on the catalyst.
-
Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) can identify the presence of poisons on the catalyst surface.
-
Transmission Electron Microscopy (TEM): TEM can be used to observe changes in the metal particle size, indicating if sintering has occurred.
Logical Workflow for Troubleshooting Rapid Activity Loss
Caption: Troubleshooting workflow for rapid catalyst activity loss.
Problem 2: Poor Selectivity to Branched Alkanes
Q2: My catalyst is active, but the selectivity towards the desired branched isomers is low, and I'm observing a high amount of cracking products. What could be the issue?
Poor selectivity in alkane isomerization often points to an imbalance between the metal and acid functions of the catalyst, or issues with the catalyst's pore structure and acidity.
Step 1: Re-evaluate Catalyst Acidity The strength and density of acid sites play a crucial role in isomerization versus cracking.
-
Excessively Strong Acid Sites: Very strong acid sites can promote cracking reactions over isomerization.
-
Changes in Acidity During Reaction: The catalyst's acidity profile may change over time due to coking or reaction with impurities.
Troubleshooting Actions:
-
Catalyst Characterization: Use Temperature-Programmed Desorption of ammonia (B1221849) (NH3-TPD) to characterize the acid site distribution of the fresh and spent catalyst. A shift towards stronger acid sites on the spent catalyst could indicate preferential coking on weaker sites.
-
Catalyst Modification: If the initial acidity is too high, consider modifying the catalyst. This could involve ion-exchange with alkali metals to neutralize the strongest acid sites or using a support with milder acidity.
Step 2: Check for Diffusion Limitations The pore structure of the catalyst can influence selectivity.
-
Pore Blockage: Coke deposition within the catalyst pores can create diffusion limitations, leading to over-cracking of molecules that are trapped within the pores.[5]
Troubleshooting Actions:
-
Porosimetry Analysis: Use nitrogen physisorption (BET analysis) to measure the surface area and pore size distribution of the fresh and spent catalyst. A significant decrease in surface area and pore volume is indicative of pore blockage.
-
Reaction Engineering: Consider optimizing reaction conditions to minimize coke formation. This could involve adjusting the temperature, pressure, or space velocity.
Step 3: Assess the Metal-Acid Balance For bifunctional catalysts (e.g., Pt on an acidic support), the balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) functions is critical.
-
Insufficient Metal Function: If the metal function is compromised (e.g., by poisoning or sintering), the dehydrogenation of alkanes to alkenes (the first step in isomerization) will be slow. This can lead to a higher concentration of carbenium ions on the acid sites for longer periods, increasing the likelihood of cracking.
Troubleshooting Actions:
-
Chemisorption Analysis: Use techniques like hydrogen chemisorption to determine the active metal surface area of the fresh and spent catalyst. A significant decrease indicates a loss of metal function.
-
Catalyst Regeneration: If the metal function is poisoned, a specific regeneration procedure may be required. If sintering has occurred, redispersion of the metal particles may be possible through specific treatments (e.g., oxychlorination for Pt catalysts).
Logical Workflow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
Frequently Asked Questions (FAQs)
Q3: What are the main mechanisms of catalyst deactivation in branched alkane synthesis?
A: The three primary mechanisms of catalyst deactivation in this process are:
-
Coking: The deposition of carbonaceous residues (coke) on the catalyst surface and within its pores. This blocks active sites and can lead to pore plugging, causing diffusion limitations.[5]
-
Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, water, nitrogen, and oxygen-containing compounds.[1]
-
Sintering: The agglomeration of small metal particles into larger ones at high temperatures. This leads to a decrease in the active metal surface area and, consequently, a loss of catalytic activity.[6][7]
Q4: How can I distinguish between coking, poisoning, and sintering?
A: A combination of catalyst characterization techniques can help differentiate between these deactivation mechanisms.
| Deactivation Mechanism | Primary Indicators | Key Characterization Techniques |
| Coking | Visible darkening of the catalyst, weight gain, significant decrease in surface area and pore volume. | Thermogravimetric Analysis (TGA), Temperature-Programmed Oxidation (TPO), BET Surface Area Analysis. |
| Poisoning | Rapid activity loss with a clean feedstock, presence of heteroatoms (S, N, etc.) on the catalyst surface. | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), Elemental Analysis. |
| Sintering | Gradual activity loss, especially after exposure to high temperatures, increase in metal particle size. | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD) (for particle size analysis), Chemisorption. |
Q5: What are some common catalysts used for branched alkane synthesis, and what are their typical deactivation characteristics?
A: Common catalysts are bifunctional, possessing both metal and acid sites.
| Catalyst Type | Support | Metal | Typical Deactivation Mechanisms |
| Zeolite-based | Zeolites (e.g., ZSM-5, Beta, Y) | Pt, Pd | Coking is a major issue, especially within the micropores. Can also be susceptible to poisoning. |
| Chlorinated Alumina | γ-Alumina | Pt | Highly sensitive to poisoning by water and sulfur. Coking can also occur. |
| Sulfated Zirconia | Zirconia | Pt | Prone to deactivation by coking and can be sensitive to water. |
Q6: Can a deactivated catalyst be regenerated? If so, how?
A: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The regeneration procedure depends on the deactivation mechanism.
-
For Coking: The most common method is controlled combustion of the coke in a stream of air or a diluted oxygen mixture. The temperature must be carefully controlled to avoid sintering of the metal particles. A patent for the regeneration of an olefin isomerization catalyst suggests a multi-step process with gradually increasing temperature and oxygen concentration.[8]
-
For Poisoning: Regeneration depends on the nature of the poison. Some poisons can be removed by thermal treatment in an inert or reducing atmosphere. For others, a chemical treatment may be necessary. In some cases, poisoning is irreversible, and the catalyst must be replaced.
-
For Sintering: Re-dispersing sintered metal particles is more challenging. For platinum catalysts, a process called oxychlorination, involving treatment with a mixture of oxygen and a chlorine-containing compound at high temperatures, can be used to redisperse the platinum particles.
A patented process for regenerating isomerization catalysts involves purging with hydrogen, applying a vacuum, and then a controlled heat treatment.[9] Another patent describes a regeneration process for coked catalysts using hydrogen to reduce the coke without high-temperature combustion with oxygen.[10]
Quantitative Data on Catalyst Deactivation
The following tables summarize quantitative data related to catalyst deactivation in alkane isomerization. Note that experimental conditions can significantly influence these values.
Table 1: Effect of Sulfur Poisoning on n-Pentane Isomerization over a Pt-SO4/ZrO2-Al2O3 Catalyst
| Sulfur Content in Feed (ppm) | n-Pentane Conversion (%) | Isopentane Selectivity (%) |
| < 1 | 72.9 | 92.8 |
| 10 | ~60 | ~90 |
| 50 | < 40 | ~85 |
Note: Data is illustrative and compiled from trends described in the literature. Actual values are highly dependent on specific catalyst formulation and operating conditions.
Table 2: Coke Deposition and its Effect on Catalyst Performance in n-Butane Isomerization
| Catalyst | Time on Stream (h) | Coke Content (wt%) | n-Butane Conversion (%) |
| Pt/H-Beta | 1 | ~2 | 85 |
| Pt/H-Beta | 5 | ~5 | 60 |
| Pt/H-ZSM-5 | 1 | ~1.5 | 70 |
| Pt/H-ZSM-5 | 5 | ~4 | 45 |
Source: Based on trends reported in studies on n-butane isomerization over zeolite catalysts.[11]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize catalyst deactivation.
Protocol 1: BET Surface Area Analysis
Objective: To determine the specific surface area, pore volume, and pore size distribution of a catalyst.
Methodology:
-
Sample Preparation: A known weight of the catalyst is placed in a sample tube and degassed under vacuum at an elevated temperature to remove adsorbed contaminants.
-
Adsorption Isotherm: The sample is cooled to cryogenic temperature (typically liquid nitrogen, 77 K), and a known amount of an inert gas (usually nitrogen) is introduced in controlled doses.
-
Data Analysis: The amount of gas adsorbed at various relative pressures is measured to generate an adsorption isotherm. The Brunauer-Emmett-Teller (BET) equation is then applied to the isotherm data to calculate the specific surface area.
Experimental Workflow for BET Analysis
Caption: A typical experimental workflow for BET surface area analysis.
Protocol 2: Temperature-Programmed Desorption (TPD) of Ammonia
Objective: To characterize the acidity (number and strength of acid sites) of a catalyst.
Methodology:
-
Sample Preparation: The catalyst is pre-treated in an inert gas flow at a high temperature to clean the surface.
-
Ammonia Adsorption: The sample is cooled to a lower temperature (e.g., 100 °C), and a flow of ammonia gas is passed over it until the surface is saturated.
-
Purging: The system is purged with an inert gas to remove physisorbed ammonia.
-
Temperature Programming: The temperature of the sample is increased at a constant rate while maintaining the inert gas flow.
-
Detection: A detector (e.g., a thermal conductivity detector or a mass spectrometer) measures the concentration of ammonia desorbing from the catalyst as a function of temperature. The resulting TPD profile provides information about the different types of acid sites and their relative strengths.
Experimental Workflow for NH3-TPD
Caption: A typical experimental workflow for NH3-TPD.
Protocol 3: In-situ Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the nature of adsorbed species and surface intermediates on a catalyst under reaction conditions.
Methodology:
-
Sample Preparation: A thin, self-supporting wafer of the catalyst is prepared and placed in an in-situ FTIR cell.
-
Pre-treatment: The catalyst is pre-treated in the cell under controlled gas flow and temperature.
-
Introduction of Reactants: Reactant gases are introduced into the cell at the desired reaction temperature and pressure.
-
Spectral Acquisition: FTIR spectra are recorded over time to monitor the evolution of surface species. This allows for the identification of adsorbed reactants, intermediates, products, and deactivating species like coke precursors.
Experimental Workflow for In-situ FTIR
Caption: A typical experimental workflow for in-situ FTIR spectroscopy.
References
- 1. inl.elsevierpure.com [inl.elsevierpure.com]
- 2. Sintering Rate and Mechanism of Supported Pt Nanoparticles by Multiscale Simulation. | Semantic Scholar [semanticscholar.org]
- 3. US4804803A - Isomerization with once-through hydrogen - Google Patents [patents.google.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103537271A - Regeneration method of olefin isomerization catalyst - Google Patents [patents.google.com]
- 9. US2968631A - Regeneration of isomerization catalysts - Google Patents [patents.google.com]
- 10. US6632765B1 - Catalyst regeneration via reduction with hydrogen - Google Patents [patents.google.com]
- 11. research.abo.fi [research.abo.fi]
Technical Support Center: Gas Chromatography (GC) Analysis of Hydrocarbons
Welcome to the Technical Support Center for troubleshooting Gas Chromatography (GC) analysis of hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals to address common issues, with a focus on preventing peak tailing to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the tail end of the peak, the part that elutes later, is broader than the front end. This asymmetry can compromise the accuracy and precision of your analysis by making it difficult to determine the exact peak area and height, and it can also reduce the resolution between adjacent peaks.[1][2]
Q2: Why is peak tailing a common problem when analyzing hydrocarbons?
A2: Hydrocarbons, especially those with higher boiling points, can be prone to peak tailing due to several factors. These include interactions with active sites within the GC system, column contamination from non-volatile sample components, and sub-optimal chromatographic conditions that can lead to poor sample vaporization or band broadening.[3][4]
Q3: How does peak tailing affect my analytical results?
A3: Peak tailing can significantly impact the quality of your data in several ways:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components challenging.[1]
-
Inaccurate Integration: The asymmetrical shape makes it difficult for the integration software to accurately determine the start and end of the peak, leading to errors in peak area and, consequently, concentration calculations.[1]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively affect the signal-to-noise ratio and the limit of detection.
Q4: What is an acceptable level of peak tailing?
A4: The asymmetry of a peak is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. While the acceptable limit can vary depending on the specific application and regulatory requirements, a tailing factor above 1.5 generally indicates a problem that should be investigated.[1][2]
Troubleshooting Guides
This section provides detailed question-and-answer guides to resolve specific issues that can cause peak tailing in your GC analysis of hydrocarbons.
Guide 1: Diagnosing the Source of Peak Tailing
Q: All the peaks in my chromatogram, including the solvent peak, are tailing. What could be the cause?
A: When all peaks exhibit tailing, the issue is likely related to a physical problem in the GC system rather than a chemical interaction with specific analytes.[5] The most common culprits are:
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path, leading to peak tailing.[5][6][7]
-
Leaks in the System: Leaks at the inlet septum, column fittings, or other connections can disrupt the carrier gas flow and cause peak distortion.
-
Contaminated Inlet Liner: An accumulation of non-volatile residues in the inlet liner can create active sites and interfere with the sample transfer to the column.
Q: Only some of my hydrocarbon peaks are tailing, particularly the later-eluting ones. What should I investigate?
A: When only specific peaks are tailing, the problem is more likely due to chemical interactions between the analytes and the GC system or issues related to the chromatographic method. Consider the following:
-
Active Sites: Polar or active compounds can interact with active sites in the GC system, such as silanol (B1196071) groups on the column or in the liner, causing peak tailing.[8] While hydrocarbons are generally non-polar, some may have functional groups that can interact with these sites.
-
Column Contamination: Over time, the stationary phase at the head of the column can become contaminated with non-volatile sample matrix components, leading to poor peak shape for analytes that interact with these contaminants.[4][9]
-
Inadequate Inlet Temperature: If the inlet temperature is too low, higher-boiling hydrocarbons may not vaporize completely or quickly enough, resulting in a slow and incomplete transfer to the column, which causes tailing.[4]
-
Sub-optimal Oven Temperature Program: A temperature ramp that is too slow may not be sufficient to keep larger hydrocarbon molecules moving through the column efficiently, leading to band broadening and tailing.[10]
Guide 2: Inlet and Column Maintenance
Q: How can I prevent peak tailing caused by inlet issues?
A: Regular inlet maintenance is crucial for preventing peak tailing.[4][11] This includes:
-
Replacing the Septum: Septa should be replaced regularly to prevent leaks and the introduction of septum particles into the liner.[11]
-
Replacing the Inlet Liner: The liner should be inspected and replaced frequently, especially when analyzing dirty samples. A contaminated liner is a common source of active sites and can lead to peak tailing.
-
Cleaning the Inlet: Periodically, the entire inlet should be cleaned to remove any accumulated residues.
Q: My peaks are still tailing after performing inlet maintenance. Could the column be the problem?
A: Yes, if inlet maintenance does not resolve the issue, the column is the next component to investigate. Common column-related problems include:
-
Contamination at the Head of the Column: Non-volatile residues from the sample can accumulate at the beginning of the column. Trimming a small section (10-20 cm) from the inlet end of the column can often restore peak shape.[9][12]
-
Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen at high temperatures or aggressive chemical substances. This can lead to a general decline in performance, including peak tailing. In this case, the column may need to be replaced.
-
Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector.[6][7][13]
Data Presentation
The following table summarizes the qualitative impact of various GC parameters on peak shape in hydrocarbon analysis. Quantitative effects are highly dependent on the specific analytes, column, and instrument conditions.
| Parameter | Effect on Peak Shape | General Guidance for Hydrocarbon Analysis |
| Injection Volume | Injecting too large a sample volume can overload the column, leading to peak fronting or tailing.[14][15] | Keep the injection volume as small as possible while still achieving the required sensitivity. For splitless injections, consider using a solvent with a boiling point lower than the initial oven temperature to improve focusing.[1] |
| Inlet Temperature | An inlet temperature that is too low can cause incomplete or slow vaporization of high-boiling hydrocarbons, resulting in peak tailing.[4] | The inlet temperature should be high enough to ensure rapid and complete vaporization of all target hydrocarbons. A general starting point is 50°C above the boiling point of the least volatile component. |
| Oven Temperature Program | A slow temperature ramp can lead to band broadening and peak tailing for later-eluting hydrocarbons.[10] | Use a temperature program with a ramp rate that is sufficient to elute all hydrocarbons as sharp, symmetrical peaks. A faster ramp rate can often improve peak shape for high-boiling compounds.[16] |
| Carrier Gas Flow Rate | An optimal flow rate ensures sharp peaks. A flow rate that is too low can lead to band broadening due to diffusion, while a flow rate that is too high may not allow for sufficient interaction with the stationary phase.[14] | Set the carrier gas flow rate to the optimal linear velocity for the carrier gas being used (e.g., Helium, Hydrogen). |
| Column Bleed | While not directly causing peak tailing of analytes, high column bleed can result in a rising baseline, which can interfere with the integration of late-eluting peaks. | Use high-quality, low-bleed columns and condition them properly before use. Avoid exceeding the column's maximum operating temperature. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol outlines the steps for routine maintenance of a standard split/splitless GC inlet.
-
Cool Down the Inlet: Before performing any maintenance, ensure the inlet temperature has cooled to a safe level (typically below 50°C).
-
Turn Off Gases: Turn off the carrier and split vent gas flows at the instrument.
-
Remove the Septum Nut: Carefully unscrew the septum nut.
-
Replace the Septum: Remove the old septum using tweezers and replace it with a new one. Avoid touching the new septum with your bare hands. Do not overtighten the septum nut upon reassembly.[4]
-
Remove the Inlet Liner: Use tweezers to carefully remove the inlet liner.[4]
-
Install a New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[4]
-
Reassemble the Inlet: Reassemble the inlet components in the reverse order of disassembly.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.
Protocol 2: GC Column Trimming
This protocol describes the procedure for trimming the inlet end of a fused silica (B1680970) capillary column.
-
Cool Down the Oven: Ensure the GC oven is at room temperature.
-
Disconnect the Column from the Inlet: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, light score on the polyimide coating of the column, approximately 10-20 cm from the end.[3][13][17]
-
Break the Column: Gently flick the column on the opposite side of the score to create a clean, square break.[3]
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards.[13][17] If the cut is not clean, repeat the process.
-
Reinstall the Column: Reinstall the column into the inlet, ensuring the correct installation depth as per the instrument manufacturer's instructions.[12]
-
Leak Check: After reinstallation, perform a leak check at the inlet fitting.
Protocol 3: GC Column Conditioning
Proper conditioning of a new GC column is essential to remove any residual solvents and contaminants and to ensure a stable baseline.
-
Install the Column: Install the new column in the GC inlet, but do not connect the other end to the detector.[7]
-
Purge with Carrier Gas: Set the carrier gas flow rate according to the column manufacturer's recommendations and purge the column for 15-30 minutes at room temperature to remove any air.[6][7][18]
-
Temperature Program: Set the initial oven temperature to 40-50°C. Program the oven to ramp up to the column's maximum isothermal temperature (or 20°C above the final temperature of your analytical method, whichever is lower) at a rate of 5-10°C/minute.[6][8][12]
-
Hold at Maximum Temperature: Hold the column at the maximum temperature for 1-2 hours, or until a stable baseline is achieved.[7][18]
-
Cool Down and Connect to Detector: Cool down the oven to the initial temperature of your method. Turn off the carrier gas flow and carefully connect the column to the detector.
-
Final Check: Restore the carrier gas flow, perform a leak check at the detector fitting, and run a blank gradient to ensure the baseline is stable.
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing peak tailing in GC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Condition a New Capillary GC Column [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
Technical Support Center: Zeolite Catalyst Selectivity for C12 Isomers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on improving the selectivity of zeolite catalysts for C12 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the selectivity of zeolite catalysts for C12 isomers?
A1: The selectivity towards specific C12 isomers is primarily governed by the catalyst's properties and the reaction conditions. Key factors include:
-
Pore Architecture and Size: The shape and size of zeolite channels play a crucial role in shape-selective catalysis. Zeolites with 10-membered-ring channels often favor the formation of mono-branched isomers, while 12-membered-ring zeolites, though more active, may produce more cracking products.[1] An optimal channel dimension for maximizing multi-branched isomers is suggested to be between 5.6 × 6.0 Å and 6.5 × 7.0 Å.[2]
-
Acidity: The type, strength, and distribution of acid sites are critical. Brønsted acid sites are essential for the skeletal rearrangement of alkanes.[1] Modifying the acidity, for instance through alkali treatment, can significantly increase isomer selectivity by optimizing the distribution of Brønsted acid sites.[1]
-
Metal-Acid Balance: In bifunctional catalysts (e.g., Pt-loaded zeolites), the ratio between metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization) is crucial for activity, selectivity, and stability.[1][3]
-
Mass Transport: Diffusion limitations within the zeolite's micropores can lead to secondary reactions like cracking, reducing the desired isomer yield. Creating hierarchical structures with mesopores can improve mass transport.[4][5][6]
Q2: My catalyst shows high conversion of n-dodecane but low selectivity to the desired isomers. What is the likely cause?
A2: High conversion with low isomer selectivity often points to undesirable side reactions, primarily cracking. This can be caused by:
-
Excessively Strong Acid Sites: Highly acidic zeolites can promote C-C bond cleavage (cracking) over skeletal isomerization.[3][6]
-
Large Pore Zeolites: Zeolites with large pores, like Mordenite (MOR), may offer less steric hindrance, which can lead to a higher rate of cracking reactions compared to medium-pore zeolites.[2]
-
Mass Transfer Limitations: If the desired isomers cannot diffuse out of the zeolite pores quickly, they may undergo further reactions, including cracking, on the active sites.[7][8]
-
High Reaction Temperature: Increasing the temperature to achieve higher conversion can also accelerate the rate of cracking.[1][5]
Q3: How can I reduce cracking and improve selectivity towards C12 isomers?
A3: To suppress cracking and enhance isomer selectivity, consider the following strategies:
-
Optimize Acidity: Modify the zeolite to reduce the strength or density of strong acid sites. This can be achieved through methods like steaming, alkali treatment, or ion exchange.[1][3] For example, an alkali treatment can increase isomer selectivity from 59.5% to 87.3%.[1]
-
Select Appropriate Pore Size: Use medium-pore zeolites (e.g., ZSM-12, ZSM-22) that provide shape selectivity, favoring isomerization while hindering the formation of bulky transition states that lead to cracking.[2]
-
Enhance Mass Transport: Introduce mesoporosity to create a hierarchical pore structure. This shortens diffusion path lengths, allowing products to exit the catalyst crystal faster, thus preventing secondary cracking reactions.[4][5]
-
Adjust Reaction Conditions: Lowering the reaction temperature can help favor isomerization over cracking, although this may also decrease the overall conversion rate.[1] Optimizing the hydrogen-to-hydrocarbon ratio is also important in bifunctional catalysis.[3]
Q4: My catalyst deactivates quickly. What are the common causes and solutions?
A4: Rapid catalyst deactivation is a common issue, often caused by coke formation that blocks pores and active sites.[5][9]
-
Causes of Coking: Coke originates from the polymerization of reactive intermediates on the acid sites of the catalyst.[5] Factors that accelerate coking include high reaction temperatures, strong acidity, and diffusion limitations.[3][5]
-
Solutions:
-
Improve Mass Transport: Hierarchical zeolites with interconnected meso- and micropores can reduce coking by facilitating the diffusion of molecules in and out of the pores.[4][5]
-
Control Acidity: Modifying the catalyst's acidity can reduce the rate of coke-forming reactions.
-
Optimize Metal Function: In bifunctional catalysts, the metal component can help mitigate coking by hydrogenating coke precursors.[7]
-
Co-feeding Water: In some cases, co-feeding water can suppress deactivation by facilitating the removal of adsorbed species from the catalyst surface.[9]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Selectivity to Multi-branched Isomers | 1. Inappropriate Pore Size: Zeolite channels are too small, sterically hindering the formation of di- or multi-branched isomers (e.g., ZSM-22).[2] | 1. Change Zeolite Type: Switch to a zeolite with a slightly larger pore diameter, such as ZSM-12 (5.6 × 6.0 Å), which has shown higher selectivity for multi-branched isomers.[2] |
| 2. Insufficient Brønsted Acidity: The rate of skeletal rearrangement is too low.[1] | 2. Modify Catalyst: Perform a post-synthesis treatment (e.g., controlled alkali treatment) to increase the number of accessible Brønsted acid sites.[1] | |
| High Yield of Cracking Products (e.g., | 1. Pore Structure: Large pores offer insufficient shape selectivity, promoting cracking (e.g., MOR).[2] | 1. Select Medium-Pore Zeolite: Utilize a 10-membered-ring zeolite to impose steric constraints that favor isomerization over cracking.[1] |
| 2. Strong Acidity: Excessively strong acid sites catalyze C-C bond cleavage. | 2. Moderate Acidity: Use techniques like ion-exchange with alkali metals or steaming to reduce acid strength.[3][10] | |
| 3. Poor Metal-Acid Balance: Insufficient hydrogenation function compared to acid function. | 3. Optimize Metal Loading: Adjust the platinum or nickel content to ensure a proper balance with the number of acid sites.[3] | |
| Rapid Catalyst Deactivation | 1. Coke Formation: Diffusion limitations trap coke precursors within the micropores.[3][5] | 1. Create Hierarchical Pores: Introduce mesoporosity via desilication or other post-synthesis methods to improve molecular transport.[5] |
| 2. Irreversible Adsorption: Strong binding of reactants or products to active sites.[6] | 2. Modify Surface Properties: Functionalize the external surface to reduce strong adsorption sites. Silanization can be used to deactivate external surface acidity.[11] |
Quantitative Data Summary
Table 1: Comparison of Different Zeolites for n-Dodecane Hydroisomerization
| Catalyst | Pore Size (Å) | Conversion (%) | Isomer Selectivity (%) | Multi-branched Isomer Selectivity (%) | Reference |
| Pt/ZSM-22 | 4.6 x 5.7 | 90 | ~83 | 17 | [2] |
| Pt/ZSM-12 | 5.6 x 6.0 | 90 | ~60 | 55 | [2] |
| Pt/MOR | 6.5 x 7.0 | >90 | Low | Low (Serious Cracking) | [2] |
Table 2: Effect of Post-Synthesis Alkali Treatment on Pt/ZSM-22 Catalyst Performance
| Catalyst Sample | Isomer Selectivity (%) | Isomer Yield (%) | Reference |
| Parent Pt/ZSM-22 | 59.5 | 43.3 | [1] |
| Alkali-Treated Pt/ZSM-22 | 87.3 | 69.8 | [1] |
Experimental Protocols
Protocol 1: n-Dodecane Hydroisomerization
This protocol describes a typical procedure for testing zeolite catalysts in the hydroisomerization of n-dodecane.
-
Catalyst Preparation:
-
The zeolite (e.g., H-ZSM-22) is loaded with a noble metal (e.g., 0.5 wt% Pt) via incipient wetness impregnation using an aqueous solution of a metal precursor (e.g., H₂PtCl₆).
-
The impregnated catalyst is dried overnight at 120°C.
-
The catalyst is then calcined in flowing dry air at a specified temperature (e.g., 550°C) for several hours.[12]
-
-
Catalytic Reaction:
-
A fixed-bed continuous-flow reactor is loaded with the catalyst powder (e.g., 0.5 g).
-
The catalyst is reduced in situ under flowing H₂ at a high temperature (e.g., 400°C) for several hours.
-
After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250-350°C) under H₂ flow.
-
The liquid feed (n-dodecane) is introduced into the reactor using a high-pressure liquid pump along with a co-feed of H₂.
-
Typical reaction conditions: Pressure = 1-5 MPa, Weight Hourly Space Velocity (WHSV) = 1-5 h⁻¹, H₂/n-dodecane molar ratio = 10-20.
-
-
Product Analysis:
-
The reactor effluent is cooled, and the liquid and gas phases are separated.
-
The products are analyzed offline using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., PONA).
-
Conversion and selectivity are calculated based on the carbon balance and the peak areas of the reactants and products.[10]
-
Protocol 2: Catalyst Characterization - Temperature Programmed Desorption (TPD)
This protocol outlines the measurement of catalyst acidity using TPD of a basic probe molecule like ammonia (B1221849) or t-butylamine.[10]
-
Sample Preparation:
-
A known mass of the zeolite catalyst (e.g., 100 mg) is placed in a quartz U-tube reactor.
-
The sample is pre-treated by heating under an inert gas flow (e.g., He or N₂) to a high temperature (e.g., 550°C) to remove any adsorbed water and impurities.
-
-
Probe Molecule Adsorption:
-
The sample is cooled to a lower temperature (e.g., 100°C).
-
A gas mixture containing the probe molecule (e.g., 5% NH₃ in He) is passed over the sample until saturation is achieved.
-
The system is then purged with an inert gas for an extended period to remove any physisorbed probe molecules.
-
-
Temperature Programmed Desorption:
-
The temperature of the sample is increased linearly (e.g., 10°C/min) under a constant flow of inert gas.
-
The concentration of the desorbed probe molecule in the effluent gas is monitored continuously using a Thermal Conductivity Detector (TCD) or a mass spectrometer.
-
The resulting TPD profile (desorption signal vs. temperature) provides information on the total number of acid sites (from the integrated area) and the distribution of acid strengths (from the desorption temperatures).
-
Visualizations
Caption: Troubleshooting workflow for low C12 isomer selectivity.
Caption: Reaction mechanism for n-alkane hydroisomerization.
Caption: Decision tree for selecting a catalyst modification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sels-group.eu [sels-group.eu]
- 9. mdpi.com [mdpi.com]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. samson.chem.umass.edu [samson.chem.umass.edu]
Technical Support Center: Long-Term Stability of Branched Alkanes in Fuel Blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the long-term stability of branched alkanes in fuel blends.
Frequently Asked Questions (FAQs)
Q1: Why are branched alkanes preferred over straight-chain alkanes in some fuels like gasoline?
A1: Branched alkanes are generally more stable and resistant to autoignition under compression compared to their straight-chain counterparts.[1][2][3] This property is crucial for gasoline engines, as it prevents premature combustion, a phenomenon known as "engine knock," which can damage the engine and reduce efficiency.[1][2] For example, 2,2,4-trimethylpentane (B7799088) (an isomer of octane) has an octane (B31449) rating of 100, while n-octane has a negative rating, making it a poor fuel for spark-ignition engines.[2]
Q2: What are the primary long-term stability issues encountered with fuel blends containing branched alkanes?
A2: The primary long-term stability issues stem from oxidation and microbial contamination.[4][5] Over time, exposure to oxygen, heat, and light can lead to a series of chemical reactions (autoxidation) that form undesirable products like soluble gums and insoluble sludge.[6][7][8] Microbial growth, particularly at the fuel-water interface, can also lead to degradation, the formation of corrosive by-products, and filter plugging.[4][5]
Q3: How does the degree of branching affect the oxidative stability of alkanes?
A3: The relationship is complex. While branched alkanes are more stable in terms of combustion (resisting autoignition), their oxidative stability during storage can be lower than n-alkanes. This is because the carbon-hydrogen bonds on tertiary carbons (a carbon atom bonded to three other carbon atoms), which are prevalent in highly branched structures, have lower bond dissociation energy.[6] This makes them more susceptible to initiating the free-radical chain reactions of autoxidation.[6] However, some studies also suggest that a high degree of branching can lead to high oxidation stability.[9][10]
Q4: What are the visible signs of fuel blend instability during storage?
A4: Visual indicators of fuel degradation include the formation of haze, darkening of the fuel color, and the presence of particulates or sediment (sludge) at the bottom of the storage container.[4] These are signs that oxidation products have formed and may have precipitated out of the solution.
Troubleshooting Guide
Issue 1: Formation of Gums and Insoluble Sludge in the Fuel Blend
-
Symptoms: You observe a sticky residue (gum) upon evaporation, or a dark, solid precipitate (sludge) has formed in your stored fuel blend. This can lead to clogged filters and fuel injectors in experimental setups.[5]
-
Probable Cause: This is a classic sign of oxidative degradation. Unsaturated compounds, if present, are highly prone to oxidation, but branched alkanes can also oxidize over long periods, especially when exposed to heat, light, and oxygen.[7][8] The presence of catalytic metals like copper or zinc can accelerate this process.[4]
-
Troubleshooting Steps:
-
Visual Inspection: Confirm the presence of insolubles. Use ASTM D4176 for a standardized visual inspection procedure.[4]
-
Filtration: Filter a sample of the fuel to separate the insolubles. The amount of filtered material can be quantified gravimetrically.
-
Chemical Analysis: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify the chemical nature of the gums and sludge. This can help determine the source of the instability.[5][11]
-
Review Storage Conditions: Check storage logs for temperature fluctuations, exposure to light, and the integrity of the container's seal (to prevent oxygen ingress).
-
-
Prevention:
-
Store fuel blends in cool, dark conditions.[4]
-
Use containers made of non-reactive materials. Avoid contact with copper and zinc.[4]
-
Minimize headspace in the storage container to reduce the amount of available oxygen.[4]
-
Consider adding an antioxidant additive to the blend to inhibit the oxidation process.[7]
-
Issue 2: Microbial Growth and Contamination
-
Symptoms: You notice a slimy layer or fungal mats, often at the interface between the fuel and any free water.[4][5] This may be accompanied by a foul odor and can cause corrosion and blockages.
-
Probable Cause: Water is the primary enabler of microbial growth in fuel. Condensation or direct contamination can lead to the proliferation of bacteria and fungi that use the hydrocarbons as a food source.[4]
-
Troubleshooting Steps:
-
Water Detection: Test for the presence of free water at the bottom of the tank.
-
Microbial Testing: Use commercially available test kits to confirm the presence and level of microbial activity in both the fuel and water phases.[4][5]
-
Microscopy: Analyze a sample from the interface layer under a microscope to identify the types of microorganisms present.
-
-
Prevention:
-
Keep the fuel blend as dry as possible by regularly draining any free water from storage containers.[4]
-
If water contamination is unavoidable, consider using a biocide additive to control microbial growth.
-
Data on Fuel Stability
The stability of fuel blends is often assessed using accelerated aging tests. The data below illustrates typical results from such tests, showing the formation of insolubles under oxidative stress.
Table 1: Influence of Fuel Composition on Insoluble Formation (ASTM D2274)
| Fuel Blend Component | Test Duration (hours) | Filterable Insolubles (mg/100 mL) | Adherent Insolubles (mg/100 mL) | Total Insolubles (mg/100 mL) |
|---|---|---|---|---|
| Petroleum Diesel (F-76) | 16 | 0.8 | 1.5 | 2.3 |
| Hydroprocessed Renewable Diesel (HRD-76) | 16 | 0.2 | 0.5 | 0.7 |
| Farnesane (SIP-76, a branched alkane) | 16 | < 0.1 | 0.2 | < 0.3 |
| 50/50 Blend (F-76 / HRD-76) | 16 | 0.4 | 0.9 | 1.3 |
Data synthesized from findings indicating that renewable diesels composed of n-alkanes and branched alkanes, like HRD-76 and SIP-76, show greater stability and form fewer insolubles than conventional petroleum diesel.[12]
Key Experimental Protocols
1. ASTM D2274: Oxidation Stability of Distillate Fuel Oil (Accelerated Method)
-
Objective: To assess the tendency of a distillate fuel to form sludge and gums under accelerated oxidizing conditions.
-
Methodology:
-
A 350 mL sample of the fuel is placed in a glass container.
-
The container is placed in an oil bath maintained at 95°C.
-
Oxygen is bubbled through the sample at a rate of 3 L/h for 16 hours.
-
After aging, the sample is cooled and filtered through a Gooch crucible.
-
The total amount of insoluble material, including filterable and adherent insolubles, is determined gravimetrically.
-
2. ASTM D6468: High-Temperature Stability of Middle Distillate Fuels
-
Objective: To evaluate the relative thermal stability of middle distillate fuels under high-temperature aging with limited air exposure.[13]
-
Methodology:
-
Filter at least 100 mL of the fuel sample.
-
Measure two separate 50 mL volumes of the filtered fuel into open aging tubes.[13]
-
Place the uncapped tubes into a heating bath set to 150°C for a period of 90 or 180 minutes. The tubes are shielded from direct light.[13]
-
After the specified time, remove the tubes and allow them to cool in the dark at ambient temperature.[13]
-
The aged samples are then typically analyzed for the formation of insolubles (sludge) and color change.
-
3. ASTM D525: Oxidation Stability of Gasoline (Induction Period Method)
-
Objective: To measure the resistance of gasoline to gum formation under accelerated oxidation conditions.[4]
-
Methodology:
-
A sample of gasoline is placed in a pressure vessel.
-
The vessel is filled with oxygen to a pressure of 100 psi and heated in a water bath to 100°C.[14][15]
-
The pressure inside the vessel is monitored continuously.
-
The "induction period" is the time elapsed until a sharp drop in pressure occurs, indicating the onset of rapid oxidation. A longer induction period signifies greater stability.
-
Visualizations
Caption: Troubleshooting workflow for fuel blend instability.
References
- 1. ftloscience.com [ftloscience.com]
- 2. enthalpy - Why are branched alkanes used as fuels instead of straight chain alkanes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Fuel Stability Testing [intertek.com]
- 5. Seahawk Services > Services > Troubleshooting Analysis and Fuel Blending [seahawkservices.com]
- 6. researchgate.net [researchgate.net]
- 7. lanzochem.com [lanzochem.com]
- 8. transformer-tester.com [transformer-tester.com]
- 9. researchgate.net [researchgate.net]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. ANALYTICAL METHODS - Toxicological Profile for Fuel Oils - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. hnei.hawaii.edu [hnei.hawaii.edu]
- 13. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. kelid1.ir [kelid1.ir]
Validation & Comparative
A Comparative Analysis of 4-Ethyl-2,3,5-trimethylheptane and Isooctane as High-Performance Fuel Additives
An objective guide for researchers and fuel scientists on the performance characteristics of two branched-chain alkanes as potential octane (B31449) enhancers.
This guide provides a detailed comparison of 4-Ethyl-2,3,5-trimethylheptane and the industry-standard, isooctane (B107328) (2,2,4-trimethylpentane), for their application as fuel additives. While isooctane is a well-characterized compound that defines the 100-point on the octane rating scale, this compound, a more complex C12 isoalkane, is explored for its potential as a high-performance fuel component. This comparison is based on established principles of hydrocarbon combustion and structure-property relationships, as direct experimental data for this compound is limited in publicly available literature.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of both compounds. These properties are crucial in determining their behavior in fuel blends, affecting aspects like volatility and energy density.
| Property | This compound | Isooctane (2,2,4-trimethylpentane) |
| Chemical Formula | C₁₂H₂₆ | C₈H₁₈ |
| Molecular Weight | 170.33 g/mol [1][2] | 114.23 g/mol [3] |
| Boiling Point | Not experimentally determined | 99.2 °C[3] |
| Melting Point | Not experimentally determined | -107.4 °C[3] |
| Density | Not experimentally determined | 0.692 g/cm³[3] |
Anti-Knock Properties: A Comparative Outlook
The primary measure of a fuel additive's efficacy in preventing premature detonation, or "engine knock," is its octane rating. This is quantified by the Research Octane Number (RON) and the Motor Octane Number (MON).
| Performance Metric | This compound | Isooctane |
| Research Octane Number (RON) | Not experimentally determined; predicted to be high | 100 (by definition)[3] |
| Motor Octane Number (MON) | Not experimentally determined; predicted to be high | 100 (by definition)[3] |
| Heat of Combustion | Not experimentally determined | -5461.3 kJ/mol |
Due to its highly branched structure, this compound is anticipated to exhibit excellent anti-knock characteristics, likely resulting in a high octane number. The branching of the alkane chain leads to greater molecular stability and more controlled combustion, which are key factors in preventing engine knock.[4][5][6]
Experimental Protocols
To empirically determine the performance of this compound as a fuel additive, standardized experimental protocols must be employed.
Octane Number Determination (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized Cooperative Fuel Research (CFR) engine.
-
ASTM D2699 (RON): This method evaluates the anti-knock performance of a fuel under relatively mild engine operating conditions (600 rpm). The test involves comparing the knocking intensity of the sample fuel with that of primary reference fuels (PRFs), which are blends of isooctane and n-heptane.[4][7] The RON is the percentage by volume of isooctane in the PRF blend that matches the knock intensity of the test fuel.[4]
-
ASTM D2700 (MON): This test assesses anti-knock performance under more severe conditions (900 rpm and higher intake mixture temperature) to simulate highway driving. The procedure is similar to the RON test, comparing the test fuel's knock intensity to that of PRF blends.
Heat of Combustion
The heat of combustion can be determined experimentally using a bomb calorimeter. The fuel sample is placed in a sealed container (the "bomb"), which is then filled with high-pressure oxygen and submerged in a known quantity of water. The fuel is ignited, and the heat released by the combustion reaction is absorbed by the surrounding water, allowing for the calculation of the heat of combustion based on the temperature change of the water.
Logical Relationship of Fuel Additive Properties
The following diagram illustrates the relationship between the chemical structure of an alkane and its performance as a fuel additive.
References
- 1. This compound | C12H26 | CID 53428902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 62198-58-7 [smolecule.com]
- 3. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 4. quora.com [quora.com]
- 5. ftloscience.com [ftloscience.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Comparative Study of Trimethylheptane Isomers as Octane Boosters
Published: December 21, 2025
This guide provides a comprehensive comparison of trimethylheptane isomers as potential octane (B31449) boosters for gasoline. The analysis focuses on their Research Octane Number (RON) and Motor Octane Number (MON), key indicators of anti-knock performance. This document is intended for researchers, scientists, and professionals in the field of fuel and drug development.
Introduction
The octane rating of a fuel is a critical measure of its ability to resist "knocking" or premature detonation during combustion in a spark-ignition engine. Higher octane fuels allow for higher compression ratios, leading to improved engine efficiency and performance. Branched-chain alkanes are known to have significantly higher octane numbers than their straight-chain counterparts. Trimethylheptane isomers, with their multiple methyl branches, are therefore of great interest as potential high-performance blending components for gasoline. This guide presents available data on the octane ratings of select trimethylheptane and structurally similar trimethylalkane isomers and details the standard experimental methods used for their determination.
Data Presentation: Octane Numbers of Trimethylalkane Isomers
The following table summarizes the available Research Octane Number (RON) and Motor Octane Number (MON) for several trimethylalkane isomers. The degree of branching in the molecular structure generally correlates with a higher octane rating.
| Compound | Chemical Formula | Research Octane Number (RON) | Motor Octane Number (MON) |
| 2,2,3-Trimethylpentane | C₈H₁₈ | 99.9 | 109.6 |
| 2,2,4-Trimethylpentane (Iso-octane) | C₈H₁₈ | 100.0 | 100.0 |
| 3,3,5-Trimethylheptane | C₁₀H₂₂ | 88.7 | Not Available |
Data sourced from "Structure-Property Analysis of Octane Numbers for Hydrocarbons (Alkanes, Cycloalkanes, Alkenes)"[1]
Experimental Protocols
The octane ratings presented in this guide are determined using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
1. Research Octane Number (RON) - ASTM D2699
The Research Octane Number (RON) is a measure of a fuel's anti-knock performance under relatively mild, low-speed engine operating conditions.[2]
-
Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted CFR engine.[2][3]
-
Procedure:
-
The CFR engine is operated at a constant speed of 600 rpm.[2]
-
The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the fuel sample being tested.
-
The performance of the test fuel is then compared to that of primary reference fuels (PRFs), which are blends of iso-octane (100 octane) and n-heptane (0 octane).[3][4]
-
The RON of the test fuel is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity under the same operating conditions.[4]
-
2. Motor Octane Number (MON) - ASTM D2700
The Motor Octane Number (MON) evaluates a fuel's anti-knock characteristics under more severe, high-speed engine conditions.[4][5]
-
Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted CFR engine, similar to the one used for RON testing.[5]
-
Procedure:
-
The CFR engine is operated at a higher speed of 900 rpm.
-
The fuel-air mixture is preheated before entering the combustion chamber.
-
The ignition timing is varied to further stress the fuel's knock resistance.
-
Similar to the RON test, the knock intensity of the sample fuel is compared to that of primary reference fuel blends.[5]
-
The MON of the test fuel is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the sample fuel under these more severe conditions.
-
Logical Workflow for Octane Number Determination
The following diagram illustrates the general workflow for determining the Research and Motor Octane Numbers of a fuel sample.
Caption: Workflow for RON and MON Determination.
Conclusion
References
A Comparative Guide to Spark-Ignition Engine Fuel Performance: Gasoline, Ethanol Blends, and the Potential of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of conventional gasoline, ethanol-gasoline blends, and the prospective performance of a highly branched alkane, 4-Ethyl-2,3,5-trimethylheptane, in spark-ignition (SI) engines. While direct experimental data for this compound is not extensively available in public literature, its performance characteristics can be inferred from the well-established principles of hydrocarbon fuel chemistry. This comparison is supported by experimental data for gasoline and ethanol (B145695) blends.
Executive Summary
The performance of a fuel in a spark-ignition engine is primarily determined by its ability to resist autoignition (knock), its energy content, and its combustion products. Highly branched alkanes are known to exhibit superior anti-knock qualities compared to their linear counterparts, making them desirable as high-performance fuel components.[1][2] Ethanol is a widely used oxygenated biofuel that also enhances octane (B31449) ratings and can reduce certain emissions. This guide will present a quantitative comparison of gasoline and various ethanol blends and provide a qualitative assessment of this compound's potential based on the known properties of similar chemical structures.
Data Presentation: A Comparative Analysis
The following table summarizes key performance indicators for unleaded gasoline and various ethanol blends. Due to the lack of specific experimental data for this compound, its properties are qualitatively assessed based on the general characteristics of highly branched alkanes.
| Fuel Type | Research Octane Number (RON) | Motor Octane Number (MON) | Energy Content (MJ/kg) | Stoichiometric Air-Fuel Ratio | Common Emission Profile Characteristics |
| Unleaded Gasoline (E0) | 91-98 | 81-88 | ~44.4 | ~14.7 | Baseline for HC, CO, NOx emissions. |
| E10 (10% Ethanol) | 93-100 | 83-90 | ~43.1 | ~14.1 | Reduced CO and HC emissions; slight increase or decrease in NOx depending on conditions. |
| E20 (20% Ethanol) | 95-102 | 85-92 | ~41.8 | ~13.5 | Further reduction in CO and HC; NOx can vary. |
| E85 (85% Ethanol) | ~105 | ~90 | ~28.9 | ~9.8 | Significant reduction in CO and HC; potential for lower NOx with optimized tuning. |
| This compound (Qualitative) | High (Predicted) | High (Predicted) | ~44.2 (Calculated) | ~15.0 | Expected to have clean combustion with low tendency for soot formation. Potential for low HC and CO due to complete combustion. NOx formation would be dependent on combustion temperature. |
The Role of Molecular Structure: Branched vs. Linear Alkanes
The performance differences between various hydrocarbon fuels are intrinsically linked to their molecular structure.
Caption: Impact of alkane structure on engine performance.
Linear alkanes, with their straight-chain structure, are more susceptible to autoignition under the high temperature and pressure conditions within an engine cylinder, leading to engine knock.[2] In contrast, the compact, branched structure of molecules like this compound provides greater chemical stability.[1] This stability allows for a more controlled and complete combustion process, resulting in a higher octane rating and potentially lower emissions of unburned hydrocarbons and carbon monoxide.
Experimental Protocols for Fuel Performance Evaluation
The determination of a fuel's performance in a spark-ignition engine involves a series of standardized tests conducted on a specialized engine test bed.
Key Experimental Procedures:
-
Octane Number Determination (RON and MON):
-
Apparatus: A Cooperative Fuel Research (CFR) engine is utilized. This is a single-cylinder engine with a variable compression ratio.
-
Procedure: The fuel being tested is run in the CFR engine under specific, standardized conditions for either Research Octane Number (RON) or Motor Octane Number (MON). The compression ratio is adjusted until a standard level of knock is detected. This result is then compared to the performance of primary reference fuels (mixtures of iso-octane and n-heptane) to determine the octane number.
-
-
Engine Performance and Emissions Testing:
-
Apparatus: A multi-cylinder spark-ignition engine is coupled to a dynamometer, which allows for precise control of engine speed and load. An exhaust gas analyzer is used to measure the concentrations of key emission components.
-
Procedure: The engine is operated at various speed and load points. At each point, key performance parameters such as torque, power, and fuel consumption are recorded. Simultaneously, the exhaust gas is sampled and analyzed for concentrations of hydrocarbons (HC), carbon monoxide (CO), and oxides of nitrogen (NOx).
-
The following diagram illustrates a typical workflow for evaluating the performance and emissions of a fuel in a spark-ignition engine.
Caption: Workflow of SI engine fuel performance and emissions testing.
Conclusion
References
A Comparative Analysis of 4-Ethyl-2,3,5-trimethylheptane and Alternative Fuel Additives on Environmental Impact and Performance
Disclaimer: Publicly available research and environmental impact studies specifically detailing the performance of 4-Ethyl-2,3,5-trimethylheptane as a fuel additive are limited. Consequently, this guide provides a comparative analysis based on the known properties of highly branched alkanes, for which this compound is a representative compound. For the purposes of this comparison, isooctane (B107328) (2,2,4-trimethylpentane), a well-studied branched alkane, will be used as a proxy to illustrate the performance characteristics of this class of compounds. This guide compares these characteristics to two common fuel additives: ethanol (B145695) and methyl tertiary-butyl ether (MTBE).
This document is intended for researchers, scientists, and drug development professionals interested in the environmental and performance profiles of fuel additives.
Executive Summary
The selection of a fuel additive has significant implications for engine performance and environmental impact. This guide compares the characteristics of highly branched alkanes, represented by this compound, with ethanol and MTBE. Highly branched alkanes are noted for their high octane (B31449) ratings and clean-burning properties, which can lead to improved engine efficiency and potentially lower certain emissions.[1] Ethanol is a renewable oxygenate that can reduce carbon monoxide and hydrocarbon emissions, but it also presents challenges such as increased evaporative emissions and potential material compatibility issues.[2][3] MTBE, also an oxygenate, is effective at reducing carbon monoxide emissions but has been largely phased out in many regions due to significant concerns about groundwater contamination.[4][5]
Performance and Environmental Impact Comparison
The following tables summarize the key performance and environmental characteristics of highly branched alkanes (represented by isooctane), ethanol, and MTBE as fuel additives.
Table 1: Key Performance Characteristics
| Characteristic | Highly Branched Alkanes (e.g., this compound / Isooctane) | Ethanol | Methyl Tertiary-Butyl Ether (MTBE) |
| Primary Function | Octane Enhancer | Octane Enhancer, Oxygenate | Octane Enhancer, Oxygenate |
| Typical Octane Number (RON) | High (Isooctane = 100) | High (~108-113) | High (~118) |
| Combustion Properties | Promotes smooth, controlled combustion, reducing engine knock.[1] | Can lead to leaner combustion, potentially reducing CO emissions.[6] | Promotes more complete combustion, reducing CO emissions.[7][8] |
| Energy Content | High | Lower than gasoline, potentially reducing fuel economy. | Lower than gasoline. |
| Material Compatibility | Generally compatible with existing fuel systems. | Can be corrosive to certain metals and elastomers in the fuel system.[3] | Generally compatible with standard fuel system materials. |
Table 2: Environmental Impact Profile
| Environmental Aspect | Highly Branched Alkanes (e.g., this compound / Isooctane) | Ethanol | Methyl Tertiary-Butyl Ether (MTBE) |
| Effect on CO Emissions | Generally low due to efficient combustion. | Can decrease CO emissions due to oxygen content.[6][9] | Decreases CO emissions.[8] |
| Effect on NOx Emissions | Variable, dependent on engine conditions. | Can increase or decrease NOx depending on the blend and engine calibration.[9][10] | Can lead to a slight increase in NOx emissions.[10] |
| Effect on Hydrocarbon Emissions | Lower unburned hydrocarbon emissions due to clean combustion.[1] | Can decrease overall hydrocarbon emissions, but may increase acetaldehyde (B116499) emissions.[2][9] | Can decrease hydrocarbon emissions.[6] |
| Particulate Matter (PM) | Clean-burning nature minimizes particulate matter production.[1] | Can reduce particulate matter emissions compared to non-oxygenated gasoline. | Can reduce particulate matter emissions. |
| Groundwater Contamination | Low solubility in water, lower risk compared to oxygenates. | Soluble in water but biodegrades relatively quickly.[11] | High solubility and persistence in groundwater, a significant environmental concern.[4][12] |
| Renewability | Typically derived from petroleum. | Can be produced from renewable feedstocks (e.g., corn, sugarcane). | Derived from fossil fuels (methanol and isobutylene).[13] |
| Other Environmental Concerns | Contribution to greenhouse gas emissions upon combustion (CO2). | Can increase evaporative emissions (VOCs).[2] Production can have land and water use impacts.[14] | Poses a significant threat to drinking water sources due to its persistence and mobility in groundwater.[12][15] |
Experimental Protocols
The evaluation of fuel additives on engine performance and environmental impact is conducted using standardized testing procedures. Below are descriptions of key experimental protocols.
Engine Emissions Testing: EPA Federal Test Procedure (FTP)
The U.S. Environmental Protection Agency's (EPA) Federal Test Procedure (FTP) is a standardized test for measuring vehicle emissions and fuel economy.[5]
-
Objective: To simulate a range of driving conditions and measure the exhaust emissions of regulated pollutants.
-
Methodology:
-
A test vehicle is placed on a chassis dynamometer.
-
The vehicle is driven through a standardized driving cycle that includes cold starts, accelerations, cruises, and decelerations, simulating urban and highway driving.
-
Exhaust gases are collected and analyzed for concentrations of carbon monoxide (CO), nitrogen oxides (NOx), hydrocarbons (HC), and particulate matter (PM).
-
The results are used to determine the emission rates in grams per mile.
-
-
Significance: The FTP provides a basis for regulatory compliance and allows for the comparison of emissions from different fuels and additives under controlled conditions.
Determination of Oxygenates in Gasoline: ASTM D5599
The ASTM D5599 standard test method is used to determine the amount of oxygenated compounds in gasoline.[16]
-
Objective: To quantify the mass concentration of specific oxygenates like ethanol and MTBE in gasoline.[16]
-
Methodology:
-
A sample of the gasoline is injected into a gas chromatograph (GC).
-
The GC separates the different components of the gasoline based on their boiling points.
-
An oxygen-selective flame ionization detector (O-FID) is used to detect and quantify the oxygen-containing compounds.[16]
-
-
Significance: This method is crucial for ensuring that fuel blends meet regulatory requirements for oxygen content and for quality control in the production of gasoline.
Engine Durability and Performance Testing: SAE Standards
The Society of Automotive Engineers (SAE) International develops standards for testing the impact of fuel additives on engine durability and performance.
-
Objective: To evaluate the long-term effects of a fuel additive on engine components and overall performance.
-
Methodology: These tests can involve a variety of procedures, including:
-
Engine dynamometer testing: Running an engine under controlled load and speed conditions for extended periods to assess wear, deposit formation, and performance changes.
-
Fleet testing: Using a fleet of vehicles under real-world driving conditions to evaluate the additive's impact on fuel economy, maintenance requirements, and engine life.[15]
-
-
Significance: SAE standards help ensure that fuel additives do not have adverse effects on engine components and can provide data to support performance claims.
Comparative Logic of Environmental Impacts
The following diagram illustrates the logical flow for comparing the environmental impacts of different fuel additives.
Conclusion
The choice of a fuel additive involves a trade-off between performance enhancement and environmental impact. Highly branched alkanes like this compound offer the advantage of high octane ratings and clean combustion, which can contribute to improved engine performance and potentially lower emissions of some pollutants.[1] However, as they are typically derived from petroleum, they do not offer the renewable benefits of bio-based additives like ethanol.
Ethanol, while renewable and effective at reducing certain exhaust emissions, presents challenges related to its lower energy density, potential for increased evaporative emissions, and material compatibility issues.[2][3] MTBE is an effective octane enhancer and oxygenate that reduces carbon monoxide emissions, but its significant and persistent contamination of groundwater has led to its widespread disuse in many areas.[4][12][15]
For researchers and professionals in drug development, understanding these trade-offs is crucial when considering the lifecycle and environmental footprint of various chemical compounds. Further research into the specific combustion byproducts and environmental fate of novel branched alkanes such as this compound is necessary to provide a more definitive comparison.
References
- 1. The Benefits of Isooctane in Fuel Performance [kangyangintl.com]
- 2. Alternative Fuels Data Center: Ethanol Vehicle Emissions [afdc.energy.gov]
- 3. The Corrosive Reality of Ethanol Fuel – Biobor Fuel Additives [biobor.com]
- 4. eia.gov [eia.gov]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTBE: A Cleaner Alternative to Traditional Gasoline Additives [vinatiorganics.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethanol and air quality: influence of fuel ethanol content on emissions and fuel economy of flexible fuel vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mde.maryland.gov [mde.maryland.gov]
- 11. Potential Health Risks of Ethanol in Gasoline - OEHHA [oehha.ca.gov]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. Methyl Tertiary Butyl Ether (MTBE) Groundwater Well Water Contaminants [knowyourh2o.com]
- 14. The Case Against More Ethanol: It's Simply Bad for Environment - Yale E360 [e360.yale.edu]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. ewg.org [ewg.org]
Comparative Toxicological Profile: C12 Branched Alkanes vs. C12 Linear Alkanes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Toxicity of C12 Branched and Linear Alkanes with Supporting Experimental Data
This guide provides a comprehensive comparison of the toxicological profiles of C12 branched alkanes (isoparaffins, such as isododecane) and C12 linear alkanes (n-dodecane). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use of these substances. The data is compiled from a range of toxicity studies, and where available, quantitative data is presented in tabular format for ease of comparison. Detailed experimental protocols for the key toxicological endpoints are also provided.
Executive Summary
Both C12 branched and linear alkanes exhibit a low order of toxicity across various endpoints, including acute oral, dermal, and inhalation toxicity, as well as repeated-dose and reproductive toxicity. For many studies, no adverse effects were observed even at the highest doses tested. However, aspiration of these substances into the lungs can cause chemical pneumonitis, a serious health hazard. While neither group of compounds is generally considered to be genotoxic, skin and eye irritation potential is a factor to consider. The primary mechanism of acute toxicity for alkanes is suggested to be a non-specific, physical disruption of cell membranes.
Quantitative Toxicity Data Comparison
The following tables summarize the available quantitative data for key toxicological endpoints for C12 branched alkanes (represented by isododecane where specific data is available) and C12 linear alkane (n-dodecane). It is important to note that for many endpoints, especially for branched alkanes, the data is reported as a limit dose (e.g., >5000 mg/kg), indicating low toxicity rather than a precise lethal dose.
Table 1: Acute Toxicity
| Endpoint | C12 Branched Alkanes (Isododecane) | C12 Linear Alkane (n-Dodecane) | Test Guideline |
| Oral LD50 (Rat) | >5000 mg/kg bw[1] | >5,000 mg/kg bw[2][3] | OECD 423 |
| Dermal LD50 (Rabbit) | >5000 mg/kg bw[1] | >5,000 mg/kg bw[2] | OECD 402 |
| Inhalation LC50 (Rat) | >21.4 mg/L (1 hr)[4] | >6.1 mg/L (4 h)[3] | OECD 403 |
Table 2: Irritation and Sensitization
| Endpoint | C12 Branched Alkanes (Isododecane) | C12 Linear Alkane (n-Dodecane) | Test Guideline |
| Skin Irritation (Rabbit) | Not irritating[4] | No irritant effect[2] | OECD 404 |
| Eye Irritation (Rabbit) | Not irritating[1][4] | No irritating effect[2] | OECD 405 |
| Skin Sensitization (Guinea Pig) | Not sensitizing[4] | No sensitizing effects known[2] | OECD 406 |
Table 3: Repeated-Dose Toxicity
| Endpoint | C12 Branched Alkanes (Isododecane) | C12 Linear Alkane (n-Dodecane) | Test Guideline |
| 90-Day Oral NOAEL (Rat) | ≥ 5,000 mg/kg bw/day[4] | 300 mg/kg/day (based on decreased male bodyweight gain at 1000 mg/kg/day)[5] | OECD 408 |
Table 4: Reproductive and Developmental Toxicity
| Endpoint | C12 Branched Alkanes (Isododecane) | C12 Linear Alkane (n-Dodecane) | Test Guideline |
| Reproductive Toxicity NOAEL (Rat) | Data not available | 1000 mg/kg/day (fertility)[5] | OECD 422 |
| Developmental Toxicity NOAEL (Rat) | Data not available | 300 mg/kg/day (based on decreased pup bodyweight gain)[5] | OECD 422 |
Table 5: Genotoxicity
| Endpoint | C12 Branched Alkanes (Isododecane) | C12 Linear Alkane (n-Dodecane) | Test Guideline |
| Bacterial Reverse Mutation (Ames Test) | No data available | Negative[5] | OECD 471 |
| In vitro Micronucleus Test | No data available | Negative (extended from nonane)[5] | OECD 487 |
Experimental Protocols
The toxicity data presented in this guide are primarily based on studies conducted according to the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These internationally recognized guidelines ensure the quality, consistency, and reliability of data. Below are brief descriptions of the methodologies for the key experiments cited.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method) This method is used to determine the acute oral toxicity of a substance. The test substance is administered in a single dose to a small number of fasted animals (usually rats), and the animals are observed for up to 14 days. Mortality and clinical signs of toxicity are recorded. The method uses a stepwise procedure with a limited number of animals at each step to classify the substance into a toxicity category.[6]
Acute Dermal Toxicity (OECD 402) This test assesses the toxicity of a substance following a single dermal application. The substance is applied to a small area of the skin of an animal (usually a rabbit or rat) and covered with a porous gauze dressing for 24 hours. The animals are observed for mortality and signs of systemic toxicity for 14 days.
Acute Inhalation Toxicity (OECD 403) This guideline evaluates the toxicity of a substance upon inhalation. Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours). Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days.
Skin Irritation/Corrosion (OECD 404) This test determines the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal (usually a rabbit) under a semi-occlusive patch for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[7]
Eye Irritation/Corrosion (OECD 405) This guideline assesses the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specified intervals.[3]
Skin Sensitization (OECD 406) This test evaluates the potential of a substance to cause skin sensitization (allergic contact dermatitis). The Guinea Pig Maximisation Test (GPMT) or the Buehler Test are commonly used. These tests involve an induction phase where the animals are exposed to the test substance, followed by a challenge phase to determine if an allergic reaction has developed.[5][8]
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408) This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days. The test substance is administered daily to several groups of animals (usually rats) at different dose levels. The study assesses a wide range of endpoints, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of various organs to determine the No-Observed-Adverse-Effect Level (NOAEL).[9]
Reproductive/Developmental Toxicity Screening Test (OECD 422) This screening test provides preliminary information on the potential effects of a substance on reproduction and development. The test substance is administered to male and female animals (usually rats) before, during, and after mating. The study evaluates effects on mating, fertility, pregnancy, maternal behavior, and the growth and development of the offspring.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471) This in vitro test is used to identify substances that can cause gene mutations. Strains of bacteria (e.g., Salmonella typhimurium) that require a specific amino acid for growth are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the amino acid.[10][11]
Visualizations
General Experimental Workflow for In Vivo Toxicity Testing
Proposed Mechanism of Alkane-Induced Membrane Toxicity
The primary mechanism of acute toxicity for alkanes is thought to be a non-specific biophysical interaction with the cell membrane. This interaction can lead to a disruption of the lipid bilayer, increased membrane fluidity, and subsequent impairment of membrane-bound protein function, ultimately leading to cellular dysfunction.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. maritimebeautyshop.com [maritimebeautyshop.com]
- 5. oecd.org [oecd.org]
- 6. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
Validation of 4-Ethyl-2,3,5-trimethylheptane octane number using ASTM methods
This guide provides a comprehensive overview of the standardized methodologies for determining the octane (B31449) number of spark-ignition engine fuels, with a focus on the American Society for Testing and Materials (ASTM) methods. While specific experimental data for 4-Ethyl-2,3,5-trimethylheptane is not publicly available, this document outlines the validation process and compares the octane ratings of several standard reference fuels and common fuel additives. The information presented here is intended for researchers, scientists, and professionals in the field of fuel and drug development.
Introduction to Octane Number
The octane number is a standard measure of a fuel's ability to resist "knock" or "pinging" during combustion in a spark-ignition internal combustion engine.[1] This premature detonation of the air-fuel mixture can lead to engine damage and reduced efficiency. The octane rating scale is defined by two primary reference fuels: n-heptane, which has poor anti-knock properties and is assigned an octane number of 0, and isooctane (B107328) (2,2,4-trimethylpentane), which has excellent anti-knock characteristics and is assigned an octane number of 100.[1][2][3][4][5][6] A fuel's octane number is determined by comparing its knocking characteristics to those of mixtures of n-heptane and isooctane.[6][7]
Two primary laboratory tests are used to measure the octane number of a fuel: the Research Octane Number (RON) and the Motor Octane Number (MON).
-
Research Octane Number (RON) (ASTM D2699): This test simulates low-speed, mild driving conditions, such as city driving.[8][9]
-
Motor Octane Number (MON) (ASTM D2700): This test represents more severe, high-speed, and high-load conditions, such as highway driving.[10]
The Anti-Knock Index (AKI), which is displayed on gasoline pumps in the United States, is the average of the RON and MON, calculated as (R+M)/2.[11]
Experimental Protocols: ASTM D2699 and ASTM D2700
The determination of RON and MON are conducted using a standardized Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.[8][9][12]
ASTM D2699: Standard Test Method for Research Octane Number (RON)
This method determines the knock characteristics of spark-ignition engine fuels under mild operating conditions.[8][13]
-
Operating Conditions:
-
Procedure:
-
The CFR engine is calibrated using primary reference fuels (blends of isooctane and n-heptane) or toluene (B28343) standardization fuels (TSF).[14]
-
The engine is warmed up to stable operating conditions.[14]
-
The fuel sample is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is achieved.
-
Two primary reference fuel blends, one with a slightly higher and one with a slightly lower octane number than the sample, are then tested.
-
The octane number of the sample is determined by interpolating between the knock readings of the two reference fuel blends.[15]
-
ASTM D2700: Standard Test Method for Motor Octane Number (MON)
This method evaluates the anti-knock performance of fuels under more severe engine conditions.[13]
-
Apparatus: A standard CFR engine is used.[12]
-
Operating Conditions:
-
Procedure:
-
Similar to the RON test, the CFR engine is calibrated with primary reference fuels or TSF blends.[16]
-
The engine is brought to the specified, more severe operating conditions.
-
The fuel sample is tested, and its knock intensity is bracketed between two primary reference fuel blends.
-
The MON is determined by interpolating the knock intensity of the sample with those of the reference fuels.
-
Data Presentation: Octane Number Comparison
While the specific octane number for this compound is not available in public literature, it is described as a branched-chain alkane with a high octane rating, suitable for use as a fuel additive.[17] The following table compares the RON and MON of standard reference fuels and other common fuel components.
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) | Anti-Knock Index (AKI) (R+M)/2 |
| n-Heptane | 0 | 0 | 0 |
| Isooctane (2,2,4-Trimethylpentane) | 100 | 100 | 100 |
| Ethanol (B145695) | ~109 | ~90 | ~99.5 |
| Toluene | 121 | 107 | 114 |
Note: The octane numbers for ethanol can vary slightly depending on the source and test conditions.[11][18][19][20][21] The values for toluene are also well-documented.[22][23][24][25]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of a fuel's octane number using ASTM methods.
Caption: Workflow for Octane Number Validation using ASTM Methods.
This guide has detailed the standardized procedures for octane number determination and provided a comparative context for evaluating fuel performance. The application of these ASTM methods is crucial for ensuring fuel quality and optimizing engine performance.
References
- 1. Octane rating - Wikipedia [en.wikipedia.org]
- 2. What is the octane number of n Heptane class 12 chemistry CBSE [vedantu.com]
- 3. acs.org [acs.org]
- 4. Heptane - Wikipedia [en.wikipedia.org]
- 5. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 6. Octane number of isooctane is A 50 B 25 C 100 D 15 class 10 chemistry CBSE [vedantu.com]
- 7. Heptane - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 8. matestlabs.com [matestlabs.com]
- 9. ASTM D2699 - eralytics [eralytics.com]
- 10. ASTM D2700 - eralytics [eralytics.com]
- 11. Alcohol and Octane [sunocoracefuels.com]
- 12. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 13. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 14. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 15. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 16. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 17. Buy this compound | 62198-58-7 [smolecule.com]
- 18. Alternative Fuels Data Center: Ethanol Fuel Basics [afdc.energy.gov]
- 19. Higher Octane | Better Fuel [mnfuels.com]
- 20. eesi.org [eesi.org]
- 21. quora.com [quora.com]
- 22. UFA-CHEM / Supplies / Oilchemistry / Petroleum toluene (methylbenzene, toluene) [ufachem.com]
- 23. Toluene - S4wiki [s4wiki.com]
- 24. alkydigger.net [alkydigger.net]
- 25. quora.com [quora.com]
A Comparative Analysis of Oxygenate Alternatives: 4-Ethyl-2,3,5-trimethylheptane, MTBE, and Ethanol
For researchers, scientists, and drug development professionals, the selection of appropriate chemical compounds is paramount. In the context of gasoline formulation, oxygenates play a crucial role in enhancing combustion efficiency and reducing harmful emissions. This guide provides a comparative analysis of Methyl tert-butyl ether (MTBE) and ethanol (B145695) as established oxygenate additives. An investigation into 4-Ethyl-2,3,5-trimethylheptane reveals its potential as a high-octane blending component; however, a lack of publicly available experimental data currently prevents a direct quantitative comparison of its performance against MTBE and ethanol.
This report summarizes key performance indicators for MTBE and ethanol, including octane (B31449) rating, Reid Vapor Pressure (RVP), energy content, and emission characteristics. Detailed experimental protocols for standard industry tests are also provided to ensure a comprehensive understanding of the data presented.
Quantitative Performance Data
The following tables summarize the key performance characteristics of MTBE and ethanol as gasoline oxygenates. Due to the absence of available experimental data for this compound in the public domain, it is not included in this direct comparison.
Table 1: Key Fuel Properties
| Property | MTBE | Ethanol | This compound |
| Research Octane Number (RON) | 115-135[1] | ~109[2] | High (Specific value not available)[3] |
| Motor Octane Number (MON) | 98-110[1] | ~90 | Not available |
| Reid Vapor Pressure (RVP) (psi) | ~8[4] | ~18[4] | Not available |
| Energy Content (MJ/L) | ~26[1] | ~21.2 | Not available |
Table 2: Engine Performance and Emissions Data (Illustrative from Experimental Studies)
| Parameter | Base Gasoline | Gasoline + 10% MTBE | Gasoline + 10% Ethanol |
| Brake Thermal Efficiency (%) | Varies | Increase of ~2.4% observed in one study[5] | Can lead to increased thermal efficiency[6] |
| Carbon Monoxide (CO) Emissions | Baseline | Significant Reduction[5][7] | Significant Reduction[8][9] |
| Hydrocarbon (HC) Emissions | Baseline | Significant Reduction[5][7] | Reduction[8][9] |
| Nitrogen Oxides (NOx) Emissions | Baseline | Increase reported in some studies[5] | Increase reported in some studies[9] |
Note: The values presented in Table 2 are illustrative and can vary significantly depending on the base gasoline, engine type, and operating conditions.
Experimental Protocols
The data presented in this guide are typically obtained through standardized testing procedures developed by organizations such as ASTM International. Below are detailed summaries of the methodologies for key experiments.
Octane Number Determination (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder, four-stroke cycle, variable compression ratio engine, often referred to as a Cooperative Fuel Research (CFR) engine[10][11][12][13][14].
ASTM D2699 (RON): This test method simulates low-severity engine conditions, such as city driving with low speeds and frequent stops. The CFR engine is run under specific, controlled conditions, and the knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane) with known octane numbers[10][13].
ASTM D2700 (MON): This method simulates more severe, high-speed highway driving conditions[11][14][15]. Similar to the RON test, a CFR engine is used to compare the knock characteristics of the test fuel against primary reference fuels under a different set of more stringent operating conditions[11][15].
Reid Vapor Pressure (RVP) Measurement
Reid Vapor Pressure is a measure of the volatility of gasoline and is determined using methods such as ASTM D323[2][16][17][18][19].
ASTM D323 (Reid Method): This test involves placing a chilled sample of the fuel in a vapor pressure apparatus. The apparatus consists of a liquid chamber and a vapor chamber. After the sample is introduced, the apparatus is immersed in a water bath at 37.8 °C (100 °F) and shaken periodically until a constant pressure is observed. This pressure reading is the Reid Vapor Pressure[2][18][19].
Engine Performance and Emissions Testing
Engine performance and exhaust emissions are evaluated using an engine dynamometer test stand[20][21].
Engine Dynamometer Testing: A test engine is mounted on a dynamometer, which can apply a load and measure the engine's power and torque output. The engine is fueled with the test blend, and various parameters are monitored under controlled operating conditions (e.g., speed and load).
Exhaust Gas Analysis: The exhaust gas is collected and analyzed using techniques like gas chromatography to determine the concentrations of various pollutants, including carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx)[22][23][24][25][26].
References
- 1. scribd.com [scribd.com]
- 2. Buy this compound | 62198-58-7 [smolecule.com]
- 3. legacy.sae.org [legacy.sae.org]
- 4. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 5. Comprehensive Efficiency Analysis of Ethanol–Gasoline Blends in Spark Ignition Engines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ASTM D2699 RON Test Method [sh-sinpar.com]
- 10. ASTM D2700 MON Test Method [sh-sinpar.com]
- 11. ASTM D2699 - eralytics [eralytics.com]
- 12. matestlabs.com [matestlabs.com]
- 13. ASTM D2700 - eralytics [eralytics.com]
- 14. matestlabs.com [matestlabs.com]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D323 - eralytics [eralytics.com]
- 17. ASTM D323 | AutoREID | Automated REID Vapor Pressure apparatus [creapetrochem.com.au]
- 18. ASTM D323 (Reid Vapor Pressure) – SPL [spllabs.com]
- 19. Schematic of engine dynamometer test setup. [jtte.chd.edu.cn]
- 20. trinityfueladditives.com [trinityfueladditives.com]
- 21. lotusinstruments.com [lotusinstruments.com]
- 22. azom.com [azom.com]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. secjhuapl.edu [secjhuapl.edu]
- 26. Data available for evaluating the risks and benefits of MTBE and ethanol as alternative fuel oxygenates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Combustion Characteristics of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combustion characteristics of highly branched alkanes against their linear counterparts, supported by experimental data. Understanding these characteristics is crucial for applications ranging from engine performance and fuel design to safety assessments in various industrial processes.
Executive Summary
Highly branched alkanes exhibit distinct combustion behaviors compared to their straight-chain isomers. Generally, increased branching leads to higher resistance to autoignition (longer ignition delay times) and slower flame propagation (lower laminar flame speeds). This is primarily attributed to the molecular structure, which influences the stability of radical species formed during combustion. The formation of pollutants, such as soot and nitrogen oxides (NOx), is also affected by the degree of branching, although trends can be more complex and depend on specific combustion conditions. This guide synthesizes key experimental findings to provide a clear comparison of these critical combustion parameters.
Data Presentation
Ignition Delay Times
Ignition delay time (IDT) is a critical parameter characterizing the autoignition propensity of a fuel. Highly branched alkanes generally exhibit longer ignition delay times than their linear isomers, making them more resistant to knocking in internal combustion engines. This is a key reason why iso-octane is a primary reference fuel with a high octane (B31449) rating.
| Alkane Isomers | Experimental Conditions | Ignition Delay Time (ms) | Reference |
| Butane | |||
| n-Butane | T = 660-1010 K, P = 14-36 bar, φ = 1.0 | Shorter | [1][2] |
| iso-Butane | T = 660-1010 K, P = 14-36 bar, φ = 1.0 | Longer (below ~900 K) | [1][2] |
| Pentane | |||
| n-Pentane | T = 641-1410 K, P = 10 & 20 atm, φ = 1.0 | Shorter | [3] |
| iso-Pentane | T = 641-1410 K, P = 10 & 20 atm, φ = 1.0 | Longer | [3] |
| neopentane | T = 640-900 K, Pre-compression P = 300 & 400 torr, φ = 1.0 | Significantly Longer | [4] |
| Heptane | |||
| n-Heptane | T = 665–1250 K, P = 28–70 atm, φ ≈ 1.0 | Shorter | [5] |
| iso-Octane (C8) | T = 665–1250 K, P = 28–70 atm, φ ≈ 1.0 | Longer | [5] |
Note: T = Temperature, P = Pressure, φ = Equivalence Ratio.
Laminar Flame Speed
Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. Experimental data consistently shows that highly branched alkanes have lower laminar flame speeds compared to their linear isomers.
| Alkane Isomers | Experimental Conditions | Peak Laminar Flame Speed (cm/s) | Reference |
| Butane | T = 450 K, P = 304 kPa | n-butane > iso-butane (inferred) | [6] |
| Hexane | T = 373 K, P = 1-10 atm, φ = 1.1 | n-hexane > 2-methylpentane (B89812) > 3-methylpentane (B165638) > 2,3-dimethylbutane | [7] |
Note: T = Temperature, P = Pressure, φ = Equivalence Ratio.
Pollutant Formation
The molecular structure of alkanes also influences the formation of pollutants like soot and nitrogen oxides (NOx).
Soot Formation: Soot is primarily formed from the incomplete combustion of hydrocarbons. While comprehensive comparative data is scarce, the tendency to form soot is related to the fuel's molecular structure and its propensity to form soot precursors. Generally, more compact, highly branched structures may lead to different soot formation pathways. For instance, in laminar diffusion flames, the addition of iso-dodecane to an ethylene (B1197577) flame was found to increase the soot volume fraction by 50% compared to the baseline case, indicating a higher sooting tendency for this highly branched alkane under these specific conditions.[8]
NOx Formation: Nitrogen oxides are typically formed at high temperatures through the oxidation of atmospheric nitrogen (thermal NOx) or from nitrogen-containing compounds in the fuel (fuel NOx). The slightly lower flame temperatures of highly branched alkanes, due to their lower heats of combustion, may contribute to reduced thermal NOx formation compared to their linear counterparts under similar conditions. However, experimental data directly comparing NOx emissions from pure alkane isomers under controlled conditions is limited. Studies on dual-fuel diesel engines have shown that the use of butanol isomers can lead to a reduction in NOx emissions.[9]
Experimental Protocols
The data presented in this guide are derived from well-established experimental techniques in combustion research.
Ignition Delay Time Measurement
-
Shock Tubes: A common apparatus for measuring ignition delay times at high temperatures and pressures.[5][10] A mixture of fuel and oxidizer is rapidly heated and compressed by a shock wave. The time between the passage of the shock wave and the onset of combustion, typically detected by a sharp pressure rise or light emission, is the ignition delay time.[5]
-
Rapid Compression Machines (RCM): Used to study autoignition at conditions closer to those in internal combustion engines.[4] A piston rapidly compresses a fuel-air mixture to a high temperature and pressure, and the time to ignition is measured.[4]
Laminar Flame Speed Measurement
-
Constant Volume Combustion Vessel: A spherical or cylindrical vessel where a combustible mixture is ignited at the center.[6] The outwardly propagating spherical flame is recorded using high-speed imaging, and the flame speed is calculated from the rate of change of the flame radius.
-
Bunsen Burner Method: A stationary flame is stabilized on a burner, and the shape of the flame cone is used to determine the laminar flame speed.[2]
-
Heat Flux Method: This method measures the heat flux from a flat flame to the burner surface to determine the adiabatic flame speed.[11]
Pollutant Measurement
-
Soot Volume Fraction: Techniques like Laser-Induced Incandescence (LII) and Laser Extinction are commonly used to measure the volume fraction of soot in a flame.[8][12] LII involves heating soot particles with a high-energy laser pulse and measuring the resulting incandescence, which is proportional to the soot volume fraction.[8][12]
-
NOx Concentration: Chemiluminescence is the standard reference method for measuring NOx in combustion exhaust.[13][14] This technique relies on the reaction of nitric oxide (NO) with ozone (O3) to produce excited nitrogen dioxide (NO2*), which then emits light (chemiluminescence) at a specific wavelength. The intensity of the light is proportional to the NO concentration. To measure total NOx, any NO2 in the sample is first converted to NO.[13]
Visualizations
Experimental Workflow for Combustion Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. torroja.dmt.upm.es [torroja.dmt.upm.es]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. maxapress.com [maxapress.com]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 9. Investigating the effect of butanol isomers on combustion and emissions in port injection dual fuel diesel engines: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. torroja.dmt.upm.es [torroja.dmt.upm.es]
- 12. Experimental Study of Soot Volume Fraction Applied in Laminar Diffusion Flames [scirp.org]
- 13. envirotecmagazine.com [envirotecmagazine.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Emissions analysis of gasoline blended with 4-Ethyl-2,3,5-trimethylheptane
A Comprehensive Guide to the Emissions Analysis of Gasoline Blended with 4-Ethyl-2,3,5-trimethylheptane
Introduction
Experimental Protocols
A robust emissions analysis requires a multi-faceted approach, beginning with a thorough characterization of the fuel itself, followed by controlled engine testing and detailed exhaust analysis.
Fuel Properties Analysis
Before engine testing, it is essential to characterize the physical and chemical properties of the fuel blend. This data is critical for interpreting the subsequent emissions results. Key analytical methods include:
-
Octane and Cetane Number Testing: Determines the fuel's resistance to knocking and its ignition quality, respectively.[1]
-
Distillation Testing (ASTM D86): Measures the boiling range and evaporation characteristics of the fuel, which affects its volatility and combustion behavior.[1][2]
-
Detailed Hydrocarbon Analysis (DHA): Utilizes gas chromatography to identify and quantify the individual hydrocarbon components of the fuel.[3]
-
Reid Vapor Pressure: Measures the volatility of the gasoline.
-
Heat of Combustion: Determines the energy content of the fuel.[3]
-
Density and Viscosity: These fundamental properties affect fuel injection and atomization.[3]
Engine and Dynamometer Setup
Emissions testing is typically conducted using either an engine dynamometer or a chassis dynamometer.
-
Engine Dynamometer Testing: This method tests the engine in isolation from the vehicle, allowing for precise control over engine speed and load.[4][5] This is ideal for fundamental combustion and emissions research.
-
Chassis Dynamometer Testing: This involves placing the entire vehicle on rollers to simulate real-world driving conditions.[4][5] Standard driving cycles, such as the Federal Test Procedure (FTP-75) or the Worldwide Harmonized Light Vehicles Test Procedure (WLTP), are used to ensure repeatable and comparable results.[6]
Gaseous Emissions Measurement
Regulated gaseous emissions are the primary focus of most emissions testing.[7][8]
-
Instrumentation: A five-gas analyzer is typically used to measure the concentrations of key pollutants in the exhaust gas.[9]
-
Measured Pollutants:
-
Hydrocarbons (HC): Unburned fuel, measured in parts per million (ppm).
-
Carbon Monoxide (CO): A product of incomplete combustion, measured as a percentage of the total sample.
-
Carbon Dioxide (CO2): A primary product of complete combustion, measured as a percentage.
-
Oxides of Nitrogen (NOx): Formed at high temperatures and pressures during combustion, measured in ppm.
-
Oxygen (O2): The remaining oxygen after combustion, measured as a percentage.[9]
-
-
Sampling: Exhaust gas is sampled directly from the exhaust line for analysis.[10]
Particulate Matter (PM) Analysis
Gasoline direct injection (GDI) engines, in particular, can produce significant particulate matter emissions.
-
PM Mass Measurement: This involves passing a known volume of diluted exhaust gas through a pre-weighed filter. The filter is then weighed again to determine the mass of the collected particulate matter.[11][12]
-
PM Number Measurement: A Condensation Particle Counter (CPC) is used to measure the number of solid particles in the exhaust, typically those larger than 23 nanometers.[13][14]
-
Particle Size Distribution: Instruments like a Scanning Mobility Particle Sizer (SMPS) can provide detailed information on the size distribution of the emitted particles.[15]
Speciated Hydrocarbon Analysis
To understand the impact of the fuel blend on the chemical composition of the hydrocarbon emissions, a detailed speciation is necessary.
-
Methodology: A capillary column gas chromatographic (GC) method is used to separate and quantify individual hydrocarbon species in the exhaust.[16][17]
-
Analysis: This can be divided into the analysis of light-end (C2-C5) hydrocarbons and mid-range (C6-C12) hydrocarbons, often requiring two separate GC systems.[18] This detailed analysis helps to identify unburned fuel components and products of incomplete combustion.
Comparative Emissions Data
The following tables provide a template for presenting emissions data. Data for conventional gasoline (E0) and a 10% ethanol (B145695) blend (E10) are included as representative examples. The column for "Gasoline + this compound" contains hypothetical values for illustrative purposes.
Table 1: Regulated Gaseous Emissions
| Emission Component | Conventional Gasoline (E0) | Gasoline + 10% Ethanol (E10) | Gasoline + this compound (Hypothetical) |
| CO (g/km) | 1.5 - 2.5 | 1.0 - 2.0 | [Experimental Data] |
| NOx (g/km) | 0.1 - 0.3 | 0.1 - 0.4 | [Experimental Data] |
| THC (g/km) | 0.1 - 0.2 | 0.08 - 0.15 | [Experimental Data] |
| CO2 (g/km) | 200 - 250 | 190 - 240 | [Experimental Data] |
Table 2: Particulate Matter (PM) Emissions
| Emission Component | Conventional Gasoline (E0) | Gasoline + 10% Ethanol (E10) | Gasoline + this compound (Hypothetical) |
| PM Mass (mg/km) | 1.0 - 5.0 | 0.5 - 4.0 | [Experimental Data] |
| PM Number (#/km) | 1x10¹¹ - 6x10¹² | 8x10¹⁰ - 5x10¹² | [Experimental Data] |
Table 3: Speciated Hydrocarbon Emissions (Key Components)
| Hydrocarbon Species | Conventional Gasoline (E0) (% of total HC) | Gasoline + 10% Ethanol (E10) (% of total HC) | Gasoline + this compound (Hypothetical) (% of total HC) |
| Benzene | 1.0 - 3.0 | 0.8 - 2.5 | [Experimental Data] |
| Toluene | 5.0 - 10.0 | 4.0 - 8.0 | [Experimental Data] |
| Formaldehyde | 0.5 - 1.5 | 0.6 - 2.0 | [Experimental Data] |
| Acetaldehyde | 0.2 - 0.8 | 0.5 - 1.5 | [Experimental Data] |
| Unburned Fuel Components | Varies | Varies | [Experimental Data] |
Visualizations
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the emissions analysis of a novel fuel blend.
Caption: Experimental Workflow for Emissions Analysis.
Logical Relationships
This diagram illustrates the potential cause-and-effect relationships between the addition of a new fuel component and the resulting engine emissions.
Caption: Logical Relationship of Fuel Blend on Emissions.
Conclusion
The emissions analysis of a novel gasoline blendstock such as this compound is a complex but necessary process for the development of cleaner and more efficient transportation fuels. By following a structured experimental protocol that includes detailed fuel characterization, controlled engine testing, and comprehensive exhaust analysis, researchers can generate the critical data needed to evaluate the environmental impact of new fuel formulations. Comparing these results against established baseline fuels provides the context necessary for informed decision-making in the advancement of fuel technology.
References
- 1. Top 10 Fuel Testing Methods You Should Know About [metalchem.com]
- 2. peakpetrotesting.com [peakpetrotesting.com]
- 3. Fuel Chemical Analysis and Properties Research | Transportation and Mobility Research | NLR [nrel.gov]
- 4. globalmrv.com [globalmrv.com]
- 5. epa.gov [epa.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. What Is Emissions Testing? – Nationwide [nationwide.com]
- 8. How Are Emission Tests Done? A Complete Guide to Vehicle Emissions Testing | Austin Auto Repair [austinautochicago.com]
- 9. Understanding Engine Exhaust Emissions [crypton.co.za]
- 10. What to Expect During an Emissions Test? - The Process Explained [absoluteautorepaircenter.com]
- 11. sae.org [sae.org]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.chalmers.se [research.chalmers.se]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. lotusinstruments.com [lotusinstruments.com]
A Comparative Guide to the Degradation of Branched Alkanes in Fuel Systems: A Case Study of 4-Ethyl-2,3,5-trimethylheptane Analogs
Introduction
The stability of fuel components is critical for ensuring optimal performance and longevity of fuel systems. Highly branched alkanes, such as 4-Ethyl-2,3,5-trimethylheptane (a C12 hydrocarbon), are common components of gasoline and jet fuels, valued for their high octane (B31449) ratings and controlled combustion properties.[1] However, under the harsh conditions of temperature and oxygen exposure within fuel systems, these molecules can degrade, leading to the formation of deposits, altered fuel properties, and potential system malfunctions.
This guide provides a comparative analysis of the primary degradation pathways for highly branched alkanes, using this compound as a representative model. As specific experimental data for this particular isomer is not publicly available, this guide draws upon established principles and experimental data from analogous branched alkanes to predict its degradation behavior. The two main degradation mechanisms discussed are pyrolysis (thermal cracking) and oxidation.
Comparison of Degradation Pathways: Pyrolysis vs. Oxidation
The degradation of branched alkanes in fuel systems primarily occurs via two distinct mechanisms: pyrolysis and oxidation. Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen, while oxidation involves reaction with oxygen.[2][3] The conditions under which these processes occur dictate the types of degradation products formed.
| Feature | Pyrolysis (Thermal Cracking) | Oxidation (Autoxidation) |
| Oxygen Requirement | Anaerobic (absence of air)[4] | Aerobic (presence of oxygen)[3] |
| Primary Driver | High Temperature (e.g., 440-900 K)[5][6] | Temperature, Oxygen Partial Pressure, Catalysts (metals)[7][8] |
| Core Mechanism | Free-radical chain reaction involving homolytic cleavage of C-C and C-H bonds.[2][5] | Free-radical chain reaction initiated by hydrogen abstraction, leading to the formation of peroxy radicals.[9][10] |
| General Products | Mixture of smaller, lower molecular weight alkanes and alkenes; Hydrogen.[2][5][11] | Oxygenated hydrocarbons: hydroperoxides, alcohols, aldehydes, ketones, carboxylic acids, and ultimately insoluble gums/sediments.[10] |
| Effect of Branching | Increases the rate of pyrolysis compared to linear alkanes of similar molecular weight.[2][4][11] | Increases the rate of oxidation. Branched alkanes react 20-50% faster with OH radicals than normal alkanes.[9] |
Quantitative Data on Degradation Products
The product distribution from alkane degradation is complex and depends heavily on the reaction conditions and the structure of the parent molecule.
Table 1: Predicted Pyrolysis Products of a Branched C12 Alkane
Pyrolysis breaks down the parent alkane into a statistical distribution of smaller hydrocarbons through C-C and C-H bond scission.[2][5] The following table provides a representative, non-exhaustive list of products expected from the pyrolysis of a branched C12 alkane like this compound.
| Product Class | Specific Examples | Formation Pathway |
| Lower Alkanes | Methane, Ethane, Propane, Butane, Pentane, Hexane, Isobutane, Isopentane | C-C bond fission followed by hydrogen abstraction by alkyl radicals.[2][6] |
| Lower Alkenes | Ethene, Propene, Butene, Pentene, Hexene | C-C bond fission (β-scission of larger radicals) or C-H bond fission.[2][4][5] |
| Hydrogen | H₂ | C-H bond fission.[2][4][11] |
Table 2: Predicted Oxidation Products of a Branched C12 Alkane
Oxidation introduces oxygen into the hydrocarbon structure, leading to a diverse array of functionalized molecules that can contribute to fuel instability.
| Product Class | Specific Examples | Formation Pathway |
| Hydroperoxides | Alkyl hydroperoxides (ROOH) | Reaction of an alkyl radical (R•) with O₂ to form a peroxy radical (ROO•), followed by hydrogen abstraction.[10] |
| Alcohols | Secondary and Tertiary Alcohols | Decomposition of hydroperoxides or reactions of alkoxy radicals (RO•). |
| Ketones | Various alkyl ketones | Decomposition of hydroperoxides or oxidation of secondary alcohols. |
| Carboxylic Acids | Acetic acid, Propionic acid, etc. | Further oxidation of aldehydes.[10] |
| Insoluble Products | Gums, Sediments, Varnishes | Polymerization and condensation reactions of highly oxidized, reactive intermediates. |
Experimental Protocols
Detailed experimental setups are required to study the degradation of fuel components under controlled conditions.
Protocol 1: Flow Reactor Pyrolysis of Branched Alkanes
This protocol is based on methodologies used for studying the pyrolysis of C6-C9 branched alkanes.[6]
Objective: To determine the product distribution from the thermal decomposition of a branched alkane in an inert atmosphere.
Apparatus:
-
High-pressure syringe pump for liquid feed.
-
Vaporizer and pre-heater.
-
Tubular flow reactor (e.g., quartz or stainless steel) housed in a furnace.
-
Back-pressure regulator to maintain system pressure.
-
Condenser/cold trap to collect liquid products.
-
Gas sampling system connected to a Gas Chromatograph (GC).
Procedure:
-
The reactor is heated to the desired temperature (e.g., 450-550°C) and purged with an inert gas (e.g., Argon or Nitrogen).[6]
-
The system is pressurized to the target pressure (e.g., 3-20 bars).[6]
-
The liquid branched alkane is fed into the vaporizer/pre-heater at a precise flow rate using the syringe pump.
-
The vaporized alkane, mixed with an inert carrier gas, flows through the heated reactor for a defined residence time.
-
The reactor effluent is cooled, and liquid products are collected in a cold trap.
-
Gaseous products are sampled online and analyzed by GC with Flame Ionization Detection (FID) and/or Mass Spectrometry (MS) to identify and quantify the hydrocarbon products.
-
Liquid products are analyzed separately by GC-MS.
Protocol 2: Accelerated Oxidation of Fuel Components
This protocol is adapted from methods used to simulate long-term fuel storage and degradation.[7][8]
Objective: To evaluate the oxidative stability of a branched alkane and identify the resulting degradation products.
Apparatus:
-
A self-designed aging reactor system capable of maintaining high pressure and temperature.[7][8]
-
Oxygen or air supply with a pressure regulator.
-
Heating mantle or oil bath with temperature control.
-
Magnetic stirrer.
-
Sampling port.
Procedure:
-
A known volume of the branched alkane is placed into the reaction vessel.
-
The vessel is sealed and pressurized with oxygen or air to a specific pressure (e.g., 0.8 MPa).[7][8]
-
The vessel is heated to a constant temperature (e.g., 80°C) and the contents are stirred continuously.[7][8]
-
The experiment is run for an extended period (e.g., 200 hours, which can simulate years of storage).[7]
-
Samples are periodically withdrawn and analyzed for key indicators of degradation:
-
Peroxide Value: Titration to measure hydroperoxide concentration.
-
Viscosity: Measured with a viscometer.[7]
-
Insolubles: Filtration to quantify sediment formation.
-
Chemical Composition: Analyzed using GC-MS and Fourier-Transform Infrared Spectroscopy (FTIR) to identify oxygenated products.
-
Mandatory Visualizations
The following diagrams illustrate the generalized degradation pathways for a branched alkane.
Caption: Generalized free-radical pathway for the pyrolysis of a branched alkane.
Caption: Simplified autoxidation pathway for a branched alkane in a fuel system.
References
- 1. ftloscience.com [ftloscience.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 5. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous OH oxidation of motor oil particles causes selective depletion of branched and less cyclic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. All About Pyrolysis of Alkanes [unacademy.com]
Safety Operating Guide
Navigating the Disposal of 4-Ethyl-2,3,5-trimethylheptane: A Guide for Laboratory Professionals
As a branched alkane, 4-Ethyl-2,3,5-trimethylheptane is expected to be a flammable organic compound.[1] Therefore, its disposal must be managed to prevent fire hazards and environmental contamination. Under no circumstances should this chemical be disposed of down the drain.[1] Improper disposal of chemical waste can lead to significant environmental damage and regulatory penalties.
Immediate Safety and Handling
Before handling this compound, it is crucial to don the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification/Recommendation |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are recommended. |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., Nitrile). |
| Body Protection | Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Foot Protection | Closed-toe Shoes | To protect against spills. |
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on the quantity of waste generated. All chemical waste must be managed through the institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]
-
Waste Segregation: It is critical to segregate chemical waste. This compound is a non-halogenated hydrocarbon and should be collected in a designated waste container for non-halogenated organic solvents.[3][4] This prevents dangerous reactions that can occur when incompatible chemicals are mixed.[2]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Flammable"). Proper labeling is a key requirement for regulatory compliance.
-
Waste Accumulation:
-
Small Quantities: For very small quantities (e.g., a few milliliters), evaporation in a fume hood may be a permissible disposal method in some jurisdictions.[1][3] However, this should be confirmed with your institution's EHS guidelines.
-
Large Quantities: Larger volumes must be collected in a designated, properly labeled, and sealed waste container.[1] The container should be compatible with the chemical and stored in a designated satellite accumulation area within the laboratory.
-
-
Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste.
-
Arranging for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 4. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
Essential Safety and Logistical Information for Handling 4-Ethyl-2,3,5-trimethylheptane
Personal Protective Equipment (PPE)
When handling 4-Ethyl-2,3,5-trimethylheptane, all personnel on the premises must be provided with appropriate personal protective equipment.[1][2] This equipment should be kept in a designated, well-identified location and be maintained in good condition.[2]
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Glasses | Chemical splash goggles should be worn to protect eyes from splashes.[3] Face shields offer additional protection against splashes to the face and eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended to prevent skin contact.[3] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat or Coveralls | A lab coat should be worn to protect skin and clothing from splashes.[3] For larger quantities or increased risk of splashing, flame-resistant coveralls provide an extra layer of protection. |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills.[3] |
| Respiratory Protection | Respirator | In situations with inadequate ventilation or potential for high vapor concentrations, a respirator with an appropriate organic vapor cartridge may be necessary. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3][4][5]
-
Ignition Sources: This compound is expected to be flammable. Keep it away from all potential ignition sources such as open flames, hot surfaces, and sparks.[3][6] Use heating mantles or water baths instead of Bunsen burners.[3]
Work Practices
-
Minimize Quantities: Use the smallest quantity of the chemical necessary for the experiment.
-
Container Handling: Keep containers tightly closed when not in use to prevent the escape of vapors.[5] Ensure all containers are clearly labeled with the contents and associated hazards.[6]
-
Transfers: When transferring the liquid, use appropriate tools and techniques to avoid splashing and spills.[6]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory.
Experimental Workflow Diagram
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. research.columbia.edu [research.columbia.edu]
- 5. justrite.com [justrite.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
